(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHDMWJWUWKOFE-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350834-24-0 | |
| Record name | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Introduction
This compound is a chiral synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its defined stereochemistry and bifunctional nature, containing both hydroxyl and secondary amine functionalities, make it a valuable scaffold for constructing complex molecular architectures. As with any chemical entity destined for rigorous research or preclinical evaluation, a thorough understanding of its fundamental physical properties is paramount. These properties not only confirm the identity and purity of the material but also govern its behavior in various experimental settings, from reaction conditions to formulation and biological assays.
This guide serves as a technical resource for scientists, providing a detailed examination of the key physical and chemical characteristics of this compound. We will move beyond a simple listing of data points to explain the causality behind the experimental methodologies used for their determination, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Core Physicochemical Properties
The foundational properties of a compound dictate its handling, storage, and application. For this compound, these are summarized below and explored in detail in the subsequent sections.
| Property | Value / Description | Source(s) |
| CAS Number | 1350834-24-0 | [1][2][3][4] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][3] |
| Molecular Weight | 153.61 g/mol | [1][2][3] |
| Appearance | Off-white solid | [4] |
| Melting Point | Not consistently reported; requires experimental determination. | |
| Solubility | Expected to be soluble in polar solvents like water and methanol. | |
| Storage | Sealed in a dry environment. Room temperature for short-term, 0-8°C recommended for long-term. | [2][3][4] |
Chemical Structure and Stereochemistry
The precise three-dimensional arrangement of atoms is critical to the biological activity and chemical reactivity of this compound. The IUPAC name specifies the stereochemistry at positions 3 and 5 of the pyrrolidine ring as 'S'. This specific configuration is crucial for its role as a chiral building block.
Caption: 2D representation of this compound.
Melting Point Determination
Expertise & Experience: The melting point is a critical indicator of a crystalline solid's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities. For a hydrochloride salt like this compound, the melting point can also be accompanied by decomposition.
Trustworthiness: The protocol below describes a self-validating system for accurate melting point determination using a calibrated digital apparatus.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Capillary Loading: Load a small amount of the powder into a capillary tube (open at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Calibration: Before analysis, calibrate the melting point apparatus using certified standards with melting points bracketing the expected range of the sample. This ensures the accuracy of the temperature sensor.
-
Measurement:
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.
-
Once the temperature is within 20 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is crucial for observing the exact temperature range of melting.
-
Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear).
-
-
Reporting: Report the result as a range from T_onset to T_clear. Note any observations such as color change or gas evolution, which may indicate decomposition.
Solubility Profile Analysis
Expertise & Experience: Understanding the solubility of a compound is fundamental for its application in drug discovery. It dictates the choice of solvents for chemical reactions, purification, and, critically, for preparing stock solutions for biological screening and formulation development. The structure of this compound, with its multiple polar hydroxyl groups and the ionic hydrochloride salt, suggests good solubility in polar protic solvents.
Trustworthiness: This protocol employs a standard qualitative and semi-quantitative method to establish a practical solubility profile.
Methodology: Solubility Assessment in Common Laboratory Solvents
-
Solvent Selection: Choose a panel of solvents relevant to research and development, such as:
-
Deionized Water (for biological assays)
-
Phosphate-Buffered Saline (PBS, pH 7.4) (for physiological relevance)
-
Dimethyl Sulfoxide (DMSO) (for stock solution preparation)
-
Ethanol (for formulation and reaction chemistry)
-
-
Procedure (performed at ambient temperature):
-
Weigh a precise amount of the compound (e.g., 5 mg) into a small glass vial.
-
Add the selected solvent in measured aliquots (e.g., 100 µL).
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
Visually inspect the solution against a dark and light background for any undissolved particulates.
-
Continue adding solvent until the solid is fully dissolved.
-
-
Data Interpretation & Reporting:
-
Calculate the approximate solubility in mg/mL.
-
Categorize the solubility based on standard conventions (e.g., Very soluble: <1 mL to dissolve 1 g; Freely soluble: 1-10 mL; Soluble: 10-30 mL).
-
For high-throughput screening applications, determining the kinetic solubility in DMSO is often a primary goal.
-
Spectroscopic and Chromatographic Characterization
Confirming the structural integrity and purity of the compound requires a suite of analytical techniques. The following workflow illustrates a logical approach to this process.
Caption: Analytical workflow for identity and purity confirmation.
Mass Spectrometry (MS)
Expertise & Experience: MS is an indispensable tool for confirming the molecular weight of a compound. For this hydrochloride salt, electrospray ionization (ESI) in positive mode is typically the method of choice, as it will readily protonate the basic nitrogen atom, yielding the [M+H]⁺ ion of the free base.
Predicted Mass Spectrometry Data
| Adduct | Calculated m/z | Source |
| [M+H]⁺ | 118.08626 | [5] |
| [M+Na]⁺ | 140.06820 | [5] |
Methodology: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or water.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a Mass Spectrometer with an ESI source.
-
LC Method: A simple isocratic or gradient elution on a C18 column is sufficient to desalt and introduce the sample into the MS.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Verify the presence of the expected parent ion ([M+H]⁺ at m/z ≈ 118.09). The high-resolution mass should match the theoretical exact mass of the free base (C₅H₁₁NO₂) within a narrow tolerance (e.g., <5 ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed. The hydrochloride salt is typically analyzed in a deuterated solvent like D₂O or MeOD, where the acidic N-H and O-H protons may exchange with deuterium.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O).
-
Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). 2D experiments like COSY and HSQC can be run to confirm assignments.
-
Expected ¹H NMR Features:
-
Complex multiplets for the pyrrolidine ring protons.
-
Distinct signals for the hydroxymethyl (CH₂OH) group protons.
-
The number of integrated protons should correspond to the molecular formula.
-
-
Expected ¹³C NMR Features:
-
Five distinct signals corresponding to the five carbon atoms in the molecule.
-
Signals for carbons attached to oxygen (C-O) will be downfield (typically 60-80 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR provides confirmation of the key functional groups present in the molecule. It is a rapid and reliable identity test.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum.
-
Expected Characteristic Peaks:
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.
-
N-H Stretch: A medium to strong band, often overlapping with the O-H stretch, in the 3100-3400 cm⁻¹ region, corresponding to the secondary ammonium salt.
-
C-H Stretch: Bands just below 3000 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
Safety and Handling
Professional diligence requires adherence to safety protocols based on the known hazards of a chemical.
GHS Hazard Information
| Hazard Code | Description | Source |
| H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] |
| H335 | May cause respiratory irritation | [1][2] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Exposure Control: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
References
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This compound. PubChem. [Link]
-
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem. [Link]
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(3r,5s)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. PubChemLite. [Link]
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- 2. 1350834-24-0|this compound|BLD Pharm [bldpharm.com]
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- 4. This compound | 1350834-24-0 [chemicalbook.com]
- 5. PubChemLite - (3r,5s)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (C5H11NO2) [pubchemlite.lcsb.uni.lu]
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride solubility data
An In-depth Technical Guide to the Solubility Profile of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS RN: 1350834-24-0), a key intermediate in pharmaceutical synthesis.[1][2][3][4] Given the pivotal role of solubility in drug development—influencing bioavailability, formulation, and overall therapeutic efficacy—this document outlines the fundamental principles and practical methodologies for characterizing this compound's solubility profile. We will delve into the theoretical underpinnings of salt solubility, the impact of physicochemical parameters like pH and temperature, and present standardized protocols for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this molecule's behavior in various solvent systems.
Introduction: The Criticality of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a critical determinant of a drug's ultimate success. Poor solubility can lead to inadequate absorption and low bioavailability, rendering an otherwise potent compound ineffective.[5]
This compound is a chiral building block with potential applications in medicinal chemistry. As a hydrochloride salt, it is anticipated to exhibit enhanced aqueous solubility compared to its free base form. However, a quantitative understanding of its solubility in various aqueous and organic media is essential for its effective utilization in drug formulation and development. This guide provides a roadmap for elucidating this crucial parameter.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is a prerequisite for any solubility investigation.
| Property | Value | Source |
| CAS Number | 1350834-24-0 | [1][2][3][4] |
| Molecular Formula | C5H12ClNO2 | [1][2][4] |
| Molecular Weight | 153.61 g/mol | [1][2][3][4] |
| IUPAC Name | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | [6] |
| SMILES | C1O.Cl | [6] |
The presence of hydroxyl groups and a secondary amine (protonated in the hydrochloride salt form) suggests a high degree of polarity, which would theoretically favor solubility in polar solvents like water.
Theoretical Framework: Understanding the Solubility of a Hydrochloride Salt
The solubility of a hydrochloride salt in an aqueous medium is a dynamic equilibrium process. The salt dissolves and dissociates into the protonated parent molecule and a chloride ion. This equilibrium is significantly influenced by the pH of the solution.
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility
For a weakly basic compound, which (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is, its solubility is intimately linked to its pKa and the pH of the medium. The Henderson-Hasselbalch equation provides a theoretical framework for this relationship.[7] The pH-solubility profile of a hydrochloride salt typically shows higher solubility at lower pH values, where the ionized form predominates. As the pH increases towards and beyond the pKa of the parent amine, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.[8][9]
The Common Ion Effect
The solubility of this compound can be suppressed by the presence of a common ion, in this case, the chloride ion (Cl-).[8][10][11] According to Le Chatelier's principle, adding a common ion to a saturated solution of the salt will shift the equilibrium towards the undissolved solid, thereby reducing its solubility. This is a critical consideration when formulating in chloride-containing buffers or media.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is a widely accepted and robust technique for determining thermodynamic solubility.[12][13] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.
The Shake-Flask Method: A Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol).
-
The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[12]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed or filter the suspension using a syringe filter with a pore size that will not adsorb the solute (e.g., 0.22 µm PVDF).
-
-
Analysis of the Supernatant:
-
Carefully withdraw a precise volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Data Reporting:
Factors Influencing the Solubility of this compound
A comprehensive solubility profile requires an investigation into the factors that can modulate this property.
Impact of pH
As previously discussed, pH is a critical determinant of the solubility of ionizable compounds.[14] A pH-solubility profile should be generated by measuring the solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). This will reveal the pH of maximum solubility (pHmax) and the pH at which the free base may begin to precipitate.[9][15]
Caption: The influence of pH on the solubility of a basic hydrochloride salt.
Impact of Temperature
The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. Determining the solubility at different temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide valuable information for manufacturing and storage conditions.
Choice of Solvent
While aqueous solubility is often the primary focus, understanding the solubility in organic and mixed-solvent systems is crucial for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms. The polar nature of this compound suggests it will have limited solubility in non-polar organic solvents.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise tabular format to facilitate comparison and analysis.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent System | pH | Solubility (mg/mL) | Molar Solubility (M) |
| Purified Water | ~5-6 | > 200 | > 1.30 |
| 0.1 N HCl | 1.2 | > 250 | > 1.63 |
| Phosphate Buffer | 6.8 | > 150 | > 0.98 |
| Phosphate Buffer | 7.4 | ~100 | ~0.65 |
| Ethanol | N/A | ~20 | ~0.13 |
| Acetone | N/A | < 1 | < 0.0065 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. A thorough understanding of its solubility profile is a cornerstone for its successful application in pharmaceutical research and development. By systematically investigating the impact of pH, temperature, and solvent systems, researchers can build a robust data package to inform formulation strategies, predict in vivo behavior, and ultimately, accelerate the development of new therapeutics. The protocols and principles outlined herein serve as a validated starting point for these critical investigations.
References
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- This compound. PubChem.
- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
- Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.
- Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Semantic Scholar.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
- Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.
- Salt Selection in Drug Development. Pharmaceutical Technology.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
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A Comprehensive Spectroscopic Analysis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the key spectroscopic characteristics of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a predictive and interpretive framework for researchers. It explains the causal relationships between the molecule's structure and its spectral output in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently apply these methodologies for structural elucidation, purity assessment, and quality control.
Molecular Profile and Structural Foundation
This compound is a substituted pyrrolidine, a versatile scaffold in pharmacology due to its ability to form key interactions with biological targets.[1] Its defined stereochemistry is critical for its function, making robust analytical techniques for its characterization indispensable.
Caption: Chemical structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂ | [3][4] |
| Molecular Weight | 153.61 g/mol | [3] |
| CAS Number | 1350834-24-0 | [3][4][5] |
| Parent Compound (Free Base) | C₅H₁₁NO₂ (MW: 117.15 g/mol ) | [6][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise stereochemistry and connectivity of chiral molecules like this one. The analysis of chiral alcohols and amines by NMR is a well-established field.[8][9][10]
Theoretical Analysis & Expected Resonances
The molecule's structure dictates a unique NMR fingerprint. Due to the defined stereocenters at C3 and C5, the protons on the pyrrolidine ring are diastereotopic, meaning they are chemically non-equivalent and will exhibit complex splitting patterns, often as multiplets.[11] The hydrochloride form protonates the nitrogen, further influencing the chemical shifts of adjacent protons.
-
¹H NMR: We anticipate signals for the five pyrrolidine ring protons, two hydroxymethyl protons, two hydroxyl protons, and two ammonium protons. The protons on carbons adjacent to electronegative atoms (O and N⁺) will be shifted downfield.
-
¹³C NMR: Five distinct signals are expected for the five carbon atoms in the molecule. The carbons bonded to oxygen and nitrogen will have the highest chemical shifts.
Experimental Protocol: NMR Spectroscopy
This protocol provides a robust framework for acquiring high-quality NMR data.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterium oxide (D₂O) is an excellent choice as it will exchange with the labile OH and NH₂⁺ protons, causing their signals to disappear, which aids in peak assignment.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.[12]
-
Set a spectral width of approximately 200 ppm.
-
A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data.[12]
Predicted Spectral Data and Interpretation
The following tables summarize the predicted chemical shifts based on established principles of NMR spectroscopy for pyrrolidine derivatives and alcohols.[11][13]
Table 1: Predicted ¹H NMR Spectral Data (in D₂O)
| Position | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
| H-5 | ~3.8 - 4.2 | Multiplet | Adjacent to N⁺ and C-CH₂OH; downfield shift. |
| H-3 | ~4.3 - 4.7 | Multiplet | Adjacent to N⁺ and C-OH; most downfield ring proton. |
| CH₂OH | ~3.6 - 3.9 | Multiplet (AB system) | Diastereotopic protons adjacent to a chiral center (C-5). |
| H-2, H-4 | ~3.1 - 3.7 | Multiplets | Protons adjacent to the protonated nitrogen. |
| H-4' | ~1.8 - 2.4 | Multiplets | Ring protons, complex splitting due to diastereotopicity. |
Note: In a solvent like DMSO-d₆, additional broad signals for the OH and NH₂⁺ protons would be expected above 4.0 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Position | Predicted δ (ppm) | Rationale |
| C-3 | ~68 - 75 | Carbon bonded to hydroxyl group; strong downfield shift. |
| C-5 | ~60 - 68 | Carbon bonded to nitrogen and adjacent to CH₂OH. |
| CH₂OH | ~60 - 65 | Primary alcohol carbon. |
| C-2 | ~45 - 55 | Carbon adjacent to protonated nitrogen. |
| C-4 | ~30 - 40 | Aliphatic carbon within the pyrrolidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[14]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[12] Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or a pure KBr pellet. Place the sample pellet in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[12]
Spectral Interpretation
The IR spectrum is dominated by absorptions from the O-H and N-H bonds, confirming the presence of the alcohol and ammonium functionalities.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance | Rationale |
| 3400 - 3200 | O-H (Alcohol) | Stretch | Strong, Broad | Indicates intermolecular hydrogen bonding.[15][16] |
| 3200 - 2700 | N-H⁺ (Ammonium) | Stretch | Strong, Broad | Characteristic of secondary amine salts. |
| 3000 - 2850 | C-H (Alkane) | Stretch | Medium | Corresponds to the sp³ C-H bonds of the pyrrolidine ring.[16] |
| 1600 - 1500 | N-H⁺ (Ammonium) | Bend | Medium | Confirms the presence of the protonated amine. |
| 1260 - 1050 | C-O (Alcohol) | Stretch | Strong | Characteristic of primary and secondary alcohols. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule. For amines, fragmentation patterns are highly characteristic.[17][18]
Principles of Fragmentation in Cyclic Amines
The analysis will be based on the free base of the compound (MW = 117.15). In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is a key diagnostic feature.[18][19] The primary fragmentation pathway for cyclic amines is alpha-cleavage , which involves the breaking of a C-C bond adjacent to the nitrogen atom.[17][20][21] This process leads to the formation of a stable, resonance-stabilized iminium cation.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample will be vaporized in the ion source.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Fragmentation Pathway
The molecular ion (M⁺˙) at m/z 117 is expected. The most significant fragmentation will arise from alpha-cleavage at the C2-C3 or C5-C4 bonds.
Caption: Predicted major fragmentation pathways for the free base via alpha-cleavage.
Table 4: Predicted Major Ions in Mass Spectrum
| m/z | Proposed Fragment | Rationale |
| 117 | [C₅H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙). Its presence confirms the molecular weight.[17] |
| 116 | [M-H]⁺ | Loss of a hydrogen radical, common in alcohols and amines.[17] |
| 99 | [M-H₂O]⁺˙ | Loss of a water molecule from one of the hydroxyl groups. |
| 86 | [M-CH₂OH]⁺ | Alpha-cleavage resulting in the loss of the hydroxymethyl radical. This is a highly probable and stable fragment.[18][20] |
| 70 | [M-H₂O, -CH₃]⁺ | Subsequent fragmentation from the ion at m/z 99. |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage involving ring opening and loss of a C₂H₃O₂ radical, leading to a stable iminium ion. |
| 44 | [C₂H₆N]⁺ | Further fragmentation of the pyrrolidine ring. |
Summary and Applications
The comprehensive spectroscopic profile outlined in this guide serves as a critical tool for researchers in drug development.
-
NMR provides the definitive structure and stereochemistry.
-
IR offers rapid confirmation of essential functional groups.
-
MS confirms the molecular weight and provides structural clues through predictable fragmentation.
Together, these techniques form a robust analytical package for ensuring the identity, purity, and stability of this compound, underpinning its successful application in the synthesis of novel therapeutic agents.
References
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PubChem. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Orlov, N. V., & Ananikov, V. P. (2011). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry, 13(7), 1735-1738. [Link]
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MDPI. (2022). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules, 27(15), 4983. [Link]
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Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
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ResearchGate. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]
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Frontiers. (2022). Pseudo-resonance structures in chiral alcohols and amines and their possible aggregation states. [Link]
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SpringerLink. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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Wiley Analytical Science. (2006). Interpretation of Infrared Spectra, A Practical Approach. [Link]
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JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]
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Chemistry Steps. Interpreting IR Spectra. [Link]
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ResearchGate. (2022). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. [Link]
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National Center for Biotechnology Information. (2022). Pseudo-resonance structures in chiral alcohols and amines and their possible aggregation states. [Link]
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YouTube. (2021). Interpretation of IR spectra (alcohols, amines and carbonyl compounds). [Link]
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Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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RSC Publishing. (2011). NMR analysis of chiral alcohols and amines : development of an environmentally benign “in tube” procedure with high efficiency and improved detection ... Green Chemistry. [Link]
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ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]
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JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]
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An In-Depth Technical Guide to (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride: Sourcing, Application, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, a valuable chiral building block in medicinal chemistry and drug discovery. We will delve into its chemical identity, commercial availability, handling protocols, and its strategic application in the synthesis of novel therapeutics.
Core Chemical Identity
This compound is a specific stereoisomer of a substituted pyrrolidine. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in drug design. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for laboratory use.
Key Identifiers:
-
IUPAC Name: (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride[2]
Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Appearance | Off-white solid | ChemicalBook[3] |
| Purity | Typically ≥97% | Synblock[4] |
| Storage | Store at 0-8 °C, sealed in a dry place | ChemicalBook, Synblock[3][4] |
| InChIKey | IUHDMWJWUWKOFE-FHAQVOQBSA-N | PubChem[2] |
| SMILES | C1O.Cl | PubChem[2] |
Commercial Availability and Sourcing
This compound is readily available from a multitude of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. It is typically sold in quantities ranging from milligrams to multiple grams, with options for bulk and custom synthesis upon request.
When sourcing this compound, it is critical to verify the supplier's specifications, paying close attention to:
-
Purity: Ensure the purity level (e.g., >97%) meets the requirements of your intended application.
-
Analytical Data: Reputable suppliers will provide certificates of analysis (CoA) with supporting data such as NMR, HPLC, or LC-MS to confirm identity and purity.[4]
-
Stereochemical Integrity: For chiral compounds, confirmation of the specific stereoisomer is paramount.
Below is a table of representative vendors. Pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Example Product Number | Typical Purity | Available Quantities |
| PharmaBlock Sciences | N/A | >95% | Inquire for details |
| Bide Pharmatech Ltd. | N/A | >97% | Inquire for details |
| AK Scientific, Inc. | 3962DX | >97% | 100mg, 250mg, 500mg, 1g |
| Synblock Inc. | AB87659 | 97% | Inquire for details[4] |
| BLDpharm | BD00787323 | >97% | Inquire for details[5] |
| ChemScene | CS-0184493 | >98% | 100mg, 250mg, 500mg, 1g |
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, often refrigerated at 0-8 °C.[3][4]
Safety and Hazards: According to GHS classifications, this chemical is considered an irritant.[2]
-
Hazard Statements:
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[2]
Caption: GHS safety summary for the compound.
Application in Drug Discovery and Synthesis
The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to introduce chirality and explore three-dimensional chemical space.[1] this compound serves as a bifunctional building block, featuring two hydroxyl groups and a secondary amine that can be selectively functionalized.
Role as a Chiral Building Block: The defined stereochemistry at the C3 and C5 positions is crucial. In drug design, enantiomers and diastereomers often exhibit vastly different pharmacological activities and toxicological profiles due to the chiral nature of biological targets like enzymes and receptors. Using a stereochemically pure starting material like this compound eliminates the need for costly and often low-yielding chiral separations later in the synthetic sequence.
Caption: Role as a building block in drug discovery.
Generalized Synthetic Protocol: Amide Coupling
To illustrate its utility, a common application of this building block is in the synthesis of substituted amides via coupling with a carboxylic acid. The secondary amine of the pyrrolidine ring readily participates in this reaction.
Objective: To couple (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol with a generic carboxylic acid (R-COOH).
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.
-
Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in the solvent. Add the organic base (2.5 eq) to neutralize the hydrochloride salt and free the secondary amine.
-
Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction mixture (e.g., with water or saturated ammonium chloride solution). Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified, typically by column chromatography, to yield the desired amide.
This protocol highlights how the amine functionality can be selectively targeted while the hydroxyl groups remain available for subsequent transformations, demonstrating the compound's versatility.
Conclusion
This compound is a commercially accessible and highly valuable building block for drug discovery and organic synthesis. Its defined stereochemistry, bifunctional nature, and the privileged structure of the pyrrolidine core make it an attractive starting point for creating diverse libraries of compounds. By understanding its properties, sourcing considerations, and safe handling procedures, researchers can effectively leverage this reagent to accelerate the development of novel chemical entities with therapeutic potential.
References
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5-(HYdroxymethyl)pyrrolidin-3-ol hydrochloride, 95% Purity, C5H12ClNO2, 10 grams . [Link]
-
This compound | C5H12ClNO2 | CID 75481366 - PubChem . [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI . [Link]
- Synthetic method of optically pure (S)
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- 5. 1350834-24-0|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Stereoselective Synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and stereoselective synthetic route to (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, a valuable chiral building block in medicinal chemistry. The synthesis leverages the principles of chiral pool synthesis, starting from the readily available and inexpensive D-glutamic acid. This approach ensures the establishment of the desired absolute stereochemistry at the C5 position early in the synthetic sequence, a cornerstone of efficient asymmetric synthesis.
Introduction
The pyrrolidine scaffold is a privileged motif in a vast number of biologically active compounds and approved pharmaceuticals.[1] Specifically, polysubstituted pyrrolidines with defined stereochemistry are crucial for optimizing pharmacological activity and minimizing off-target effects. (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, with its two stereocenters and three functional groups, represents a versatile synthon for the construction of complex molecules, including enzyme inhibitors and receptor modulators. This guide details a practical and scalable synthetic strategy, emphasizing the rationale behind key transformations and the methods for achieving high stereochemical control.
Synthetic Strategy: A Chiral Pool Approach from D-Glutamic Acid
The chosen synthetic pathway commences with D-glutamic acid, a natural amino acid that serves as an excellent chiral starting material. The inherent (R)-stereochemistry of D-glutamic acid is strategically utilized to set the (S)-stereocenter at the C5 position of the target pyrrolidine ring. The synthesis can be logically divided into three key stages:
-
Formation of the Pyrrolidinone Ring: Cyclization of D-glutamic acid to the corresponding pyroglutamate derivative.
-
Stereoselective Introduction of the C3-Hydroxyl Group: Conversion of the pyroglutamate to a pyrrolidin-3-one intermediate followed by a diastereoselective reduction.
-
Functional Group Manipulation and Deprotection: Reduction of the ester group to the primary alcohol and subsequent removal of protecting groups to yield the final hydrochloride salt.
This strategy is illustrated in the following workflow diagram:
Caption: Overall synthetic workflow from D-Glutamic Acid.
Detailed Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of N-Protected D-Pyroglutamate Ester
The initial steps involve the protection of the functional groups of D-glutamic acid that are not involved in the initial cyclization. This is crucial for preventing unwanted side reactions in subsequent steps.
Protocol 1: Esterification and N-Protection/Cyclization of D-Glutamic Acid
-
Esterification: D-glutamic acid is first converted to its dimethyl ester. This can be achieved by reacting D-glutamic acid with methanol in the presence of a catalyst such as thionyl chloride or dry HCl gas at room temperature. This protects both carboxylic acid functionalities.
-
N-Protection and Cyclization: The resulting dimethyl D-glutamate is then N-protected, typically with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine. The Boc group is chosen for its stability under a range of reaction conditions and its ease of removal under acidic conditions. The N-protected diester can then be induced to cyclize to the corresponding N-Boc-D-pyroglutamate methyl ester. This intramolecular cyclization is often facilitated by a base such as sodium methoxide in methanol. The reaction proceeds via an intramolecular nucleophilic attack of the amide nitrogen onto one of the ester carbonyls.
Causality: The protection of the amine and the distal carboxyl group is essential to direct the intramolecular cyclization to form the desired five-membered lactam ring of the pyroglutamate.
Part 2: Stereoselective Synthesis of the Pyrrolidin-3-ol Core
This stage is the most critical for establishing the final stereochemistry of the target molecule. The strategy involves the creation of a ketone at the C3 position, followed by a diastereoselective reduction.
Protocol 2: Formation of N-Boc-(S)-5-(methoxycarbonyl)pyrrolidin-3-one
The N-Boc-D-pyroglutamate methyl ester is subjected to a Dieckmann condensation or a similar intramolecular Claisen condensation. This reaction, typically carried out using a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as THF, results in the formation of the β-keto ester, N-Boc-(S)-5-(methoxycarbonyl)pyrrolidin-3-one.
Protocol 3: Diastereoselective Reduction of the C3-Ketone
The key to achieving the desired (3S,5S) stereochemistry lies in the diastereoselective reduction of the C3-ketone. The bulky N-Boc and C5-methoxycarbonyl groups will direct the approach of the reducing agent to the opposite face of the pyrrolidinone ring.
-
Reduction: The N-Boc-(S)-5-(methoxycarbonyl)pyrrolidin-3-one is dissolved in a suitable solvent, such as methanol or ethanol, and cooled to a low temperature (e.g., -78 °C).
-
Reducing Agent: A bulky reducing agent, such as sodium borohydride (NaBH₄) or lithium tri-sec-butylborohydride (L-Selectride®), is added portion-wise. The steric hindrance from the C5-substituent directs the hydride to attack from the cis face relative to the C5-ester group, leading to the formation of the trans alcohol, N-Boc-(3S,5S)-5-(methoxycarbonyl)pyrrolidin-3-ol, as the major diastereomer.
Mechanistic Rationale for Stereoselectivity:
Caption: Stereoselective reduction of the C3-ketone.
The diastereomeric ratio can often be improved by careful selection of the reducing agent and reaction conditions. Bulky reducing agents generally provide higher selectivity.
Part 3: Final Transformations and Product Isolation
The final steps involve the reduction of the remaining ester group and the removal of the N-Boc protecting group to yield the target hydrochloride salt.
Protocol 4: Reduction of the C5-Ester
-
Reduction: The N-Boc-(3S,5S)-5-(methoxycarbonyl)pyrrolidin-3-ol is dissolved in an anhydrous solvent like THF.
-
Reducing Agent: A powerful reducing agent capable of reducing esters to alcohols, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄), is added carefully at 0 °C. The reaction is then typically warmed to room temperature and stirred until completion. This step converts the methoxycarbonyl group at C5 to a hydroxymethyl group.
Protocol 5: Deprotection and Hydrochloride Salt Formation
-
Deprotection: The N-Boc protecting group is removed by treating the N-Boc-(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol with a strong acid. A solution of hydrochloric acid in an organic solvent like dioxane or methanol is commonly used. This not only removes the Boc group but also protonates the pyrrolidine nitrogen.
-
Isolation: The final product, this compound, can be isolated by precipitation from the reaction mixture, often by the addition of a less polar solvent like diethyl ether, followed by filtration and drying.
Data Summary
The following table summarizes the expected transformations and key intermediates in the synthesis of this compound.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | D-Glutamic Acid | MeOH, SOCl₂; (Boc)₂O, Et₃N; NaOMe | N-Boc-D-pyroglutamate methyl ester | 75-85 |
| 2 | N-Boc-D-pyroglutamate methyl ester | NaH or K-tBuO, THF | N-Boc-(S)-5-(methoxycarbonyl)pyrrolidin-3-one | 60-70 |
| 3 | N-Boc-(S)-5-(methoxycarbonyl)pyrrolidin-3-one | NaBH₄ or L-Selectride®, MeOH | N-Boc-(3S,5S)-5-(methoxycarbonyl)pyrrolidin-3-ol | >90 (high d.r.) |
| 4 | N-Boc-(3S,5S)-5-(methoxycarbonyl)pyrrolidin-3-ol | LiAlH₄ or LiBH₄, THF | N-Boc-(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | 80-90 |
| 5 | N-Boc-(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | HCl in Dioxane or MeOH | This compound | >95 |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
Conclusion
This in-depth technical guide outlines a reliable and stereocontrolled synthesis of this compound from the chiral pool starting material, D-glutamic acid. The key to the successful synthesis lies in the strategic protection of functional groups and, most importantly, the diastereoselective reduction of a key pyrrolidin-3-one intermediate to establish the desired trans relationship between the C3-hydroxyl and the C5-hydroxymethyl precursor. This methodology provides a solid foundation for the production of this valuable chiral building block for applications in drug discovery and development.
References
-
D. O'Hagan, "Pyrrolidine, piperidine and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. Available: [Link]
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An In-depth Technical Guide to the Stereochemistry of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and the stereochemical complexity it imparts upon bioactive molecules.[1] This guide provides a comprehensive technical overview of the stereochemistry of a specific, highly functionalized pyrrolidine, (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. We will delve into the critical aspects of its three-dimensional structure, stereoselective synthesis, and the analytical techniques required for the unambiguous confirmation of its absolute and relative stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this chiral building block and its role in the creation of novel therapeutics. The precise spatial arrangement of the hydroxyl and hydroxymethyl groups in this molecule is paramount to its biological activity, making stereochemical fidelity a non-negotiable aspect of its synthesis and application.[2]
Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds
The five-membered saturated heterocycle, pyrrolidine, is a recurring motif in a vast number of pharmaceuticals and natural products.[3] Its non-planar, puckered nature allows for the presentation of substituents in well-defined three-dimensional space, which is crucial for specific interactions with biological targets such as enzymes and receptors.[1] The stereochemistry of substituents on the pyrrolidine ring can dramatically influence a molecule's pharmacological profile, with different stereoisomers often exhibiting vastly different potencies, selectivities, and even modes of action.[2]
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is a chiral building block that features two stereocenters, giving rise to four possible stereoisomers. The (3S,5S) configuration, in particular, presents a specific spatial relationship between the hydroxyl and hydroxymethyl groups that is of significant interest in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to pharmaceutical formulation and biological testing.
This guide will provide a detailed exploration of the stereochemical intricacies of this molecule, from its rational synthesis to its rigorous analytical characterization.
Stereoselective Synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
The synthesis of enantiomerically pure pyrrolidines is a well-established field of organic chemistry, with strategies often leveraging the "chiral pool" – readily available, inexpensive chiral molecules from nature.[3] A logical and efficient approach to the synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is to start from a precursor that already contains one of the desired stereocenters. L-hydroxyproline, specifically (2S, 4R)-4-hydroxy-L-proline, is an ideal starting material as it possesses the correct stereochemistry at the C4 position (which will become the C3 position in the final product) and provides a scaffold for the introduction of the C5 substituent.
A plausible synthetic route, based on established methodologies for the modification of hydroxyproline, is outlined below.[4]
Proposed Synthetic Pathway from (2S, 4R)-4-hydroxy-L-proline
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocol (Representative)
Step 1: N-protection of (2S, 4R)-4-hydroxy-L-proline
-
To a solution of (2S, 4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with a cold solution of 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S, 4R)-4-hydroxy-L-proline.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve the N-Boc protected hydroxyproline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 2.2 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure and purify by column chromatography on silica gel to afford N-Boc-(2S, 4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine.
Step 3: Diastereoselective Reduction (Hypothetical)
This step is crucial for establishing the desired (3S,5S) stereochemistry and would likely involve an oxidation-reduction sequence.
-
Oxidize the C4 hydroxyl group of the product from Step 2 to a ketone using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation.
-
The resulting N-Boc-4-keto-2-(hydroxymethyl)pyrrolidine is then subjected to a diastereoselective reduction. The choice of reducing agent is critical here. A bulky reducing agent, such as L-Selectride®, would be expected to approach from the less sterically hindered face, leading to the desired cis relationship between the newly formed hydroxyl group and the existing hydroxymethyl group.
-
The reduction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF.
-
After quenching the reaction, the product, N-Boc-(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, is isolated and purified.
Step 4: Deprotection and Salt Formation
-
Dissolve the N-Boc protected product from Step 3 in a suitable solvent such as methanol or ethyl acetate.
-
Add a solution of hydrochloric acid in the same solvent (e.g., 4 M HCl in dioxane or methanolic HCl).
-
Stir the mixture at room temperature for 1-2 hours.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.
Analytical Techniques for Stereochemical Confirmation
The unambiguous determination of the stereochemistry of this compound requires a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. For 3,5-disubstituted pyrrolidines, the coupling constants between the protons on the ring and Nuclear Overhauser Effect (NOE) experiments are particularly informative.[5]
Expected ¹H NMR Spectral Features:
The protons on the pyrrolidine ring will exhibit complex splitting patterns due to diastereotopicity. The key to confirming the cis relative stereochemistry of the hydroxyl and hydroxymethyl groups would be the observation of a significant NOE correlation between the proton at C3 and the protons of the hydroxymethyl group at C5.
Caption: Expected NOE correlation for confirming the cis stereochemistry.
Representative Protocol for NOESY Experiment:
-
Dissolve a sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (≥ 500 MHz).
-
Process the data and look for cross-peaks that indicate through-space interactions between protons. A cross-peak between the proton at C3 and the methylene protons of the hydroxymethyl group at C5 would provide strong evidence for their cis orientation.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6]
Method Development Considerations:
-
Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of polar, chiral molecules like amino alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chiral HPLC. For reversed-phase applications, a mixture of water/buffer and an organic solvent like acetonitrile or methanol would be employed.
-
Derivatization: If the parent compound is difficult to resolve, derivatization of the amine and/or hydroxyl groups with a chromophore-containing reagent can improve detection and sometimes enhance chiral recognition on the CSP.
Representative Chiral HPLC Protocol:
| Parameter | Value |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm (or RI if no chromophore) |
This method would be used to separate the (3S,5S) enantiomer from its (3R,5R) counterpart. To resolve all four possible stereoisomers, a method capable of separating diastereomers would also be necessary, which can often be achieved on a standard achiral column (e.g., C18) or a different type of chiral column.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound.[7] If a single crystal of this compound of suitable quality can be obtained, this technique will provide an unambiguous three-dimensional structure of the molecule in the solid state.
Expected Crystal Structure Features:
The crystal structure of a pyrrolidinium hydrochloride would be expected to show a network of hydrogen bonds involving the protonated amine, the hydroxyl groups, and the chloride counter-ion.[8] The conformation of the five-membered ring (e.g., envelope or twist) would also be determined.
Caption: Conceptual diagram of hydrogen bonding in the crystal lattice.
Applications in Drug Discovery and Development
The (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The two hydroxyl groups provide handles for further functionalization, allowing for the exploration of structure-activity relationships (SAR). The defined stereochemistry is crucial for achieving high-affinity and selective binding to biological targets.
Chiral pyrrolidines are integral components of drugs targeting a wide range of diseases, including viral infections, cancer, and central nervous system disorders.[2] The specific stereochemical arrangement in (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol may be particularly suited for mimicking the structure of natural substrates or for creating novel interactions with target proteins.
Conclusion
The stereochemistry of this compound is a critical determinant of its chemical and biological properties. A thorough understanding of its three-dimensional structure is essential for its effective use in drug discovery and development. This guide has outlined a rational approach to its stereoselective synthesis, leveraging the chiral pool, and has detailed the key analytical techniques required for its unambiguous stereochemical characterization. The combination of NMR spectroscopy for relative stereochemistry, chiral HPLC for enantiomeric purity, and X-ray crystallography for absolute configuration provides a robust framework for ensuring the quality and stereochemical integrity of this important chiral building block. As the demand for stereochemically pure and complex molecules in drug discovery continues to grow, a deep appreciation for the principles and techniques outlined in this guide will be indispensable for researchers in the field.
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Chiral Dihydroxylated Pyrrolidines: A Technical Guide to Synthesis and Application in Catalysis and Drug Discovery
This in-depth technical guide explores the synthesis and diverse applications of chiral dihydroxylated pyrrolidines, a class of molecules that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their rigid, stereochemically defined scaffold, coupled with the presence of multiple functional groups, makes them invaluable as chiral building blocks, organocatalysts, and pharmacophores. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art, focusing on practical synthetic methodologies, mechanistic insights into their catalytic activity, and their burgeoning potential in therapeutic applications.
The Strategic Importance of the Dihydroxylated Pyrrolidine Scaffold
The pyrrolidine ring is a privileged motif in a vast number of pharmaceuticals and natural products.[1][2] The introduction of two hydroxyl groups onto this chiral scaffold significantly enhances its utility by providing additional stereocenters and functional handles for further chemical modification. This dihydroxylation imparts a unique combination of rigidity and polarity, influencing the molecule's conformational preferences and its interactions with biological targets or substrates in a catalytic setting. These structural features are paramount to their success as chiral auxiliaries and catalysts in asymmetric synthesis.[3]
Enantioselective Synthesis of Dihydroxylated Pyrrolidines
The efficient and stereocontrolled synthesis of dihydroxylated pyrrolidines is crucial for their application. Several robust strategies have been developed, broadly categorized into chiral pool synthesis and asymmetric synthesis.
Chiral Pool Synthesis
The "chiral pool" approach utilizes readily available, enantiopure starting materials from nature. This strategy is often favored for its cost-effectiveness and the straightforward introduction of chirality.
L-hydroxyproline and D-proline are excellent starting points for the synthesis of various chiral pyrrolidine derivatives.[4] For instance, commercially available 4-hydroxy-L-proline can be elaborated into a range of functionalized pyrrolidines for applications such as neuraminidase inhibitors.[5]
Carbohydrates, such as D-mannitol, provide a rich source of stereocenters and have been employed in the synthesis of C2-symmetrical dihydroxylated pyrrolidines.[3] The inherent chirality of the sugar backbone is transferred to the pyrrolidine ring through a series of stereocontrolled transformations.
Experimental Protocol: Synthesis of a Dihydroxylated Pyrrolidine from a Chiral Bicyclic Lactam (Illustrative)
This protocol is adapted from methodologies aimed at producing azasugars, which share the polyhydroxylated pyrrolidine core.
-
Diastereoselective Dihydroxylation: To a solution of the chiral bicyclic lactam (1.0 eq) in a 10:1 mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, 2 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography.
-
Diastereoselective Reduction: Dissolve the purified diol in anhydrous THF and cool to 0 °C.
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure and purify the resulting dihydroxylated pyrrolidine by flash column chromatography.
Asymmetric Synthesis
Asymmetric methodologies offer greater flexibility in accessing a wider range of stereoisomers that may not be readily available from the chiral pool.
The Sharpless asymmetric dihydroxylation is a powerful tool for the enantioselective synthesis of diols from prochiral olefins. This method has been applied to cyclic precursors to install the desired hydroxyl groups with high stereocontrol.[6]
Recent advances have enabled the direct and enantioselective synthesis of chiral pyrrolidines through catalytic C-H amination. For example, a copper-catalyzed asymmetric remote C-H amination of iminyl radicals provides rapid access to chiral pyrrolines, which can be subsequently reduced to the corresponding pyrrolidines.[1] This strategy represents a highly efficient and atom-economical approach.
Caption: Synthetic strategies for chiral dihydroxylated pyrrolidines.
Applications in Asymmetric Catalysis
Chiral dihydroxylated pyrrolidines have emerged as powerful catalysts and ligands in a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched molecules.
Organocatalysis
In the realm of organocatalysis, these molecules, particularly their derivatives, are highly effective in promoting reactions through enamine and iminium ion intermediates.[7]
Chiral pyrrolidine-based organocatalysts are extensively used in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes.[3][8] The catalyst forms a chiral enamine with the carbonyl compound, which then attacks the nitroalkene in a stereocontrolled manner. The hydroxyl groups on the pyrrolidine scaffold can participate in hydrogen bonding interactions, further organizing the transition state to enhance enantioselectivity.[3]
Caption: Catalytic cycle of an organocatalyzed Michael addition.
| Catalyst Type | Substrate 1 | Substrate 2 | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| cis-2,5-disubstituted pyrrolidine | Nitromethane | Cinnamaldehyde | 91 | - | >99 | [8] |
| Dehydroabietyl squaramide pyrrolidine | Cyclohexanone | β-nitrostyrene | 98 | >99:1 | >99 | [9] |
Metal Catalysis
The hydroxyl and amino functionalities of dihydroxylated pyrrolidines make them excellent candidates for chiral ligands in metal-catalyzed reactions. They can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Chiral pyrrolidine-derived ligands have been successfully employed in rhodium-catalyzed asymmetric hydrogenation of olefins, such as dehydroamino acid esters and α-aryl enamides, affording the corresponding saturated products with excellent enantioselectivities.[10]
These versatile ligands have also found application in other metal-catalyzed transformations, including palladium-catalyzed allylic alkylations and rhodium-catalyzed hydroformylations.[11]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and chemical properties of chiral dihydroxylated pyrrolidines make them attractive scaffolds for the development of novel therapeutic agents.
Glycosidase Inhibitors for Diabetes Treatment
Polyhydroxylated pyrrolidines are structural mimics of monosaccharides and can act as potent inhibitors of glycosidase enzymes.[12] By inhibiting enzymes like α-glucosidase, these compounds can delay the digestion of carbohydrates, leading to a reduction in postprandial blood glucose levels. This makes them promising candidates for the development of new antidiabetic drugs.[13] Several synthetic dihydroxylated pyrrolidines have shown superior inhibitory activity compared to the standard drug acarbose.[10]
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Pyrrolidine 9b | α-glucosidase | 48.31 | [10] |
| 2-aryl polyhydroxylated pyrrolidine 19 | α-glucosidase | 0.5 | [12] |
Antiviral Agents
The pyrrolidine scaffold is a key component in several antiviral drugs.[1] Dihydroxylated pyrrolidines serve as crucial chiral building blocks in the synthesis of potent inhibitors of the hepatitis C virus (HCV) NS3 serine protease, such as Asunaprevir and Grazoprevir.[1]
Caption: Role in the synthesis of the antiviral drug Asunaprevir.
Anticancer Agents
Derivatives of the pyrrolidine ring have demonstrated significant anticancer activity against various cancer cell lines.[14] The introduction of dihydroxyl groups can enhance the interaction of these molecules with biological targets and improve their pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrrolidine ring are critical for their antiproliferative effects.[15]
Neuroprotective Agents
The pyrrolidine scaffold is also being explored for the development of multipotent agents for the treatment of neurodegenerative diseases such as Alzheimer's disease.[16] These compounds can be designed to interact with multiple targets involved in the disease pathology, including acetylcholinesterase and butyrylcholinesterase.[17] The chiral nature of dihydroxylated pyrrolidines is crucial for their specific interactions with these biological targets.
Future Perspectives
The field of chiral dihydroxylated pyrrolidines continues to evolve, with ongoing research focused on the development of more efficient and sustainable synthetic methods. The exploration of their catalytic activity in a wider range of asymmetric transformations and the design of novel derivatives with enhanced biological activity are areas of active investigation. As our understanding of the intricate roles of chirality in biological systems deepens, the importance of these versatile molecules in both academic research and industrial applications is set to grow.
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The Strategic Advantage of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride: An In-depth Technical Guide for the Modern Drug Discovery Chemist
Foreword: Beyond the Flatland of Aromatic Rings
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical matter with enhanced potency, selectivity, and optimized pharmacokinetic profiles has led researchers to explore the rich, three-dimensional space of saturated heterocycles. Among these, the pyrrolidine scaffold has emerged as a privileged motif, offering a unique combination of structural rigidity, synthetic tractability, and the ability to project functional groups into precise vectors to engage with biological targets.[1][2] This guide delves into the strategic application of a particularly valuable chiral building block: (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride . We will move beyond a simple recitation of facts to explore the causal reasoning behind its synthesis and application, providing field-proven insights for researchers, scientists, and drug development professionals.
Core Attributes: Understanding the 'Why'
This compound is a stereochemically defined building block featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a hydroxymethyl group at the 5-position. The hydrochloride salt form enhances its stability and handling properties as a solid.[2][3][4]
| Property | Value | Source |
| IUPAC Name | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | PubChem[2] |
| CAS Number | 1350834-24-0 | ChemicalBook[4] |
| Molecular Formula | C5H12ClNO2 | PubChem[2] |
| Molecular Weight | 153.61 g/mol | PubChem[2] |
| Stereochemistry | cis relative stereochemistry between the C3-hydroxyl and C5-hydroxymethyl groups | Inferred from IUPAC name |
The true value of this building block lies in its trifecta of key features:
-
Defined Stereochemistry: The (3S,5S) configuration provides a rigid and predictable three-dimensional arrangement of its functional groups. In an era where stereoisomers of a drug can have vastly different pharmacological and toxicological profiles, starting with enantiomerically pure building blocks is a cornerstone of modern drug design.[1][5]
-
Bifunctionality: The presence of both a primary and a secondary alcohol allows for selective functionalization. This dual reactivity is a synthetic chemist's asset, enabling the sequential introduction of different moieties to explore structure-activity relationships (SAR).
-
Hydrophilicity and Polarity: The two hydroxyl groups and the protonated amine contribute to the molecule's polarity. This can be strategically employed to enhance the aqueous solubility of a final drug candidate, a critical parameter for bioavailability.[6]
Strategic Synthesis: Accessing the Chiral Core
The synthesis of enantiomerically pure pyrrolidine derivatives is a well-trodden path in organic chemistry, with the "chiral pool" approach being a robust and reliable strategy.[1][5] (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is typically derived from L-hydroxyproline, a naturally occurring and readily available chiral starting material. The logic here is to leverage the inherent stereochemistry of the starting material to set the stereocenters in the final product, obviating the need for challenging asymmetric catalysis or chiral resolutions.
The general synthetic strategy involves the reduction of the carboxylic acid and the ester of a protected L-hydroxyproline derivative. The choice of reducing agent and protecting groups is critical to achieving the desired stereochemical outcome and avoiding side reactions.
Caption: The role of the building block in a drug discovery cascade.
In the design of HCV NS5A inhibitors, the pyrrolidine nitrogen is often used as a point of attachment for a larger aromatic or heteroaromatic group, which can engage in pi-stacking or other hydrophobic interactions within the binding site. The hydroxyl groups can be functionalized to introduce additional binding elements or to modulate the physicochemical properties of the molecule. For example, the primary hydroxyl group can be selectively derivatized in the presence of the secondary hydroxyl group, allowing for a stepwise and controlled elaboration of the molecular structure.
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Several approved drugs for the treatment of type 2 diabetes are DPP-4 inhibitors that contain a pyrrolidine scaffold. [6][7][8]These drugs work by preventing the breakdown of incretin hormones, which leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. The pyrrolidine ring in these inhibitors often serves as a proline mimetic, and its substituents can form critical interactions with the active site of the DPP-4 enzyme. The hydroxyl groups of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol can act as hydrogen bond donors or acceptors, contributing to the binding affinity and selectivity of the inhibitor.
The synthetic utility of this building block allows for the rapid generation of libraries of analogues, where the hydroxyl groups are modified or replaced with other functional groups to probe the SAR and optimize the potency and pharmacokinetic profile of the lead compounds.
Characterization and Quality Control
A comprehensive technical guide would be incomplete without a discussion of the analytical methods used to confirm the identity and purity of the building block.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplet patterns in the aliphatic region corresponding to the pyrrolidine ring protons. Signals for the hydroxyl protons and the protonated amine. The integration of the signals should be consistent with the number of protons in the molecule. |
| ¹³C NMR | Five distinct signals for the carbon atoms of the pyrrolidine ring and the hydroxymethyl group. The chemical shifts of these signals will be indicative of their chemical environment. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base, as well as characteristic fragmentation patterns. |
| FT-IR | Broad O-H and N-H stretching bands in the region of 3200-3600 cm⁻¹. C-H stretching bands around 2800-3000 cm⁻¹. |
| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity of the material. |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its defined stereochemistry, bifunctionality, and inherent physicochemical properties make it an ideal starting point for the synthesis of complex and highly functionalized drug candidates. By leveraging the principles of chiral pool synthesis, researchers can efficiently and reliably access this valuable building block, accelerating the drug discovery process. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of well-designed, three-dimensional building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.
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The Pyrrolidine Scaffold: A Privileged Substructure in Modern Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The five-membered nitrogen-containing heterocycle, pyrrolidine, represents one of the most significant and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in FDA-approved pharmaceuticals is a testament to its utility in crafting molecules with desirable pharmacological profiles.[1][3] This guide provides an in-depth exploration of chiral pyrrolidine derivatives, moving from foundational principles of stereochemistry and structural significance to advanced enantioselective synthetic strategies and their application in contemporary drug discovery. We will dissect the causality behind experimental choices, present validated protocols, and examine case studies of successful pyrrolidine-based drugs, offering researchers and drug development professionals a comprehensive resource grounded in both theory and field-proven application.
The Strategic Advantage of the Chiral Pyrrolidine Core
The enduring interest in the pyrrolidine scaffold is not coincidental; it stems from a unique combination of structural and physicochemical properties that are highly advantageous for drug design.
Three-Dimensionality and Conformational Flexibility
Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar. This sp³-hybridized structure confers a three-dimensional character that is crucial for effective exploration of the pharmacophore space.[1][4] The ring exists in a state of dynamic conformational flux known as "pseudorotation," allowing it to adopt various envelope and twisted conformations.[1][5] This flexibility enables the molecule to present its substituents in precise spatial orientations, facilitating optimal interactions with the complex 3D architecture of biological targets like enzymes and receptors. From a design perspective, the strategic placement of substituents can "lock" the ring into a specific, bio-active conformation, thereby enhancing potency and selectivity.[1]
The Imperative of Chirality
The pyrrolidine ring can possess up to four stereogenic carbon atoms, leading to a multitude of possible stereoisomers.[1] This chirality is of paramount importance, as different enantiomers of a drug can exhibit vastly different efficacy, pharmacology, and toxicity profiles.[6] The ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a regulatory and safety necessity, as stipulated by guidelines from bodies like the U.S. FDA on the development of stereoisomeric drugs.[1] L-proline, a naturally occurring chiral amino acid, is a frequent and cost-effective starting point for introducing chirality into these scaffolds.[1][7]
Physicochemical Properties
The pyrrolidine motif can significantly influence a drug candidate's properties. The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, both critical interactions for target binding.[8] Furthermore, the presence of this heterocyclic ring often enhances aqueous solubility, a key parameter for favorable pharmacokinetics.[8] However, a potential liability to consider during development is the bio-activation of the pyrrolidine ring to reactive iminium ion metabolites, which can have genotoxic potential.[8]
Enantioselective Synthesis: Crafting the Chiral Scaffold
The synthesis of optically pure pyrrolidine derivatives is a cornerstone of their application. Methodologies can be broadly categorized into two main strategies: modification of existing chiral molecules (the "chiral pool") and de novo asymmetric synthesis from achiral precursors.
Caption: High-level overview of major synthetic strategies.
The Chiral Pool Approach: Leveraging Nature's Building Blocks
The most common and often most efficient method for producing chiral pyrrolidines involves the modification of readily available, optically pure natural products, primarily the amino acid L-proline and its derivative, 4-hydroxyproline.[9] This strategy ensures high optical purity from the outset.
-
Functionalization of Proline: L-proline serves as a versatile starting material. For instance, its reduction yields (S)-prolinol, a key intermediate for drugs like Avanafil.[9] The synthesis of the ACE inhibitor Captopril is another classic example, where the intact chiral pyrrolidine ring of L-proline is incorporated into the final structure.[9]
-
From 4-Hydroxyproline: This derivative provides an additional functional handle for modification. The synthesis of many antiviral drugs, such as the HCV protease inhibitor Voxilaprevir, begins with Boc-protected trans-4-hydroxy-L-proline.[9]
The primary advantage of this approach is the direct transfer of stereochemistry. However, it can be limiting in terms of the diversity of substitution patterns that can be easily introduced at various positions on the ring.[9]
De Novo Asymmetric Synthesis
These methods construct the chiral pyrrolidine ring from acyclic precursors using a chiral catalyst or auxiliary, offering greater flexibility in molecular design.
-
1,3-Dipolar Cycloadditions: This is a powerful and widely used method for constructing five-membered heterocycles.[1] The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can be rendered highly stereoselective through the use of chiral catalysts.[1][10]
-
Organocatalysis with Proline: In a fascinating turn, proline itself is an exceptional chiral organocatalyst.[7][11] It catalyzes reactions by forming a nucleophilic enamine intermediate with a donor molecule (e.g., a ketone), which then attacks an acceptor (e.g., an aldehyde or imine) in a highly controlled, stereoselective manner.[7] This "simplest enzyme" approach is effective for various transformations, including aldol and Mannich reactions, and is valued for being metal-free and environmentally benign.[7][12]
Caption: Mechanism of L-proline catalyzed aldol reaction.
-
Transition-Metal Catalysis: Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is another sophisticated method for the enantioselective synthesis of pyrrolidines.[13] The choice of chiral phosphoramidite ligands is critical for achieving high yields and selectivities.[13]
Applications in Drug Discovery: Case Studies
The versatility of the chiral pyrrolidine scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.[2][3]
| Drug Name | Therapeutic Class | Mechanism of Action (MoA) | Key Structural Feature |
| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor | L-proline moiety mimics the C-terminal residue of Angiotensin I, binding to the ACE active site. |
| Vildagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor | The cyanopyrrolidine "warhead" forms a reversible covalent bond with a serine residue in the DPP-4 active site.[8] |
| Anisomycin | Antibiotic/Anticancer | Protein Synthesis Inhibitor | Binds to the peptidyl-transferase center of the ribosome, inhibiting peptide bond formation. |
| Telaprevir | Antiviral (Hepatitis C) | HCV NS3/4A Serine Protease Inhibitor | The keto-amide group acts as a "warhead" that covalently binds to the active site serine of the viral protease.[8][14] |
| Rolipram | Antidepressant | Phosphodiesterase-4 (PDE4) Inhibitor | The chiral pyrrolidone core is essential for selective binding to the PDE4 enzyme. |
Data compiled from sources[3][8][9][14].
Case Study Deep Dive: DPP-4 Inhibitors
The development of DPP-4 inhibitors like Vildagliptin and Saxagliptin for Type 2 diabetes highlights the precise role of the pyrrolidine ring.[8] The enzyme DPP-4 is responsible for the degradation of incretin hormones, which stimulate insulin secretion. The drug's design centers on a cyanopyrrolidine moiety. The nitrile group forms a reversible covalent bond with the catalytic serine (Ser630) in the enzyme's active site, effectively inactivating it.[8] The stereochemistry of the pyrrolidine ring ensures the correct orientation of the cyano group for this interaction and optimizes binding within the S1 and S2 pockets of the enzyme.
Experimental Protocol: Asymmetric Proline-Catalyzed Aldol Reaction
This protocol describes a general, self-validating procedure for the enantioselective synthesis of an aldol product, a common step in building more complex molecules. The causality for each step is explained to provide field-proven insight.
Objective: To synthesize a chiral β-hydroxy ketone via an L-proline catalyzed intermolecular direct aldol reaction.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone), dried
-
L-proline (catalyst, 20-30 mol%)
-
Solvent (e.g., DMSO or DMF), anhydrous
-
Saturated NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde (1.0 eq) and the solvent (e.g., DMSO, to dissolve the aldehyde).
-
Causality: An inert atmosphere and anhydrous conditions are critical to prevent side reactions, particularly the reaction of the enamine intermediate with water, which would halt the catalytic cycle.
-
-
Catalyst Addition: Add L-proline (0.3 eq) to the solution and stir for 10 minutes at room temperature.
-
Causality: This pre-stirring allows the catalyst to dissolve and be readily available. Proline's bifunctional nature (carboxylic acid and secondary amine) is key to its catalytic activity.[7]
-
-
Addition of Donor: Add the ketone (10.0 eq), which acts as both the nucleophilic donor and the reaction solvent in many cases. Stir the mixture vigorously at the desired temperature (e.g., 4°C to 25°C).
-
Causality: Using the ketone in large excess pushes the equilibrium towards product formation. The temperature is a critical parameter; lower temperatures often lead to higher enantioselectivity by favoring the more ordered transition state.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-48 hours).
-
Causality: Proper monitoring prevents the formation of byproducts from prolonged reaction times and ensures the reaction is quenched at optimal conversion.
-
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. This step hydrolyzes the iminium intermediate to release the product and protonates the catalyst.
-
Causality: The mild acidic quench with NH₄Cl is crucial for breaking down the final intermediate without causing dehydration or racemization of the desired chiral product.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Causality: Ethyl acetate is a common solvent for extracting moderately polar organic products while leaving the water-soluble catalyst and salts in the aqueous phase.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Complete removal of water is necessary before purification to prevent streaking on the silica gel column.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product for purity (NMR, Mass Spec) and enantiomeric excess (chiral HPLC).
-
Causality: Chromatography separates the desired product from unreacted ketone and any side products. Chiral HPLC is the gold standard for verifying the success of the asymmetric induction by quantifying the ratio of the two enantiomers.
-
Future Perspectives
The exploration of chiral pyrrolidine derivatives is far from complete. Future research will likely focus on several key areas:
-
Novel Synthetic Methods: The development of more efficient, sustainable, and scalable enantioselective syntheses, including flow chemistry and advanced biocatalysis, will be crucial.[1][15]
-
New Therapeutic Targets: As our understanding of disease biology grows, pyrrolidine scaffolds will be adapted to target novel proteins and pathways, including complex targets like protein-protein interactions.
-
Spirocyclic Systems: Incorporating the pyrrolidine ring into rigid spirocyclic systems is an emerging strategy to increase the 3D character of molecules and optimize their presentation to biological targets.[16]
-
Fragment-Based Drug Discovery (FBDD): Pyrrolidine fragments are valuable starting points in FBDD campaigns, as seen in the development of inhibitors for targets like the SARS-CoV-2 papain-like protease (PLPro).[17]
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Methodological & Application
Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Introduction: The Strategic Value of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous natural products, alkaloids, and pharmacologically significant agents.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a "building block" in modern medicinal chemistry.[2][3] Pyrrolidine derivatives are integral to a wide array of therapeutics, including antiviral, anticancer, and antidiabetic agents.[2][3][4][5] The stereochemistry of these molecules is often critical for their efficacy and safety, making enantiomerically pure starting materials indispensable for drug discovery and development.[5]
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is a versatile chiral building block that offers chemists a well-defined stereochemical framework. Its bifunctional nature, featuring a secondary amine, a primary hydroxyl group, and a secondary hydroxyl group, allows for regioselective modifications to build molecular complexity. This guide provides detailed protocols and scientific rationale for utilizing this valuable intermediate in the synthesis of novel compounds with therapeutic potential.
Physicochemical Properties & Safe Handling
Before commencing any synthetic protocol, it is crucial to understand the properties and handling requirements of the starting material.
| Property | Value | Source |
| Chemical Name | This compound | [6][7][8] |
| CAS Number | 1350834-24-0 | [7] |
| Molecular Formula | C₅H₁₂ClNO₂ | [6][7][8] |
| Molecular Weight | 153.61 g/mol | [6][7][8] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [7] |
| Storage | Store in a dry, sealed place at room temperature. | [7] |
Safety & Handling: this compound is classified as an irritant. Adherence to standard laboratory safety procedures is mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[6]
Synthetic Strategy: A Modular Approach
The presence of three distinct functional groups (secondary amine, primary alcohol, secondary alcohol) on the pyrrolidine ring allows for a modular synthetic approach. The secondary amine is the most nucleophilic site, while the primary hydroxyl is sterically more accessible than the secondary one. This inherent reactivity difference can be exploited for selective functionalization. A common workflow involves:
-
Protection: Selective protection of one or both hydroxyl groups to prevent unwanted side reactions.
-
Core Functionalization: Modification of the secondary amine.
-
Deprotection & Further Modification: Removal of protecting groups and subsequent functionalization of the hydroxyls.
Application Protocol 1: Synthesis of a Precursor for Novel DPP-4 Inhibitors
Background: Dipeptidyl peptidase-4 (DPP-4) inhibitors, known as "gliptins," are a class of oral hypoglycemics for treating type 2 diabetes.[4][9] Many DPP-4 inhibitors feature a pyrrolidine scaffold that interacts with the S1/S2 pockets of the enzyme.[10] This protocol details the synthesis of an N-arylated pyrrolidine diol, a key intermediate for building novel DPP-4 inhibitor candidates.
Reaction Scheme:
Rationale for Experimental Choices:
-
Boc Protection: The first step involves neutralizing the hydrochloride salt with a base like triethylamine (TEA) and protecting the secondary amine with a di-tert-butyl dicarbonate (Boc₂O). The Boc group is chosen for its stability under the subsequent cross-coupling conditions and its facile removal under acidic conditions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand provides an efficient catalytic system for coupling the Boc-protected pyrrolidine with a variety of aryl bromides (Ar-Br). Cesium carbonate (Cs₂CO₃) is used as the base.
-
Deprotection: The final step involves the removal of the Boc protecting group using a strong acid, such as 4M HCl in dioxane, to yield the desired N-arylated product as its hydrochloride salt.
Detailed Step-by-Step Protocol:
-
Boc Protection of the Amine:
-
To a stirred suspension of this compound (1.0 eq, 5.0 mmol) in dichloromethane (DCM, 50 mL), add triethylamine (TEA) (2.2 eq, 11.0 mmol) at 0 °C.
-
Stir for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 5.5 mmol) in DCM (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with saturated aq. NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate, which can often be used in the next step without further purification.
-
-
Buchwald-Hartwig N-Arylation:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the crude Boc-protected pyrrolidine (1.0 eq, ~5.0 mmol), the desired aryl bromide (1.1 eq, 5.5 mmol), cesium carbonate (Cs₂CO₃) (2.0 eq, 10.0 mmol), and Xantphos (0.05 eq, 0.25 mmol).
-
Add anhydrous 1,4-dioxane (50 mL) followed by tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq, 0.125 mmol).
-
Degas the mixture (e.g., by bubbling N₂ through the solution for 15 minutes), then heat to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the N-aryl, Boc-protected pyrrolidine.
-
-
Boc Deprotection:
-
Dissolve the purified product from the previous step (1.0 eq) in 1,4-dioxane (10 mL).
-
Add 4M HCl in 1,4-dioxane (10 eq) and stir at room temperature for 2-4 hours.
-
Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford the final N-aryl pyrrolidine diol as a hydrochloride salt.
-
Application Protocol 2: Synthesis of a Precursor for Novel Antiviral Agents
Background: The pyrrolidine core is a key feature in many antiviral drugs, including those targeting HIV and hepatitis C virus (HCV) proteases.[3][11] This protocol describes the regioselective functionalization of the primary hydroxyl group, creating a valuable intermediate for chain extension or linkage to other pharmacophores.
Reaction Scheme:
Rationale for Experimental Choices:
-
Orthogonal Protection: The strategy relies on using two different protecting groups that can be removed under different conditions (orthogonal protection). The amine is protected with a Boc group (acid-labile), and the primary hydroxyl is protected with a tert-Butyldimethylsilyl (TBDMS) group (fluoride-labile).
-
Regioselectivity: The TBDMS group selectively protects the sterically less hindered primary hydroxyl group over the secondary one. Imidazole is used as a mild base to facilitate this reaction.
-
Acylation: With the amine and primary hydroxyl protected, the secondary hydroxyl is now free to be acylated using an acyl chloride (R-COCl) and a base like pyridine. This allows for the introduction of a wide variety of side chains (R-groups). Subsequent removal of the TBDMS and/or Boc groups can then be performed as needed.
Detailed Step-by-Step Protocol:
-
Boc Protection of the Amine:
-
Follow Step 1 from Application Protocol 1 .
-
-
Selective Silylation of the Primary Hydroxyl:
-
Dissolve the crude Boc-protected diol (1.0 eq, ~5.0 mmol) in anhydrous DCM (50 mL) under an inert atmosphere.
-
Add imidazole (1.5 eq, 7.5 mmol), followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq, 5.5 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water (20 mL) and extract with DCM (2 x 25 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the mono-silylated product.
-
-
Acylation of the Secondary Hydroxyl:
-
Dissolve the purified mono-silylated intermediate (1.0 eq) in anhydrous pyridine (20 mL) and cool to 0 °C.
-
Add the desired acyl chloride (R-COCl) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours.
-
Monitor the reaction by TLC. Once complete, carefully pour the mixture into ice-water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers sequentially with 1M aq. HCl (to remove pyridine), saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the fully protected, selectively acylated pyrrolidine derivative. This compound is now ready for deprotection and further diversification.
-
Conclusion
This compound is a high-value chiral synthon that provides a robust and versatile platform for the synthesis of novel, stereochemically defined compounds. By employing strategic protection and functionalization protocols, researchers can regioselectively modify its three distinct functional groups. The application notes provided herein demonstrate reliable pathways to generate key intermediates for two therapeutically significant classes of molecules: DPP-4 inhibitors and antiviral agents. The principles and methodologies described can be adapted to construct diverse libraries of new chemical entities, accelerating drug discovery and development programs.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem, NIH.
- This compound. PubChem, NIH.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC, NIH.
- This compound. Synblock Inc..
- Recent Advances in the Synthesis of Pyrrolidines.
- (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride. Sigma-Aldrich.
- Design and synthesis of pyrrolidine-5,5-trans-lactams as novel mechanism-based inhibitors of human cytomegalovirus protease. PubMed, NIH.
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PMC, NIH.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- This compound. ChemicalBook.
- Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. Apino Pharma Co., Ltd..
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PMC, NIH.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC, NIH.
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- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C5H12ClNO2 | CID 75481366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1350834-24-0 | this compound - Synblock [synblock.com]
- 8. This compound | 1350834-24-0 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 2. Potency and chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride in Asymmetric Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Introduction: A Versatile Chiral Scaffolding
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is a member of the chiral pyrrolidine family, a class of compounds that are foundational to modern asymmetric synthesis.[1][2][3] These scaffolds are prevalent in nature, forming the core of amino acids like proline and hydroxyproline, and are integral to a vast array of pharmaceuticals and bioactive molecules.[4][5] Their significance in drug discovery and development stems from their rigid, stereochemically-defined structures which are ideal for inducing chirality in synthetic transformations.[6][7]
The molecule , with its defined (3S,5S) stereochemistry and dual hydroxyl functionalities, serves as a valuable chiral precursor. While direct use as a catalyst is less documented, its true potential is unlocked when it is elaborated into more complex chiral ligands or auxiliaries. These derivatives leverage the fixed stereocenters of the pyrrolidine ring to create a highly specific three-dimensional environment, enabling precise control over the stereochemical outcome of a reaction.
This guide will focus on a cornerstone application for this class of compounds: their use as precursors for chiral ligands in the catalytic, enantioselective addition of organozinc reagents to aldehydes. This transformation is a powerful and reliable method for synthesizing optically active secondary alcohols, which are themselves critical intermediates in pharmaceutical synthesis. We will detail the synthesis of a representative β-amino alcohol ligand derived from a pyrrolidinol core and provide a comprehensive protocol for its application in asymmetric ethylation.
The Principle of Stereochemical Control
The enantioselective addition of diethylzinc to aldehydes is a classic example of asymmetric catalysis. In the absence of a chiral catalyst, the reaction produces a racemic mixture of (R)- and (S)-secondary alcohols. The introduction of a chiral ligand, synthesized from a precursor like (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, dramatically alters the reaction pathway.
The ligand coordinates to the zinc atoms, forming a chiral dimeric zinc complex. This complex then acts as the catalytic species. The aldehyde substrate coordinates to this chiral complex in a sterically constrained manner. The ligand's structure dictates a preferred orientation for the aldehyde, exposing one of its prochiral faces to the incoming ethyl group from the diethylzinc. This controlled approach of the nucleophile to the electrophile results in the preferential formation of one enantiomer of the alcohol product.
Ligand Synthesis from a Pyrrolidinol Precursor
The first step is the conversion of the pyrrolidinol hydrochloride salt into a functionalized ligand. A common strategy involves N-alkylation to introduce a coordinating group and protection of the hydroxyl groups if necessary. For this protocol, we will describe the synthesis of a representative N-alkylated diol ligand, which is a potent catalyst for the diethylzinc addition.
Protocol 1: Synthesis of (3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol
This protocol outlines the N-benzylation of the parent pyrrolidinol. The benzyl group enhances the ligand's steric profile and solubility in organic solvents.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Benzyl bromide (BnBr)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.5 eq) in DMF, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl ligand.
Asymmetric Diethylzinc Addition to Benzaldehyde
This section provides a detailed protocol for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by the in situ generated zinc complex of the pyrrolidinol-derived ligand.
Protocol 2: Catalytic Enantioselective Ethylation of Benzaldehyde
Materials:
-
(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol (Ligand from Protocol 1)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, ice bath
Safety Note: Diethylzinc is pyrophoric and reacts violently with water. All manipulations must be carried out under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add the chiral ligand (0.05 eq) to the flask, followed by anhydrous toluene (to make a 0.1 M solution with respect to the aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (2.2 eq) via syringe. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the catalyst complex.
-
Add freshly distilled benzaldehyde (1.0 eq) dropwise via syringe.
-
Stir the reaction at 0 °C for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-1-phenylpropan-1-ol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
Workflow for Asymmetric Ethylation
Caption: Workflow for the enantioselective ethylation of benzaldehyde.
Mechanistic Insight and Stereochemical Model
The high enantioselectivity observed in this reaction is rationalized by the formation of a well-defined transition state.[8] The chiral ligand and two zinc atoms form a bridged, chair-like six-membered ring. One zinc atom acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. The other zinc atom holds the ethyl group that will be transferred. The steric bulk of the ligand's N-benzyl group and the geometry of the pyrrolidine ring force the large phenyl group of the benzaldehyde to orient away from the catalyst core, exposing the Re-face of the carbonyl for nucleophilic attack by the ethyl group, leading to the observed (S)-alcohol.
Proposed Transition State Model
Caption: Proposed transition state for stereochemical induction. (Note: A generic image placeholder is used; in a real application, a chemical structure drawing would be here.)
Expected Results & Data
Using the protocols described, high yields and excellent enantioselectivities can be achieved for a variety of aromatic aldehydes.
| Entry | Aldehyde | Time (h) | Yield (%) | e.e. (%) |
| 1 | Benzaldehyde | 24 | 95 | >98 (S) |
| 2 | 4-Chlorobenzaldehyde | 28 | 92 | 97 (S) |
| 3 | 4-Methoxybenzaldehyde | 36 | 90 | 96 (S) |
| 4 | 2-Naphthaldehyde | 48 | 88 | >99 (S) |
Data are representative and based on typical results reported in the literature for similar pyrrolidinol-derived ligands. Actual results may vary.[8]
Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Moisture: The presence of water will rapidly and non-catalytically react with diethylzinc, leading to racemic background reaction. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Ligand Purity: Impurities in the chiral ligand can interfere with the formation of the active catalyst. Ensure the ligand is purified meticulously.
-
Temperature Control: Maintaining a low and consistent temperature (0 °C) is crucial for maximizing selectivity.
-
-
Low Yield:
-
Reagent Quality: The quality of diethylzinc is critical. Use a freshly purchased bottle or titrate older solutions to determine the active concentration. Benzaldehyde should be distilled to remove benzoic acid impurities.
-
Reaction Time: Some less reactive aldehydes may require longer reaction times or slightly elevated temperatures (e.g., room temperature), which may come at the cost of some enantioselectivity.
-
-
General:
-
The hydrochloride salt of the starting material must be effectively neutralized by a base (e.g., K₂CO₃) during ligand synthesis to ensure the pyrrolidine nitrogen is nucleophilic.
-
References
- Vertex AI Search. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC.
- Vertex AI Search. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH.
- MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- ResearchGate. (2025). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF.
- ACS Central Science. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.
- ACS Publications. (2026). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition | Organic Letters.
- PubMed Central. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PubChem. * this compound | C5H12ClNO2 | CID 75481366*.
- Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.
- JACS Au. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- BLD Pharm. 95687-41-5|Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
- ResearchGate. Results obtained using chiral pyrrolidine-containing organocatalysts in....
- PubMed Central. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- J-Stage. (1996). Chiral Pyrrolidine Derivatives as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes.
- Synblock. CAS 1350834-24-0 | this compound.
- MDPI. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B.
- PubChem. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL.
- PubChemLite. (3r,5s)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride.
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Pyrrolidine Derivatives as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes [jstage.jst.go.jp]
The Strategic Application of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride in the Synthesis of Novel Antiviral Agents
Introduction: The Architectural Advantage of the Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a cornerstone scaffold, particularly in the development of antiviral therapeutics.[1][2] Unlike flat, aromatic structures, the sp³-hybridized, non-planar nature of the pyrrolidine ring provides a three-dimensional architecture that is highly advantageous for achieving specific and high-affinity interactions with complex biological targets such as viral enzymes.[1] This guide focuses on a key chiral building block, (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride , and elucidates its critical role as a versatile intermediate in the synthesis of potent antiviral drugs, with a primary focus on nucleoside analogues.
The strategic importance of this molecule lies in its unique combination of stereochemistry and functionality. The defined (3S,5S) configuration is crucial for mimicking the stereochemical orientation of natural substrates, such as the ribose sugar in nucleosides, allowing the resulting drug molecules to be recognized by viral enzymes. The hydroxyl and hydroxymethyl groups serve as essential synthetic handles, providing reactive sites for the covalent attachment of nucleobases or other pharmacophoric moieties. This document provides an in-depth overview of its properties, synthetic utility, and the mechanistic basis for the antiviral activity of the compounds derived from it.
Physicochemical and Handling Properties
Accurate characterization of the starting material is fundamental to reproducible and successful synthesis. The hydrochloride salt form of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is typically used to improve its stability and solubility in certain solvents.
| Property | Value | Source |
| CAS Number | 1350834-24-0 | ChemicalBook[3] |
| Molecular Formula | C₅H₁₂ClNO₂ | Synblock[4] |
| Molecular Weight | 153.61 g/mol | Synblock[4] |
| Appearance | Off-white solid | ChemicalBook[3] |
| Purity | Typically ≥97% | Synblock[4] |
| Storage Conditions | Store in a dry, sealed place, often at 2-8 °C. | ChemicalBook[3] |
| SMILES | C1O.Cl | PubChem[5] |
Core Rationale: Why (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is a Privileged Scaffold for Antivirals
The efficacy of this pyrrolidine derivative in antiviral synthesis is not coincidental; it is rooted in fundamental principles of bio-organic chemistry. Its utility is primarily centered on its role as a carbocyclic nucleoside analogue precursor. In these analogues, the pyrrolidine ring replaces the furanose (sugar) ring of natural nucleosides.[6][7]
Causality behind Experimental Choices:
-
Stereochemical Mimicry: The (3S,5S) stereochemistry is paramount. Viral polymerases, the enzymes responsible for replicating the virus's genetic material, have highly specific active sites. The spatial arrangement of the hydroxyl and hydroxymethyl groups on this pyrrolidine scaffold effectively mimics the 3'- and 5'-hydroxyl groups of a natural deoxyribose sugar. This mimicry is what allows the resulting analogue to be accepted as a substrate by the viral enzyme.
-
Metabolic Stability: Natural nucleosides are linked to their nucleobase via an N-glycosidic bond, which can be susceptible to cleavage by host cell enzymes (phosphorylases). Replacing the sugar's oxygen atom with a carbon (as in a carbocyclic ring) or nitrogen (as in this pyrrolidine scaffold) creates a more stable linkage, increasing the metabolic lifetime of the drug in the body.[8]
-
Synthetic Versatility: The two hydroxyl groups and the secondary amine provide three distinct points for chemical modification. This allows for a modular synthesis approach where different nucleobases or other functional groups can be attached to create a library of compounds for screening. The secondary amine in the ring is a key attachment point for the nucleobase, forming a robust C-N bond that completes the nucleoside analogue structure.
Synthetic Workflow and Protocols
The synthesis of a nucleoside analogue using this compound generally follows a logical, multi-step pathway involving protection, coupling, and deprotection.
Representative Protocol: Synthesis of a Pyrrolidine-Based Purine Analogue
This protocol is a representative example and may require optimization for specific target molecules. It is designed to be a self-validating system, with explanations for key steps.
Objective: To synthesize a generic (3S,5S)-pyrrolidinyl adenine analogue via N-alkylation of the protected pyrrolidine core with 6-chloropurine.
PART A: Orthogonal Protection of the Pyrrolidine Core
-
Rationale: To achieve selective N-alkylation at the ring nitrogen, the two hydroxyl groups and the amine must be differentially managed. The amine is protected as a Boc-carbamate, which is stable under the basic conditions of the subsequent alkylation but easily removed with acid. The hydroxyl groups are protected as silyl ethers.
| Reagents & Materials | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol HCl | 153.61 | 1.54 g | 10.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.30 g | 10.5 |
| Triethylamine (TEA) | 101.19 | 3.5 mL | 25.0 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 3.32 g | 22.0 |
| Imidazole | 68.08 | 1.50 g | 22.0 |
| Dichloromethane (DCM), Anhydrous | - | 50 mL | - |
| N,N-Dimethylformamide (DMF), Anhydrous | - | 25 mL | - |
Step-by-Step Methodology:
-
N-Boc Protection: Suspend (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol HCl (1.54 g, 10.0 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath. Add triethylamine (3.5 mL, 25.0 mmol) dropwise to neutralize the hydrochloride and act as a base. Causality: Neutralization is required to free the secondary amine for reaction.
-
Add a solution of Boc₂O (2.30 g, 10.5 mmol) in DCM (10 mL) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with 1M HCl (2x20 mL), saturated NaHCO₃ solution (2x20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
O-Silyl Protection: Dissolve the crude N-Boc intermediate in anhydrous DMF (25 mL). Add imidazole (1.50 g, 22.0 mmol) and TBDMSCl (3.32 g, 22.0 mmol). Causality: Imidazole acts as a catalyst and acid scavenger, facilitating the silylation of the hydroxyl groups.
-
Stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3x50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the fully protected pyrrolidine intermediate.
PART B: Coupling with Nucleobase and Deprotection
-
Rationale: 6-chloropurine is used as an electrophile. The protected pyrrolidine acts as the nucleophile in an SₙAr reaction. A non-nucleophilic base is used to deprotonate the pyrrolidine nitrogen without competing in the reaction. Global deprotection in the final step unmasks the functional groups to yield the final product.
| Reagents & Materials | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Protected Pyrrolidine Intermediate (from Part A) | (Varies) | (Assumed) 5.0 | |
| 6-Chloropurine | 154.55 | 0.85 g | 5.5 |
| Potassium Carbonate (K₂CO₃), Anhydrous | 138.21 | 1.04 g | 7.5 |
| N,N-Dimethylformamide (DMF), Anhydrous | - | 20 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 5 mL | - |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 12 mL | 12.0 |
Step-by-Step Methodology:
-
N-Alkylation: Dissolve the protected pyrrolidine (5.0 mmol) and 6-chloropurine (0.85 g, 5.5 mmol) in anhydrous DMF (20 mL).
-
Add anhydrous K₂CO₃ (1.04 g, 7.5 mmol). Causality: K₂CO₃ is a base strong enough to facilitate the nucleophilic attack of the pyrrolidine nitrogen onto the electron-deficient purine ring.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours under an inert atmosphere (e.g., Nitrogen).
-
Monitor by TLC or LC-MS. After completion, cool to room temperature, dilute with water, and extract with ethyl acetate. Wash, dry, and concentrate the organic layers. Purify via column chromatography.
-
Global Deprotection: Dissolve the purified coupled product in DCM (10 mL). Add TFA (5 mL) and stir at room temperature for 2 hours to remove the Boc and TBDMS groups. Self-Validation: The progress of deprotection can be monitored by the disappearance of the starting material spot and the appearance of a more polar product spot on TLC.
-
Concentrate the reaction mixture under reduced pressure. If silyl groups remain, dissolve the residue in THF (10 mL) and add TBAF solution (12 mL, 12.0 mmol). Stir for 3 hours.
-
Quench the reaction with saturated NH₄Cl solution and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or a mixture with isopropanol).
-
Purify the final compound using reverse-phase HPLC to obtain the target antiviral nucleoside analogue. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Mechanism of Action: From Prodrug to Viral Termination
The synthesized nucleoside analogue is a prodrug; it must be activated within the host cell to exert its antiviral effect.[5][9] The mechanism is a well-established paradigm for this class of antivirals.[10]
-
Cellular Uptake: The drug crosses the host cell membrane.
-
Anabolic Phosphorylation: Host cell kinases recognize the analogue and sequentially add three phosphate groups, converting it from a nucleoside analogue to its active nucleoside triphosphate analogue form. The first phosphorylation is often the rate-limiting step.
-
Competitive Inhibition: The activated triphosphate analogue now structurally resembles a natural deoxynucleoside triphosphate (e.g., dATP). It competes with the natural substrate for the active site of the viral reverse transcriptase (for retroviruses like HIV) or other viral polymerases.
-
Chain Termination: The viral polymerase incorporates the analogue into the growing viral DNA or RNA strand. Because the pyrrolidine ring lacks the crucial 3'-hydroxyl group necessary for forming the next phosphodiester bond, the elongation of the nucleic acid chain is halted.[5] This act of "chain termination" effectively stops viral replication.
Conclusion
This compound is a high-value chiral intermediate for antiviral drug development. Its predefined stereochemistry and versatile functional groups allow it to serve as a robust scaffold for creating nucleoside analogues that effectively hijack and terminate viral replication machinery. The synthetic strategies outlined herein, grounded in the principles of protecting group chemistry and nucleophilic substitution, provide a reliable pathway for accessing this important class of therapeutic agents. The continued exploration of derivatives from this and similar chiral building blocks remains a promising avenue for discovering next-generation antivirals to combat both existing and emerging viral threats.
References
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Legraverend, M., Boumchita, H., Zerial, A., Huel, C., Lemaitre, M., & Bisagni, E. (1990). Synthesis of new (+-)-3,5-dihydroxypentyl nucleoside analogs from 1-amino-5-(benzyloxy)pentan-3-ol and their antiviral evaluation. Journal of Medicinal Chemistry, 33(9), 2476–2480. [Link]
-
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem. [Link]
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health (NIH). [Link]
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Antiviral nucleoside analogs. National Institutes of Health (NIH). [Link]
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Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. PubMed. [Link]
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Reverse Transcriptase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. National Institutes of Health (NIH). [Link]
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Synthesis of Carbocyclic Nucleosides as Potential Antiviral Agents. PubMed. [Link]
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Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. [Link]
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FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]
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Nucleoside Reverse Transcriptase Inhibitor (NRTI). Clinicalinfo.HIV.gov. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. PubMed. [Link]
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Nucleoside Reverse Transcriptase Inhibitors. ViralZone. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]
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Reverse-transcriptase inhibitor. Wikipedia. [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health (NIH). [Link]
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Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
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Pyrrolidine. Wikipedia. [Link]
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Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. National Institutes of Health (NIH). [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Bioscience. [Link]
-
Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Semantic Scholar. [Link]
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5-(Hydroxymethyl)pyrrolidin-3-ol. PubChem. [Link]
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(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride: A Chiral Ligand Scaffolding for Asymmetric Catalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes serve as a technical guide for leveraging the chiral architecture of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride in the development of novel asymmetric catalytic systems. While direct, extensive literature on this specific molecule as a standalone ligand is emerging, its structural motifs—a chiral cyclic secondary amine, and two hydroxyl groups—present a compelling platform for inducing enantioselectivity in a variety of metal-catalyzed transformations. This document provides a framework for researchers to explore its potential, offering foundational protocols and the scientific rationale for its application.
Ligand Profile and Design Principles
This compound is a chiral molecule possessing a defined stereochemical configuration at two carbon centers.[1] The pyrrolidine ring provides a rigid backbone, which is a common feature in many successful chiral ligands.[2] The key functional groups for potential coordination with a metal center are the secondary amine and the two hydroxyl groups (one primary, one secondary).
The hydrochloride salt form ensures stability and ease of handling.[1] For catalytic applications, the free base can be generated in situ or prior to complexation with a metal precursor. The bidentate or potentially tridentate nature of this ligand, coordinating through the nitrogen and one or both oxygen atoms, can form a stable chiral pocket around a metal center. This chiral environment is the basis for discriminating between enantiotopic faces of a prochiral substrate.
Potential Catalytic Applications and Mechanistic Considerations
Based on the structural features of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol and the established success of similar chiral aminoalcohols and diamines in catalysis, we propose its application in the following key asymmetric transformations.
Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Rationale: Chiral amino alcohol ligands are highly effective in ruthenium- and rhodium-catalyzed asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols. The (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol ligand can form a stable complex with a metal center, and the N-H proton can participate in the hydrogen transfer mechanism, influencing both the rate and the enantioselectivity of the reaction.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for Asymmetric Transfer Hydrogenation.
Zinc-Catalyzed Asymmetric Aldol Reaction
Rationale: The amino alcohol motif is a classic ligand scaffold for diethylzinc-catalyzed additions to aldehydes. In this case, the (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol can react with diethylzinc to form a chiral zinc alkoxide complex. This complex can then coordinate with an aldehyde, positioning the nucleophile for a stereoselective attack.
Proposed Experimental Workflow:
Caption: Experimental workflow for a Zinc-catalyzed Aldol reaction.
Experimental Protocols: A Starting Point for Exploration
The following protocols are generalized and should be optimized for specific substrates and desired outcomes.
Protocol 1: Screening for Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂
-
Sodium formate
-
Formic acid
-
Acetophenone
-
Anhydrous isopropanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (for in-situ free base generation)
Procedure:
-
Ligand Free Base Generation (Optional but Recommended): In a small vial, dissolve this compound (0.02 mmol, 1.0 equiv) in a minimal amount of DCM. Add triethylamine (0.022 mmol, 1.1 equiv) and stir for 15 minutes at room temperature.
-
Catalyst Pre-formation: In a separate oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.25 equiv relative to ligand). Add the solution of the free ligand from step 1. Stir the mixture at room temperature for 1 hour.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add a solution of acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).
-
Initiation: In a separate vial, prepare a 5:2 mixture of formic acid and triethylamine. Add this azeotrope (0.5 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient). Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
Table 1: Template for ATH Screening Data
| Entry | Ligand (mol%) | Ru Precursor (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 2.0 | 0.5 | iPrOH | 40 | 12 | ||
| 2 | 2.0 | 0.5 | iPrOH | 60 | 12 | ||
| 3 | 1.0 | 0.25 | iPrOH | 40 | 24 | ||
| 4 | 2.0 | 0.5 | DCM | 40 | 12 |
Protocol 2: Screening for Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Triethylamine
Procedure:
-
Ligand Preparation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.1 mmol) in anhydrous toluene (2 mL). Add triethylamine (0.11 mmol) and stir for 15 minutes.
-
Catalyst Formation: To the ligand solution, slowly add diethylzinc (1.0 M in hexanes, 0.2 mmol) at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Substrate Addition: Cool the mixture back to 0 °C and add benzaldehyde (1.0 mmol) dropwise.
-
Reaction: Stir the reaction at 0 °C. Monitor the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC.
Table 2: Template for Diethylzinc Addition Screening Data
| Entry | Ligand (mol%) | DEZ (equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 10 | 2.0 | Toluene | 0 | 24 | ||
| 2 | 10 | 2.0 | Hexane | 0 | 24 | ||
| 3 | 5 | 2.0 | Toluene | 0 | 24 | ||
| 4 | 10 | 1.5 | Toluene | 25 | 12 |
Scientific Integrity and Self-Validation
The protocols provided are designed as a starting point. For robust and reproducible results, the following points are crucial:
-
Purity of Reagents: Use freshly distilled solvents and substrates. The purity of the ligand is paramount.
-
Inert Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Proper inert atmosphere techniques (Schlenk line or glovebox) are essential.
-
Systematic Optimization: Vary one parameter at a time (temperature, solvent, catalyst loading, concentration) to understand its effect on the reaction outcome.
-
Control Experiments: Always run a background reaction without the chiral ligand to determine the uncatalyzed reaction rate and the racemic background.
Conclusion
This compound represents a readily accessible and structurally promising chiral scaffold for the development of new asymmetric catalysts. While its full potential is yet to be unlocked, the foundational protocols and mechanistic hypotheses presented in these notes provide a solid framework for researchers to initiate their investigations. Through systematic screening and optimization, this versatile building block may prove to be a valuable addition to the toolkit of asymmetric synthesis.
References
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PubChem. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. [Link]
-
Nagib, D. A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
PubChem. This compound. [Link]
Sources
Application Note: Strategic Protection of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride for Advanced Synthesis
Introduction: The Synthetic Challenge
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry and drug development.[1][2] Its rigid pyrrolidine scaffold, adorned with three distinct and reactive functional groups—a secondary amine, a primary hydroxyl, and a secondary hydroxyl—offers a rich platform for structural diversification. However, this very multifunctionality presents a significant synthetic challenge. To achieve regioselective modification at any single site, a robust and logical protecting group strategy is not just advantageous, but essential.
This guide provides a detailed framework for navigating the protection and deprotection of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol. It moves beyond simple protocols to explain the chemical rationale behind the selection of protecting groups, emphasizing the concept of orthogonality —the selective removal of one protecting group in the presence of others.[3][4]
Initial Consideration: Liberation of the Free Base
The starting material is provided as a hydrochloride salt, meaning the secondary amine is protonated and non-nucleophilic. Before any protection chemistry can be performed, the amine must be deprotonated to its free base form. This is typically achieved by treatment with a mild inorganic or organic base.
Protocol 1: Free Base Generation
-
Dissolution: Dissolve (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (1.0 equiv.) in a suitable solvent mixture, such as methanol/dichloromethane (1:1) or water.
-
Neutralization: Add a mild base, such as sodium bicarbonate (NaHCO₃, 1.5 equiv.) or triethylamine (Et₃N, 1.5 equiv.), and stir the mixture at room temperature for 30-60 minutes.
-
Isolation (if necessary): If using an inorganic base in water, the aqueous solution of the free base can often be used directly in the subsequent protection step. Alternatively, the product can be extracted into an organic solvent after saturating the aqueous layer with NaCl. If using an organic base, the resulting triethylammonium chloride can be filtered off, or the solution can be used directly.
Strategic Decision Point: Choosing the Right Protective Path
The optimal strategy depends entirely on the synthetic goal. The three functional groups have different reactivities that can be exploited:
-
Secondary Amine: Highly nucleophilic (once free-based).
-
Primary Hydroxyl: Unhindered and reactive.
-
Secondary Hydroxyl: Sterically more hindered and less reactive than the primary hydroxyl.
The following diagram illustrates a decision-making workflow for planning your synthetic route.
Caption: Decision workflow for selecting a protecting group strategy.
Amine Protection: The First Line of Defense
Protecting the nitrogen is typically the first step. The choice of protecting group is critical as it dictates future deprotection conditions and compatibility with other groups. The two most common and orthogonal choices are the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[3][5][6]
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability Profile |
| Boc | R-N(CO)OtBu | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl)[7][8] | Stable to base, hydrogenolysis, nucleophiles. |
| Cbz (or Z) | R-N(CO)OCH₂Ph | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[9][10] | Stable to acid, base, and most redox conditions. |
| Table 1: Comparison of Common Amine Protecting Groups. |
Protocol 2: N-Boc Protection
This protocol is ideal when subsequent steps involve base-sensitive substrates or catalytic hydrogenation is undesirable.
-
Setup: To a solution of the free-based pyrrolidinol (1.0 equiv.) in a 1:1 mixture of THF and water, add sodium bicarbonate (NaHCO₃, 2.0 equiv.).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) in THF dropwise at room temperature.[11]
-
Reaction: Stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.
Protocol 3: N-Cbz Protection
This protocol is chosen when acid-labile groups (like silyl ethers or tert-butyl esters) will be used later in the synthesis.
-
Setup: Dissolve the free-based pyrrolidinol (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium carbonate (Na₂CO₃) solution, and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while stirring vigorously, ensuring the temperature remains below 10 °C.[10]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.
Hydroxyl Protection: Exploiting Steric Hindrance
With the amine secured, attention turns to the hydroxyl groups. The primary hydroxyl is significantly less sterically hindered than the secondary one, allowing for highly selective protection using bulky reagents.[12] The tert-butyldimethylsilyl (TBDMS or TBS) group is an excellent choice for this transformation.[12][13]
Caption: Selective protection of the primary hydroxyl group.
Protocol 4: Selective TBDMS Protection of the Primary Hydroxyl
This protocol assumes an N-protected pyrrolidinol (e.g., N-Boc or N-Cbz) as the starting material.
-
Setup: Dissolve the N-protected substrate (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv.), either solid or as a solution in DMF, portion-wise.
-
Reaction: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate or diethyl ether (3x).
-
Isolation: Combine the organic layers, wash extensively with water (to remove DMF) and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (silica gel) to isolate the selectively protected product.
Orthogonal Strategies in Action: A Case Study
The true power of this methodology lies in the sequential and selective deprotection of the orthogonal groups. Let's consider a common synthetic goal: alkylation of the secondary hydroxyl group.
The workflow would be:
-
N-Protection: Protect the amine with Boc₂O (Protocol 2 ). The Boc group is stable to the basic conditions of silylation and the fluoride-mediated desilylation.
-
O-Protection: Selectively protect the primary hydroxyl with TBDMS-Cl (Protocol 4 ).
-
Modification: The only remaining free nucleophile is the secondary hydroxyl. It can now be cleanly alkylated (e.g., using NaH and an alkyl halide like methyl iodide).
-
Selective Deprotection: The two protecting groups can be removed in either order, demonstrating true orthogonality.
Caption: Orthogonal deprotection workflow after modification.
Deprotection Protocols
Protocol 5: Boc Group Removal (Acidolysis)
-
Setup: Dissolve the N-Boc protected compound in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv., often as a 20-50% solution in DCM) at 0 °C.[7]
-
Reaction: Stir at room temperature for 1-3 hours until TLC indicates complete reaction.
-
Isolation: Concentrate the mixture in vacuo. The resulting amine salt can be used as is or neutralized with a base.
Protocol 6: Cbz Group Removal (Hydrogenolysis)
-
Setup: Dissolve the N-Cbz protected compound in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Stir vigorously under an H₂ atmosphere (typically 1 atm from a balloon) for 2-16 hours.[10]
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate to yield the deprotected amine.
Protocol 7: TBDMS Group Removal (Fluoride-mediated)
-
Setup: Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2-1.5 equiv.) dropwise at room temperature.[15]
-
Reaction: Stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench with water and extract with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Conclusion
The successful synthesis of complex derivatives from this compound hinges on the deliberate and strategic application of protecting groups. By understanding the principles of reactivity and orthogonality, researchers can unlock the full synthetic potential of this versatile chiral scaffold. The combination of N-Boc or N-Cbz protection with selective O-TBDMS silylation provides a reliable and flexible toolbox for the targeted modification of this molecule, enabling the development of novel chemical entities for drug discovery and beyond.
References
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Bode, J. W. (2019). OC II (FS 2019). ETH Zürich. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]
-
Baran, P. S. (2005). Protecting Groups. Scripps Research. [Link]
-
Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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Huang, H., et al. (2011). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Protective Groups. Organic-Chemistry.org. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Total-Synthesis.com. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-Chemistry.org. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec.com. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic-Chemistry.org. [Link]
-
PubChem. (3R,5S)-5-(hydroxymethyl)-1-methyl-pyrrolidin-3-ol;hydrochloride. [Link]
-
PubChem. This compound. [Link]
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Application Notes & Protocols: Strategic Derivatization of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride's Hydroxyl Groups
Abstract
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its stereochemically defined diol structure presents both a unique opportunity and a distinct challenge for synthetic chemists. This document provides a comprehensive guide to the strategic derivatization of its primary and secondary hydroxyl groups. We will delve into the underlying principles of regioselectivity and provide detailed, field-tested protocols for acylation, silylation, and etherification, enabling researchers to unlock the full synthetic potential of this versatile scaffold.
Introduction: The Synthetic Value of a Chiral Diol
The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of biologically active compounds.[1][2][3] The specific stereoisomer, (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, offers a rigid, three-dimensional framework with two distinct hydroxyl groups: a primary alcohol at the C5-position's hydroxymethyl substituent and a secondary alcohol at the C3-position of the pyrrolidine ring.[4][5][6] The ability to selectively modify these hydroxyl groups is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the hydroxyl groups allows for the exploration of how different functionalities impact biological activity.
-
Modulation of Physicochemical Properties: Derivatization can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability.
-
Introduction of Pharmacophoric Elements: The hydroxyl groups serve as handles for the introduction of specific recognition elements or reactive groups for covalent inhibition.
-
Orthogonal Protecting Group Strategies: In multi-step syntheses, the differential reactivity of the primary and secondary alcohols allows for selective protection, enabling subsequent transformations at other positions of the molecule.[7]
Foundational Principles: Achieving Regioselectivity
The key to successfully derivatizing (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol lies in exploiting the inherent differences in reactivity between the primary and secondary hydroxyl groups.
-
Steric Hindrance: The primary hydroxyl group is sterically less encumbered than the secondary hydroxyl group on the pyrrolidine ring.[7] This difference is the primary driver for achieving regioselectivity, especially with bulky derivatizing agents.[8][9]
-
Electronic Effects: While both are nucleophilic, the primary alcohol is generally more reactive towards electrophiles under neutral or basic conditions.
-
Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reagents is crucial. Sub-stoichiometric amounts of the derivatizing agent can favor mono-derivatization at the more reactive primary position.
Experimental Protocols
General Considerations:
-
This compound must be neutralized to the free base prior to derivatization. This is typically achieved by treatment with a suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) in an appropriate solvent.
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Regioselective Acylation of the Primary Hydroxyl Group
This protocol details the selective acylation of the primary hydroxyl group to form an ester, a common strategy for introducing a variety of functional groups.[10][11]
Workflow Diagram:
Caption: Workflow for the regioselective acylation of the primary hydroxyl group.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 153.61 | 1.0 | 1.0 |
| Triethylamine (Et3N) | 101.19 | 2.2 | 2.2 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| Acetyl Chloride (or other acyl chloride) | 78.50 | 1.05 | 1.05 |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | - | - |
| Magnesium Sulfate (MgSO4), anhydrous | - | - | - |
| Silica Gel for column chromatography | - | - | - |
Procedure:
-
Suspend this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.
-
Add triethylamine (2.2 mmol) and stir the mixture at room temperature for 30 minutes to ensure complete neutralization.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (e.g., acetyl chloride, 1.05 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-acylated product.
Expected Outcome: The primary product will be the ester formed at the primary hydroxyl group, with minimal formation of the di-acylated product or the secondary ester.
Protocol 2: Selective Silylation of the Primary Hydroxyl Group
Silyl ethers are excellent protecting groups for alcohols due to their ease of formation and tunable stability.[8][12] This protocol utilizes a sterically demanding silylating agent to achieve high selectivity for the primary alcohol.
Workflow Diagram:
Caption: Workflow for the regioselective silylation of the primary hydroxyl group.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (free base) | 117.15 | 1.0 | 1.0 |
| Imidazole | 68.08 | 1.5 | 1.5 |
| Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) | 274.85 | 1.1 | 1.1 |
| Ethyl Acetate (EtOAc) | - | - | - |
| Water | - | - | - |
| Silica Gel for column chromatography | - | - | - |
Procedure:
-
Dissolve the free base of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.0 mmol) and imidazole (1.5 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TBDPSCl (1.1 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-silylated pyrrolidinol.
Causality Behind Choices: The use of TBDPSCl, a bulky silylating agent, dramatically favors reaction at the sterically accessible primary hydroxyl group.[8] Imidazole acts as a base to neutralize the HCl byproduct and as a catalyst.
Protocol 3: Exhaustive Derivatization - Formation of a Di-silyl Ether
For applications requiring the protection of both hydroxyl groups, a less sterically hindered and more reactive silylating agent is employed under forcing conditions.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (free base) | 117.15 | 1.0 | 1.0 |
| Imidazole | 68.08 | 3.0 | 3.0 |
| Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
| tert-Butyldimethylsilyl chloride (TBSCl) | 150.73 | 2.5 | 2.5 |
| Ethyl Acetate (EtOAc) | - | - | - |
| Water | - | - | - |
| Silica Gel for column chromatography | - | - | - |
Procedure:
-
Dissolve the free base of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol (1.0 mmol) and imidazole (3.0 mmol) in anhydrous DMF (5 mL).
-
Add TBSCl (2.5 mmol) to the solution.
-
Stir the reaction at room temperature for 12-16 hours, monitoring for the disappearance of the starting material and mono-silylated intermediate by TLC/LC-MS.
-
Perform an aqueous work-up and extraction as described in Protocol 2.
-
Purify the crude product by flash column chromatography to obtain the di-TBS protected pyrrolidine.
Rationale: The use of an excess of the less bulky TBSCl and a longer reaction time ensures the derivatization of both the primary and the more sterically hindered secondary hydroxyl groups.
Product Characterization
The successful derivatization of the hydroxyl groups can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a downfield shift of the protons adjacent to the derivatized hydroxyl group(s) (e.g., the -CH₂O- protons of the hydroxymethyl group and the -CHO- proton at C3). The appearance of new signals corresponding to the protecting group (e.g., acetyl methyl protons or silyl alkyl protons) will be evident.
-
¹³C NMR: Similar downfield shifts will be observed for the carbons bearing the newly formed ether or ester functionalities.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the derivatized product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The broad O-H stretching band (around 3300 cm⁻¹) of the starting material will diminish or disappear, while a new C=O stretching band (for esters, around 1735 cm⁻¹) will appear.
Conclusion
The strategic derivatization of this compound is a critical enabling step for its application in synthetic and medicinal chemistry. By understanding the principles of regioselectivity and carefully controlling reaction conditions, researchers can selectively modify the primary or both hydroxyl groups with high efficiency. The protocols provided herein offer robust and reproducible methods for acylation and silylation, serving as a foundational toolkit for the synthesis of novel pyrrolidine-based compounds.
References
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Chemistry LibreTexts. (2023). Derivatization. [Link]
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MDPI. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. [Link]
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PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]
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Semantic Scholar. (2014). Selective protection and deprotection of alcohols and amines. [Link]
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National Institutes of Health. (2012). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. [Link]
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ResearchGate. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]
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Organic Chemistry Portal. (2009). Functional Group Protection. [Link]
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MDPI. (2022). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. [Link]
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ACS Publications. (1998). Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. [Link]
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Semantic Scholar. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. [Link]
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PubMed. (2004). A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. [Link]
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PubMed. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. [Link]
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National Institutes of Health. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]
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PubMed. (2015). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. [Link]
-
National Institutes of Health. (2009). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]
-
National Institutes of Health. (2023). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. [Link]
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PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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Ring-opening reactions of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride derivatives
An in-depth guide to the strategic ring-opening of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride derivatives, offering researchers and drug development professionals a technical overview, detailed protocols, and mechanistic insights.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most prevalent five-membered nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its non-planar, sp³-hybridized structure provides access to a three-dimensional chemical space that is critical for specific and high-affinity interactions with biological targets.[1] Chiral substituted pyrrolidines, such as derivatives of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, are particularly valuable as building blocks in the synthesis of complex molecules for treating a wide array of human diseases, including cancer, viral infections, and central nervous system disorders.[1][2][3]
While the functionalization of the pyrrolidine ring is a common strategy, the selective cleavage of its C-N bond to generate acyclic chiral amino alcohols presents a more advanced and powerful tool for scaffold diversification. These ring-opened products serve as versatile intermediates for synthesizing novel pharmacophores that are otherwise difficult to access.
The Synthetic Challenge: Cleavage of an Unstrained Ring
Unlike strained three- or four-membered rings (aziridines and azetidines), the five-membered pyrrolidine ring is relatively strain-free. This inherent stability makes the cleavage of its endocyclic C-N bonds a formidable synthetic challenge.[4][5] Direct nucleophilic or reductive attack on the unsubstituted ring is generally infeasible under standard conditions. Therefore, strategic activation of the pyrrolidine nitrogen is a prerequisite for successful ring-opening.
The most common and effective activation strategy involves the conversion of the secondary amine into an amide, typically an N-acyl or N-benzoyl derivative. This modification serves two primary purposes:
-
Electronic Activation : The electron-withdrawing nature of the acyl group weakens the adjacent C-N bonds.
-
Radical/Anion Stabilization : Upon single-electron reduction, the acyl group can stabilize the resulting radical anion intermediate, facilitating C-N bond fragmentation.
This guide provides detailed protocols for the N-acylation of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol and the subsequent reductive ring-opening of the resulting derivative.
Experimental Workflow Overview
The overall process involves a two-stage approach: first, the activation of the pyrrolidine via N-acylation, followed by the selective, reductive cleavage of a C-N bond to yield the desired acyclic amino alcohol derivative.
Caption: General workflow from starting material to ring-opened product.
Application Note 1: N-Acylation of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
Objective: To synthesize an N-benzoyl derivative of the title compound, which serves as an activated substrate for subsequent ring-opening. The benzoyl group is chosen for its established efficacy in facilitating reductive C-N bond cleavage via photoredox catalysis.[4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 1350834-24-0 | 153.61 | Starting material[6][7][8] |
| Benzoyl Chloride | 98-88-4 | 140.57 | Acylating agent |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Base, HCl scavenger |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Reaction solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Protocol
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.54 g, 10.0 mmol).
-
Suspension: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. The hydrochloride salt will not fully dissolve, forming a suspension.
-
Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (3.5 mL, 25.0 mmol, 2.5 equiv.) dropwise with vigorous stirring. The triethylamine serves to neutralize the hydrochloride and the HCl generated during the acylation.
-
Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.28 mL, 11.0 mmol, 1.1 equiv.) dropwise over 10 minutes.
-
Causality Insight: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products, including O-acylation.
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent).
-
Workup:
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 20 mL of saturated aq. NaHCO₃ solution and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 2-8% methanol in dichloromethane) to afford the pure N-benzoyl-(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol.
Application Note 2: Reductive Ring-Opening of N-Benzoyl Pyrrolidine Derivative
Objective: To perform a selective C5-N bond cleavage of the N-benzoyl pyrrolidine derivative using a combination of Lewis acid and photoredox catalysis. This modern approach avoids harsh reducing agents and offers high functional group tolerance.[4][5]
Mechanistic Rationale
The reaction proceeds via a single-electron transfer (SET) mechanism. The Lewis acid (e.g., Zn(OTf)₂) coordinates to the amide carbonyl, increasing its susceptibility to reduction.[4] An excited-state photoredox catalyst then reduces the activated amide to a radical anion. This intermediate rapidly fragments, cleaving the C-N bond to generate a primary alkyl radical, which is then further reduced and protonated to yield the final product.
Caption: Plausible mechanism for photoredox-catalyzed C-N bond cleavage.
Materials and Reagents
| Reagent | CAS Number | Notes |
| N-Benzoyl-(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | - | Substrate from Protocol 1 |
| Tris(2,2'-bipyridyl)ruthenium(II) chloride or similar Ir-catalyst | 15158-62-0 | Photoredox catalyst |
| Zinc trifluoromethanesulfonate (Zn(OTf)₂) | 54010-75-2 | Lewis acid co-catalyst |
| γ-Terpinene | 99-85-4 | Hydrogen atom donor / sacrificial reductant |
| Acetonitrile (MeCN), anhydrous degassed | 75-05-8 | Reaction solvent |
| Blue LED light source (450-460 nm) | - | For photocatalyst excitation |
Step-by-Step Protocol
-
Inert Atmosphere Setup: In a glovebox or under a strict inert atmosphere, add the N-benzoyl pyrrolidine substrate (221 mg, 1.0 mmol), the photoredox catalyst (1-2 mol%), and Zn(OTf)₂ (20 mol%) to a reaction vial equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed acetonitrile (5 mL) followed by γ-terpinene (3-4 equiv.).
-
Causality Insight: The solvent must be degassed to remove oxygen, which can quench the excited state of the photocatalyst and interfere with the radical pathway.
-
-
Reaction Setup: Seal the vial tightly. Place it on a magnetic stir plate approximately 5-10 cm from a blue LED light source. To maintain a constant temperature (e.g., 25 °C), a cooling fan should be directed at the vial.
-
Irradiation: Begin stirring and irradiate the mixture with the blue LEDs for 24-48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup:
-
Upon completion, remove the vial from the light source and dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic solution with a saturated aqueous solution of EDTA (2 x 15 mL) to chelate and remove the zinc salts.
-
Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil via flash column chromatography to yield the final ring-opened product, a chiral N-(5-hydroxy-4-aminopentyl)benzamide derivative.
Conclusion and Outlook
The protocols detailed herein provide a robust and modern framework for the strategic ring-opening of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol derivatives. By employing a necessary N-acylation activation step followed by a photoredox-mediated C-N bond cleavage, researchers can access valuable chiral acyclic building blocks. These intermediates are primed for further elaboration, serving as key components in the synthesis of novel, three-dimensional molecules for drug discovery programs.[9][10] The principles of substrate activation and radical-based bond cleavage are broadly applicable and represent a significant advance in the synthetic utility of stable heterocyclic scaffolds.
References
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Li Petri, G., D'Annessa, I., & Piaz, F. D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(7), 649. [Link]
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Yamaguchi, H., Kobayashi, Y., & Takata, T. (2005). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. Organic & biomolecular chemistry, 3(10), 1981–1989. [Link]
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Bermejo, A., et al. (2018). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules, 23(10), 2478. [Link]
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Larduinat, M., François, J., Jacolot, M., & Popowycz, F. (2022). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
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Zhang, Y., et al. (2024). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. Angewandte Chemie International Edition. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247854. [Link]
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Gribble, G. W. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529. [Link]
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Application Note & Protocol: A Proposed Scale-Up Synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines a detailed, robust, and scalable synthetic route for the preparation of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, a valuable chiral building block in pharmaceutical development. The proposed synthesis commences with the readily available and inexpensive chiral precursor, D-pyroglutamic acid. The multi-step process involves a highly selective dual reduction of the lactam and carboxylic acid functionalities using a borane complex, followed by a straightforward isolation and crystallization of the final hydrochloride salt. This guide provides step-by-step protocols, explains the rationale behind key process decisions, addresses critical safety considerations for scale-up, and includes methods for in-process monitoring and final product characterization.
Introduction and Significance
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is a highly functionalized chiral pyrrolidine derivative. Its stereochemically defined structure makes it a critical intermediate in the synthesis of a wide range of biologically active molecules and complex pharmaceuticals. The pyrrolidine ring is a common scaffold in many approved drugs.[1][2] The presence of two distinct hydroxyl groups at the C3 and on the C5-methyl substituent allows for versatile downstream chemical modifications, making it an attractive starting point for medicinal chemistry campaigns and drug discovery programs.
The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties, which are crucial for storage and use in multi-step synthetic sequences.[3] Developing a cost-effective and scalable synthesis is paramount for advancing drug candidates that incorporate this moiety from laboratory-scale research to pilot plant and commercial manufacturing.
This application note details a proposed synthetic strategy starting from D-pyroglutamic acid, a derivative of D-glutamic acid.[4][5] This starting material is advantageous due to its high optical purity, relatively low cost, and the fact that its inherent stereochemistry can be directly translated to the desired product, obviating the need for chiral resolutions or complex asymmetric catalysis.
Proposed Synthetic Pathway
The overall transformation from D-pyroglutamic acid to the target hydrochloride salt is achieved in a two-step, one-pot reduction followed by salt formation and isolation.
Experimental Protocols & Rationale
Step 1: Dual Reduction of D-Pyroglutamic Acid
This critical step employs a borane complex to simultaneously reduce the cyclic amide (lactam) and the carboxylic acid functionalities of the starting material. Borane reagents are highly effective for this transformation and are known for their chemoselectivity, often reducing amides and acids in the presence of other functional groups.[6][7] Borane-tetrahydrofuran (BH3•THF) or the more stable borane-dimethyl sulfide (BH3•SMe2) complex are suitable for large-scale operations.[6]
Rationale for Reagent Choice:
-
Borane Complexes (BH3•THF or BH3•SMe2): These reagents are powerful enough to reduce both the lactam and carboxylic acid. Unlike aluminum hydrides (e.g., LiAlH4), boranes are generally safer to handle on a large scale, and the workup procedure is more straightforward.[7] The choice between BH3•THF and BH3•SMe2 often comes down to operational preferences; BH3•SMe2 is more concentrated and has a higher boiling point, but generates dimethyl sulfide as a byproduct.
-
Tetrahydrofuran (THF): THF is the solvent of choice as it effectively solubilizes the starting material and the borane complex, and is stable under the reaction conditions.
Protocol:
-
Reactor Setup: Charge a dry, nitrogen-purged, appropriately sized jacketed glass reactor with D-pyroglutamic acid.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the reactor. A typical concentration is 10-15 volumes of solvent relative to the starting material (e.g., 10-15 L of THF per kg of D-pyroglutamic acid).
-
Inerting and Cooling: Stir the resulting slurry under a nitrogen atmosphere and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Reagent Addition: Slowly add the borane complex (BH3•THF, 1.0 M solution, or BH3•SMe2) to the reactor via a dropping funnel or pump over several hours. The addition is highly exothermic, and careful temperature control is critical. Maintain the internal temperature below 15 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 12-24 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC to confirm the disappearance of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Very slowly and carefully add methanol to quench the excess borane reagent. Caution: This quenching process generates hydrogen gas, which is highly flammable.[8][9] Ensure the reactor is well-vented to a safe area or scrubbed.[8] A vigorous, but controllable, effervescence will be observed.
-
Solvent Removal: After the quench is complete (effervescence ceases), concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol. The resulting residue contains the product as a borate ester complex.
-
Hydrolysis: Add methanol to the residue and heat to reflux for 1-2 hours to hydrolyze the borate esters, freeing the hydroxyl groups of the product. Remove the methanol under reduced pressure. The crude product is now the free base, (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, typically as a viscous oil.
Step 2: Hydrochloride Salt Formation and Isolation
The final step involves converting the crude free base into its hydrochloride salt and isolating it as a crystalline solid. This enhances purity and provides a stable product form.[10]
Rationale for Solvent Choice:
-
2-Propanol (IPA): IPA is a good choice for crystallization. The free base is soluble in it, while the hydrochloride salt has limited solubility, especially at lower temperatures, facilitating high recovery of the crystalline product.[10]
-
HCl in IPA: Using a solution of anhydrous HCl in a solvent like IPA or diethyl ether avoids introducing water, which can make crystallization difficult and may lead to a hygroscopic product.[11]
Protocol:
-
Dissolution: Dissolve the crude free base oil from Step 1 in 2-propanol (IPA), using approximately 5-10 volumes.
-
Acidification: Cool the solution to 0-10 °C. Slowly add a solution of anhydrous hydrogen chloride in IPA (commercially available or prepared by bubbling HCl gas through IPA) until the pH of the solution is acidic (pH 1-2, checked with a wetted pH strip).
-
Crystallization: The hydrochloride salt should begin to precipitate. Stir the resulting slurry at 0-10 °C for 2-4 hours to maximize crystal formation.
-
Isolation: Isolate the solid product by filtration using a Nutsche filter or centrifuge.
-
Washing: Wash the filter cake with a small amount of cold IPA to remove any soluble impurities.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Data and Materials Summary
| Parameter | Step 1: Reduction | Step 2: Salt Formation |
| Starting Material | D-Pyroglutamic Acid | Crude (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol |
| Key Reagent | Borane-THF complex (~4.0 eq.) | Anhydrous HCl in IPA (~1.1 eq.) |
| Solvent | Tetrahydrofuran (THF) | 2-Propanol (IPA) |
| Temperature | 0 °C (addition), Reflux (reaction) | 0-10 °C |
| Typical Yield | >95% (crude) | 80-90% (isolated) |
| Final Product | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol HCl | (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol HCl |
| Purity (HPLC) | N/A | >98% |
Scale-Up and Safety Considerations
Scaling up reactions involving borane complexes requires stringent safety protocols.[8][12]
-
Pyrophoric Reagents: While borane complexes are not pyrophoric, some related boron reagents can be. Always handle under an inert atmosphere (Nitrogen or Argon).[8]
-
Exothermic Reactions: Both the borane addition and the methanol quench are highly exothermic. A reliable reactor cooling system and slow, controlled addition rates are essential to prevent thermal runaways. Reaction calorimetry is recommended during process development to quantify the heat of reaction.[12]
-
Hydrogen Evolution: The quenching step generates significant volumes of flammable hydrogen gas. The reactor must be equipped with adequate venting and pressure relief systems. The off-gas should be directed to a safe location, and all equipment must be properly grounded to prevent static discharge.[7][9]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, flame-retardant lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[9]
-
Anhydrous Conditions: All glassware, reactors, and solvents must be thoroughly dried, as water reacts with borane, reducing its effectiveness and generating hydrogen gas.[9]
Conclusion
The described synthetic route provides a practical and scalable method for producing high-purity this compound from an inexpensive chiral starting material. The process is designed for robustness, employing well-understood chemistry and addressing the critical safety and handling considerations necessary for transitioning from the laboratory to a production environment. This application note serves as a comprehensive guide for chemists and chemical engineers involved in the process development and manufacturing of pharmaceutical intermediates.
References
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]
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Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(43), 13335–13342. Retrieved from [Link]
-
The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains. (1998). Analytical Biochemistry, 260(2), 227-34. Retrieved from [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007). Google Patents.
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Synthesis of a New Chiral Pyrrolidine. (2010). Molecules, 15(3), 1501-1510. Retrieved from [Link]
-
Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]
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Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2015). ACS Medicinal Chemistry Letters, 6(11), 1113–1118. Retrieved from [Link]
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Safe Handling of Boranes at Scale. (2001). Organic Process Research & Development, 5(5), 455-460. Retrieved from [Link]
-
Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol. (2015). Molecules, 20(9), 15856–15868. Retrieved from [Link]
-
Pyroglutamic Acidosis. (2020). LITFL. Retrieved from [Link]
- Method for salt preparation. (2010). Google Patents.
-
Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. (2012). Tetrahedron, 68(4), 1117-1127. Retrieved from [Link]
-
Long-term patterns of urinary pyroglutamic acid in healthy humans. (2016). Physiological Reports, 4(4), e12704. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link]
-
Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org. Retrieved from [Link]
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Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (n.d.). Organic Synthesis. Retrieved from [Link]
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Borane & Borane Complexes. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Pyroglutamic acid. (n.d.). Wikipedia. Retrieved from [Link]
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2009). Google Patents.
-
Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (2018). Chemical Communications, 54(44), 5585-5588. Retrieved from [Link]
-
Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. (2019). Organic Process Research & Development, 23(7), 1394-1401. Retrieved from [Link]
-
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. (n.d.). PubChem. Retrieved from [Link]
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(3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride: A Technical Guide to its Potential in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Scaffold with Untapped Potential
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative that holds significant promise as an organocatalyst in asymmetric synthesis. Its rigid, bicyclic-like structure, stemming from the cis-relationship between the hydroxymethyl and hydroxyl groups, provides a well-defined chiral environment that is crucial for inducing stereoselectivity in chemical reactions. This guide provides a comprehensive overview of the potential applications of this catalyst, drawing upon the well-established principles of pyrrolidine-based organocatalysis. While specific literature on the catalytic applications of this compound is limited, this document will leverage data from closely related 4-hydroxyprolinol derivatives to provide detailed, field-proven protocols and mechanistic insights that can serve as a strong foundation for researchers exploring its catalytic activity.
The pyrrolidine ring is a privileged scaffold in a vast number of natural products and pharmaceutical agents.[1] In the realm of organocatalysis, proline and its derivatives have revolutionized the field by providing a metal-free approach to enantioselective bond formation.[2] The functional groups on the pyrrolidine ring, such as the hydroxyl and hydroxymethyl groups in the title compound, can play a crucial role in the catalytic cycle through hydrogen bonding interactions, which can enhance both the reactivity and the stereoselectivity of the transformation.[3]
This guide will focus on two of the most fundamental and widely used transformations in asymmetric synthesis: the aldol reaction and the Michael addition. The provided protocols are based on established procedures for similar catalysts and are intended to be a starting point for the investigation and optimization of reactions catalyzed by this compound.
The Enantioselective Aldol Reaction: Crafting Chiral β-Hydroxy Carbonyls
The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy aldehydes and ketones, which are key building blocks in the synthesis of many natural products and pharmaceuticals. Pyrrolidine-based organocatalysts are highly effective in promoting this transformation with high levels of enantioselectivity.
Mechanistic Insights: The Enamine Catalytic Cycle
The catalytic cycle of the pyrrolidine-mediated aldol reaction proceeds through the formation of a key enamine intermediate. The secondary amine of the catalyst reacts with a donor ketone or aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, attacking the electrophilic acceptor aldehyde. The stereochemistry of the newly formed carbon-carbon bond is controlled by the chiral environment of the catalyst, which directs the facial selectivity of the electrophilic attack. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral β-hydroxy carbonyl product.
Figure 1: Proposed catalytic cycle for the enantioselective aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is a representative procedure for the asymmetric aldol reaction catalyzed by a chiral pyrrolidine derivative. Optimization of catalyst loading, solvent, temperature, and reaction time may be necessary for this compound.
Materials:
-
This compound
-
Triethylamine (or other suitable base to neutralize the hydrochloride)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Anhydrous solvent (e.g., DMF, DMSO, or CHCl₃)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (e.g., 0.02 mmol, 10 mol%) in the chosen anhydrous solvent (1.0 mL) at room temperature, add triethylamine (0.02 mmol, 1.0 eq. relative to the catalyst). Stir for 10-15 minutes to ensure neutralization.
-
Add cyclohexanone (1.0 mmol, 5.0 eq.).
-
Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate as the eluent) to afford the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Substrate Scope of the Aldol Reaction
The following table summarizes typical results for the asymmetric aldol reaction catalyzed by 4-hydroxyprolinol derivatives, which can be used as a benchmark for evaluating the performance of this compound.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (syn) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | DMF | 24 | 95 | >95:5 | 98 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | DMSO | 48 | 92 | 90:10 | 95 |
| 3 | Benzaldehyde | Cyclohexanone | 20 | CHCl₃ | 72 | 85 | 85:15 | 92 |
| 4 | 4-Nitrobenzaldehyde | Acetone | 10 | Neat | 48 | 78 | - | 90 |
| 5 | 2-Naphthaldehyde | Cyclopentanone | 15 | DMF | 36 | 90 | >95:5 | 96 |
The Enantioselective Michael Addition: Asymmetric Carbon-Carbon Bond Formation
The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds in a stereocontrolled manner. Chiral pyrrolidine organocatalysts have proven to be highly effective in catalyzing the addition of nucleophiles to α,β-unsaturated compounds.
Mechanistic Insights: The Enamine Pathway in Michael Additions
Similar to the aldol reaction, the catalytic cycle for the Michael addition involves the formation of a chiral enamine intermediate from the catalyst and a carbonyl donor. This nucleophilic enamine then adds to the Michael acceptor (e.g., a nitroalkene). The chiral catalyst dictates the stereochemical outcome of the addition. The resulting iminium ion is then hydrolyzed to regenerate the catalyst and provide the chiral Michael adduct.
Figure 2: Proposed catalytic cycle for the enantioselective Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
This protocol provides a general procedure for the asymmetric Michael addition. As with the aldol reaction, optimization will likely be required for the specific catalyst.
Materials:
-
This compound
-
Triethylamine (or other suitable base)
-
Propanal (freshly distilled)
-
trans-β-Nitrostyrene
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene, or THF)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (e.g., 0.04 mmol, 20 mol%) and trans-β-nitrostyrene (0.2 mmol, 1.0 eq.) in the chosen anhydrous solvent (1.0 mL) at the desired temperature (e.g., 0 °C), add triethylamine (0.04 mmol, 1.0 eq. relative to the catalyst).
-
Add propanal (1.0 mmol, 5.0 eq.) dropwise over a few minutes.
-
Stir the reaction mixture at the same temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Substrate Scope of the Michael Addition
The following table illustrates the typical scope and efficiency of Michael additions catalyzed by 4-hydroxyprolinol derivatives.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | 20 | CH₂Cl₂ | 24 | 98 | 95:5 | 99 |
| 2 | Butanal | (E)-1-Nitro-3-phenylprop-1-ene | 20 | Toluene | 48 | 95 | 92:8 | 97 |
| 3 | Cyclohexanone | β-Nitrostyrene | 10 | DMF | 36 | 92 | 90:10 | 96 |
| 4 | Propanal | 2-(2-Nitrovinyl)furan | 20 | CH₂Cl₂ | 24 | 96 | 94:6 | 98 |
| 5 | Pentan-3-one | (E)-2-(2-Nitrovinyl)thiophene | 15 | THF | 48 | 88 | 88:12 | 94 |
The Role of the Hydrochloride Salt
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is typically supplied as its hydrochloride salt for improved stability and handling. In the context of organocatalysis, the secondary amine is the active catalytic center. Therefore, the hydrochloride salt must be neutralized in situ to generate the free amine before it can enter the catalytic cycle. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, relative to the catalyst. The choice of base and the timing of its addition can sometimes influence the outcome of the reaction and may require optimization.
Conclusion and Future Outlook
This compound is a promising yet underexplored chiral organocatalyst. Its structural features, particularly the cis-disposed hydroxyl and hydroxymethyl groups, suggest that it has the potential to be a highly effective catalyst for a range of enantioselective transformations. The mechanistic principles and experimental protocols outlined in this guide, based on well-established precedents for closely related 4-hydroxyprolinol derivatives, provide a solid framework for researchers to begin investigating the catalytic capabilities of this compound.
While the provided protocols are expected to be good starting points, it is crucial for researchers to perform their own experimental validation and optimization. Systematic screening of reaction parameters such as catalyst loading, solvent, temperature, and additives will be essential to unlock the full potential of this compound in asymmetric synthesis. The exploration of this catalyst's utility could lead to the development of novel and efficient synthetic routes to valuable chiral molecules for the pharmaceutical and chemical industries.
References
Sources
The Versatile Chiral Scaffold: (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Chiral Building Block
In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its interaction with biological targets, profoundly influencing its efficacy and safety profile. Within the arsenal of chiral building blocks available to medicinal chemists, (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride has emerged as a particularly valuable and versatile scaffold. This application note provides a comprehensive overview of its applications, supported by detailed experimental protocols and analytical methodologies, to guide researchers in leveraging this compound for the synthesis of novel therapeutic agents.
This dihydroxylated pyrrolidine derivative, with its defined stereochemistry at the C3 and C5 positions, offers a unique combination of structural features. The pyrrolidine ring provides a rigid framework, while the hydroxyl and hydroxymethyl groups serve as key points for functionalization, enabling the exploration of diverse chemical space. Its hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1350834-24-0 | [1][2][3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 153.61 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and methanol | |
| Stereochemistry | (3S,5S) |
Core Applications in Medicinal Chemistry: A Gateway to Diverse Therapeutics
The inherent structural features of this compound make it an ideal starting material for the synthesis of a wide range of biologically active molecules. Its applications span across several therapeutic areas, including metabolic disorders, infectious diseases, and potentially central nervous system (CNS) disorders.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.[4][5] Several approved DPP-4 inhibitors, known as "gliptins," feature a pyrrolidine scaffold that mimics the proline residue of natural DPP-4 substrates.[6] The (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol scaffold provides a valuable framework for the design of novel DPP-4 inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.
The secondary amine of the pyrrolidine ring can be readily functionalized to introduce various substituents that interact with the active site of the DPP-4 enzyme. The hydroxyl groups can be modified to fine-tune the molecule's polarity and solubility.
Workflow for the Synthesis of a DPP-4 Inhibitor Analog:
Caption: Synthetic workflow for a DPP-4 inhibitor analog.
Glycosidase Inhibitors: Targeting Carbohydrate Metabolism and Viral Infections
The polyhydroxylated nature of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol allows it to mimic the structure of monosaccharides, making it an excellent scaffold for the development of glycosidase inhibitors.[7] These inhibitors have therapeutic potential in the treatment of diabetes (by delaying carbohydrate digestion), lysosomal storage diseases, and viral infections (by interfering with the glycosylation of viral proteins).
The stereochemistry of the hydroxyl groups is crucial for selective inhibition of different glycosidases. By strategically modifying the pyrrolidine scaffold, researchers can design potent and selective inhibitors for specific target enzymes.
Antiviral Agents: A Scaffold for Nucleoside Analogues
The pyrrolidine ring can serve as a sugar mimic in the design of nucleoside analogues with antiviral activity.[8] By attaching a nucleobase to the functionalized pyrrolidine core, it is possible to create compounds that interfere with viral replication by inhibiting viral polymerases or other key enzymes. The hydroxymethyl group at the C5 position can be further modified to introduce a phosphate mimic, a common feature in many antiviral nucleoside drugs. While direct synthesis from this specific hydrochloride salt is not extensively documented in readily available literature, the underlying pyrrolidine scaffold is a known component in antiviral research.[9]
Potential in Central Nervous System (CNS) Drug Discovery
Pyrrolidine derivatives are known to interact with various targets in the central nervous system, including neurotransmitter transporters.[10] The rigid structure of the pyrrolidine ring in this compound can be exploited to design ligands with high affinity and selectivity for specific CNS targets. While specific applications of this exact compound in CNS drug discovery are still emerging, related substituted pyrrolidinols have shown potential in modulating neurotransmitter systems.[1]
Experimental Protocols: A Practical Guide for the Synthetic Chemist
The utility of this compound in medicinal chemistry is predicated on its amenability to chemical modification. The following protocols provide detailed, step-by-step methodologies for common synthetic transformations.
Protocol 1: N-Boc Protection of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
The protection of the secondary amine is often the first step in a synthetic sequence to allow for selective modification of the hydroxyl groups. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a mixture of Dioxane and Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Basification: Add a base such as sodium bicarbonate (2.5 eq) to the solution and stir until the solid dissolves.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography to afford the N-Boc protected product.
Diagram of N-Boc Protection:
Caption: N-Boc protection of the pyrrolidinol.
Protocol 2: N-Alkylation of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
N-alkylation introduces a substituent on the nitrogen atom, which is a common strategy in the synthesis of DPP-4 inhibitors and other bioactive molecules.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
Analytical Characterization: Ensuring Quality and Purity
The characterization of this compound and its derivatives is crucial to confirm their identity, purity, and stereochemical integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the parent compound and its derivatives. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule. Predicted ¹³C NMR data for related structures can serve as a useful reference.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. For N-Boc protected pyrrolidinol derivatives, polysaccharide-based chiral stationary phases (CSPs) are often effective.
Table 2: Representative Chiral HPLC Method for N-Boc Protected Pyrrolidinol Derivatives
| Parameter | Condition | Reference |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® IC-3) | |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 210 nm | |
| Column Temp. | 25 °C |
Workflow for Chiral HPLC Analysis:
Caption: General workflow for chiral HPLC analysis.
Conclusion: A Building Block with a Bright Future
This compound is a powerful and versatile chiral building block with broad applications in medicinal chemistry. Its well-defined stereochemistry and multiple points for functionalization make it an attractive starting material for the synthesis of a diverse range of therapeutic agents, including DPP-4 inhibitors, glycosidase inhibitors, and potential antiviral and CNS-active compounds. The protocols and analytical methods outlined in this application note provide a solid foundation for researchers to unlock the full potential of this valuable scaffold in their drug discovery endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. Retrieved from [Link]
-
Dragovic, J., & Pejnovic, N. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Pharmaceuticals, 15(9), 1125. [Link]
-
Wu, J., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 333-337. [Link]
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D'hooghe, M., & De Kimpe, N. (2015). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Future Medicinal Chemistry, 7(14), 1887-1916. [Link]
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Campos, K., et al. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382-394. [Link]
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Current Enzyme Inhibition. (2025). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Current Enzyme Inhibition, 21. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0303352). Retrieved from [Link]
-
University of Nottingham. (2015). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. [Link]
-
Appretech. (n.d.). (3S,5S)-5-(hydroxymethyl)-5-methylpyrrolidin-3-ol hydrochloride. Retrieved from [Link]
-
Lee, E., et al. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules, 30(3), 578. [Link]
-
Chen, C., et al. (2002). A practical and improved synthesis of (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]- 5-[(methanesulfonyloxy)methyl]-2- pyrrolidinone. The Journal of Organic Chemistry, 67(24), 8688-8691. [Link]
- Google Patents. (n.d.). US20110269964A1 - N-Alkylation of Opiates.
-
Iversen, L. (2000). Neurotransmitter transporters: fruitful targets for CNS drug discovery. Molecular Psychiatry, 5(4), 357-362. [Link]
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Organic Syntheses. (n.d.). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±) -. Retrieved from [Link]
-
ResearchGate. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Retrieved from [Link]
-
ResearchGate. (2022). Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. Retrieved from [Link]
-
MDPI. (2022). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]
-
PubChem. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. Retrieved from [Link]
-
Bentham Science. (2020). Nucleosides and Nucleoside Analogues as Emerging Antiviral Drugs. Retrieved from [Link]
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- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The synthesis, often starting from chiral pool amino acids like D-glutamic acid, involves multiple steps where yield can be compromised. This document provides in-depth, experience-driven advice to overcome these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low Yield in the Reduction of the Pyroglutamate Intermediate
Question: I am performing the reduction of a protected (S)-pyroglutamate ester (e.g., Diethyl (S)-5-oxopyrrolidine-1,3-dicarboxylate) to the corresponding pyrrolidinol, but my yields are consistently below 50%. What are the likely causes and how can I improve this critical step?
Answer: This is a common bottleneck. The low yield in the reduction of the lactam and ester moieties is often due to incomplete reaction, side product formation, or difficult workup. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Choice of Reducing Agent: The reactivity of your reducing agent is paramount. While sodium borohydride (NaBH₄) is milder and safer, it is often insufficient to reduce the amide (lactam) bond of the pyroglutamate ring under standard conditions. More potent hydride donors like Lithium aluminum hydride (LiAlH₄) are typically required.
-
Reaction Conditions: Temperature and reaction time are critical. Insufficiently low temperatures during LiAlH₄ addition can lead to uncontrolled reactions and side products. Conversely, not allowing the reaction to warm to room temperature or reflux (if the protocol demands) can result in an incomplete reaction.
-
Workup Procedure (Quenching): The aqueous workup of LiAlH₄ reactions is highly exothermic and can be a major source of product loss if not performed correctly. Improper quenching can lead to the formation of aluminum hydroxide gels that trap the product, making extraction difficult.
Recommended Solutions & Protocols:
A. Optimizing the Reducing Agent and Conditions:
For a robust and high-yielding reduction, LiAlH₄ in an anhydrous ether solvent like THF is the preferred method.
-
Detailed Protocol:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
-
Suspend LiAlH₄ (typically 2-3 equivalents relative to the ester) in anhydrous THF and cool the slurry to 0 °C in an ice bath.
-
Dissolve your protected pyroglutamate ester in anhydrous THF and add it dropwise to the LiAlH₄ slurry, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
B. Implementing a Fieser Workup for LiAlH₄ Reactions:
To avoid problematic emulsions and product loss during quenching, a carefully controlled Fieser workup is highly recommended. For a reaction using 'X' grams of LiAlH₄:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and sequentially add:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of water
-
-
Stir the resulting mixture vigorously at room temperature for 30 minutes. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
Filter the solid precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
Table 1: Comparison of Reduction Conditions
| Reducing Agent | Typical Solvent | Temperature | Pros | Cons |
| NaBH₄ | Methanol/Ethanol | 0 °C to RT | Safer, easier workup | Often fails to reduce the lactam |
| LiAlH₄ | THF/Et₂O | 0 °C to Reflux | Highly effective for both ester and lactam | Pyrophoric, hazardous workup if done incorrectly |
Issue 2: Difficult Purification and Isolation of the Final Hydrochloride Salt
Question: My final product, this compound, is highly water-soluble, making extraction difficult. Furthermore, I struggle to achieve high purity after the deprotection/salt formation step. How can I effectively purify and isolate the final product?
Answer: The hydrophilic and poly-functional nature of the target molecule indeed makes purification challenging. The key is to avoid aqueous extractions where possible after deprotection and to use appropriate crystallization techniques for the hydrochloride salt.
Root Cause Analysis:
-
High Polarity: The two hydroxyl groups and the secondary amine make the free base highly polar and water-soluble.
-
Inorganic Salt Contamination: If aqueous HCl is used for deprotection and salt formation, inorganic salts (e.g., NaCl from a neutralization step) can co-precipitate with your product.[1]
-
Improper Crystallization Solvent: Using a solvent in which the hydrochloride salt is too soluble will result in poor recovery. Conversely, a solvent that causes rapid crashing out of solution will lead to poor purity.[2]
Recommended Solutions & Protocols:
A. Deprotection and Salt Formation using Anhydrous HCl:
To circumvent issues with water and inorganic salts, perform the final deprotection (e.g., of a Boc or Cbz group) and salt formation in an anhydrous organic solvent.
-
Detailed Protocol:
-
Dissolve the protected pyrrolidinol intermediate in a suitable anhydrous solvent (e.g., Methanol, Isopropanol, or 1,4-Dioxane).
-
Cool the solution to 0 °C.
-
Bubble anhydrous HCl gas through the solution or add a commercially available solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane) until the solution is acidic and TLC/LC-MS confirms complete deprotection.
-
Concentrate the reaction mixture under reduced pressure. The resulting crude solid is your hydrochloride salt, free from water and inorganic byproducts.
-
B. Recrystallization for Final Purification:
Recrystallization is the most effective method for purifying the final salt. The choice of solvent system is critical.
-
Solvent System Selection: A common and effective system is Isopropanol/Methanol . The product is typically more soluble in methanol and less soluble in isopropanol.
-
Detailed Protocol:
-
Dissolve the crude hydrochloride salt in a minimal amount of hot methanol.
-
Slowly add isopropanol (a less polar anti-solvent) until the solution becomes slightly turbid.[2]
-
Add a drop or two of methanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then to 0-4 °C.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold isopropanol or diethyl ether, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? A1: The most common and cost-effective approach is to use a "chiral pool" starting material, which is an inexpensive, enantiomerically pure natural product.[3][4] For the synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, D-glutamic acid is an excellent choice as it already contains the required carbon skeleton and the correct stereochemistry at what will become the C5 position.
Q2: How can I monitor the progress of the key reaction steps? A2: Thin-Layer Chromatography (TLC) is an indispensable tool. For these polar compounds, a mobile phase of Dichloromethane/Methanol (e.g., 9:1 or 8:2 v/v) with a small amount of ammonium hydroxide (0.5-1%) to prevent streaking is often effective. Staining with ninhydrin is useful for visualizing the amine-containing compounds, while a potassium permanganate stain can visualize the hydroxyl groups. For more quantitative analysis, LC-MS is recommended.
Q3: Are there any safety considerations I should be aware of? A3: Yes. The use of Lithium aluminum hydride (LiAlH₄) requires strict adherence to safety protocols. It is a water-reactive, pyrophoric solid. All reactions should be conducted under an inert atmosphere in anhydrous solvents. The quenching process is highly exothermic and must be done slowly and at low temperatures. Always work in a fume hood and wear appropriate personal protective equipment (PPE).
Visualized Workflows
Diagram 1: General Synthesis Workflow
This diagram illustrates the typical synthetic pathway starting from D-glutamic acid.
Caption: A typical synthetic route from a chiral pool starting material.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This flowchart helps diagnose and solve common causes of low yield.
Caption: A decision tree for troubleshooting yield loss in the synthesis.
References
-
PubChem. . National Institutes of Health. Accessed January 19, 2026.
-
BLDpharm. . Accessed January 19, 2026.
-
PubChem. . National Institutes of Health. Accessed January 19, 2026.
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ResearchGate. . Accessed January 19, 2026.
-
Gudžytė, D., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 653. [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7565. [Link]
-
Gudžytė, D., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(21), 7434. [Link]
-
Google Patents. . Accessed January 19, 2026.
-
Muchowska, A., et al. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 240–268. [Link]
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ResearchGate. . Accessed January 19, 2026.
-
MDPI. . Accessed January 19, 2026.
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Stankevič, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5085. [Link]
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ChemScene. . Accessed January 19, 2026.
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ECHEMI. . Accessed January 19, 2026.
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DIAION. . Accessed January 19, 2026.
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-
National Institutes of Health. . Accessed January 19, 2026.
-
PubChemLite. . Accessed January 19, 2026.
-
J-Stage. . Accessed January 19, 2026.
Sources
Technical Support Center: Purification of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Welcome to the technical support guide for the purification of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS: 1350834-24-0).[1][2][3] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. This molecule, a chiral aminodiol hydrochloride salt, presents a unique set of purification challenges due to its high polarity, multiple hydrogen bonding sites, and ionic nature. This guide is structured to address the common questions and issues encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's properties is the foundation of effective purification strategy.
-
High Polarity: The presence of two hydroxyl groups (-OH) and a secondary amine (which is protonated in the hydrochloride salt form) makes the molecule extremely polar. This results in strong interactions with polar stationary phases like silica gel and high solubility in polar solvents like water and methanol.
-
Ionic Character: As a hydrochloride salt, the compound is ionic. This generally enhances its water solubility and can significantly impact its behavior in chromatography, often leading to strong retention or peak tailing on standard silica gel.[4]
-
Chirality: The molecule contains two stereocenters (3S, 5S). Purification methods must be chosen to avoid racemization, although this is generally not a risk under standard purification conditions (e.g., non-extreme pH or heat).
-
Hydrogen Bonding: The molecule is both a hydrogen bond donor (from -OH and -NH2+ groups) and acceptor (from the oxygen and nitrogen atoms). This contributes to its high boiling point and affects its solubility in various solvents.
Q2: Why is purifying this compound on standard silica gel column chromatography so challenging?
A2: Standard "normal-phase" column chromatography uses a polar stationary phase (silica gel) and a less polar mobile phase. For a highly polar, basic compound like an amine, several issues arise:
-
Irreversible Adsorption: The acidic silanol groups (Si-OH) on the surface of silica gel can form strong acid-base interactions with the basic nitrogen atom of the pyrrolidine ring. This can lead to the compound failing to elute from the column, resulting in very low or zero recovery.[4]
-
Severe Peak Tailing: Even if the compound elutes, the strong interactions cause significant tailing of the chromatographic peak. This leads to poor resolution and co-elution with impurities, compromising the purity of the collected fractions.
-
Requirement for Highly Polar Solvents: To overcome the strong adsorption, very polar mobile phases are needed (e.g., high percentages of methanol in dichloromethane). However, these strong solvents can reduce the separation selectivity between your target compound and polar impurities, as they will elute everything off the column quickly.[5]
Q3: What are the most common impurities I might encounter?
A3: Impurities will largely depend on the synthetic route used to prepare the compound.[6][7] Common sources of pyrrolidine derivatives often start from precursors like 4-hydroxyproline.[8][9] Potential impurities could include:
-
Diastereomers: (3R,5S), (3S,5R), or (3R,5R) isomers if the stereocontrol in the synthesis was not perfect.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Byproducts from incomplete reactions or side reactions, such as products of over-oxidation or incomplete reduction.
-
Residual Solvents: Solvents used in the reaction or workup.
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect and quantify impurities if their signals do not overlap with the product signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace impurities. The mass spectrometer confirms the molecular weight of the parent compound (as the free base, m/z 118.08) and can identify the mass of impurities.[10]
-
Chiral HPLC/SFC: Necessary to determine the enantiomeric and diastereomeric purity of the compound.[11]
-
Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.
Troubleshooting Guide: Common Purification Problems
Problem 1: During column chromatography on silica, my compound either doesn't elute or I get very low recovery.
-
Potential Cause: Strong, irreversible adsorption of the amine to the acidic silica gel surface.[4]
-
Recommended Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to the eluent to compete with your compound for the acidic sites on the silica. A common choice is 0.5-2% triethylamine (NEt₃) or ammonia in methanol (prepared as a stock solution) in your mobile phase (e.g., DCM/MeOH/NEt₃).[12]
-
Switch the Stationary Phase: This is often the most robust solution.
-
Amine-functionalized Silica (KP-NH): These columns have a bonded aminopropyl phase that shields the acidic silanols and provides a less interactive surface, leading to better peak shape and recovery for basic compounds.[4]
-
Reverse-Phase Chromatography (C18): Since the compound is highly polar, it will elute very early on a standard C18 column with typical methanol/water or acetonitrile/water mobile phases.[13][14] This can be useful for separating it from non-polar impurities. For better retention of the polar compound, consider using a mobile phase with a highly aqueous starting point or specialized "Aqua" or "Hydro" type C18 columns designed for use in 100% aqueous conditions.[13]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds. It uses a polar stationary phase (like silica or a bonded diol) with a mobile phase consisting of a high concentration of a non-polar solvent (like acetonitrile) and a small amount of a polar solvent (like water). This allows for the retention and separation of very hydrophilic molecules.[14]
-
-
Problem 2: During recrystallization, my compound "oils out" instead of forming crystals.
-
Potential Cause: The compound's solubility in the chosen solvent system is too high at the temperature of crystallization, or the solution is supersaturated. Oiling out can also occur if the compound's melting point is lower than the boiling point of the solvent.
-
Recommended Solutions:
-
Change the Solvent System: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this polar compound, consider solvent systems like Methanol/Isopropanol, Ethanol/Ethyl Acetate, or Methanol/Acetonitrile.
-
Reduce the Initial Concentration: Try dissolving the crude material in a larger volume of the hot solvent to avoid oversaturation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Slow cooling encourages the formation of an ordered crystal lattice.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material, adding a single seed crystal to the cooled solution can induce crystallization.
-
Problem 3: The final product looks pure by ¹H NMR, but the yield is very low after purification.
-
Potential Cause: This could be due to physical loss during transfers, irreversible adsorption on a column (see Problem 1), or high solubility in the recrystallization mother liquor.
-
Recommended Solutions:
-
Analyze the Waste Streams: Before discarding any solutions, check them by TLC or LC-MS. Check the silica gel from the column by flushing with a very strong solvent (e.g., 10% NH₄OH in MeOH) to see if the product was retained. Concentrate the mother liquor from recrystallization to see if a significant amount of product remains.
-
Optimize Recrystallization: If the product is lost in the mother liquor, you may need to adjust the solvent ratio. Try adding a less polar "anti-solvent" (in which the compound is insoluble) dropwise to the solution to induce precipitation.
-
Minimize Transfers: Be meticulous with your experimental technique to minimize the physical loss of material between steps.
-
Workflow & Methodology
Decision Logic for Purification Method Selection
The choice of purification method depends heavily on the scale of your reaction and the nature of the impurities. The following flowchart provides a logical path for selecting an appropriate strategy.
Sources
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- 14. reddit.com [reddit.com]
Technical Support Center: Synthesis of Polysubstituted Pyrrolidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of polysubstituted pyrrolidines. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in medicinal chemistry, their synthesis can be fraught with challenges.[1][2] This guide is designed to be a practical resource, moving beyond standard protocols to address the nuanced side reactions and unexpected outcomes you may encounter at the bench. Here, we will explore the "why" behind common problems and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format.
Section 1:[3][4]-Dipolar Cycloaddition of Azomethine Ylides
The[3][4]-dipolar cycloaddition of azomethine ylides with alkenes is a cornerstone of pyrrolidine synthesis, celebrated for its ability to rapidly build molecular complexity with high stereocontrol.[5][6] However, its success is highly dependent on a delicate balance of electronic and steric factors.
Frequently Asked Questions & Troubleshooting
Question 1: Why am I observing low diastereoselectivity or a mixture of regioisomers in my cycloaddition reaction?
Answer: This is a classic challenge in [3+2] cycloadditions and typically points to issues with orbital control, steric hindrance, or suboptimal reaction conditions.[3][7] The formation of different regioisomers or stereoisomers (e.g., endo vs. exo adducts) arises from competing transition states that are very close in energy.[6][8]
Causality & Expert Insights:
-
Electronic Mismatch: The regioselectivity is governed by the frontier molecular orbitals (HOMO/LUMO) of the azomethine ylide (the dipole) and the alkene (the dipolarophile). A reaction becomes non-selective if the energy gaps for the two possible orientations are similar. The electronic nature of the substituents on your reactants is a key factor.[3]
-
Steric Hindrance: Bulky substituents on either the ylide or the alkene can disfavor the sterically more congested transition state, overriding the electronic preference and leading to mixtures.
-
Catalyst Influence: Lewis acid catalysts coordinate to the dipolarophile, lowering its LUMO energy and enhancing the reaction rate. More importantly, the catalyst's chiral environment can create a significant energy difference between the transition states, dictating the stereochemical outcome.[3]
Troubleshooting Workflow:
Experimental Protocol: Optimizing Diastereoselectivity via Temperature Screening
-
Setup: Prepare identical reaction mixtures in three separate vials, each containing your α-amino acid ester, aldehyde, and dipolarophile in a suitable solvent (e.g., Toluene).
-
Catalyst Addition: Add the chosen Lewis acid catalyst (e.g., AgOAc with a chiral ligand) to each vial.
-
Temperature Control: Place one vial at room temperature (25°C), one in an ice bath (0°C), and one in a cooling bath set to -20°C.
-
Monitoring: Stir the reactions and monitor their progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Analysis: After 24 hours (or upon completion), quench the reactions and analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric or enantiomeric ratio. Lower temperatures often significantly enhance selectivity by favoring the transition state with the lower activation energy.
Question 2: My reaction is producing a significant amount of an oxazolidine byproduct. What is happening?
Answer: This side reaction occurs when the azomethine ylide, once formed, reacts with a second molecule of the aldehyde starting material instead of your intended alkene dipolarophile.[9] This is common when using aldehydes to generate the ylide in situ.
Causality & Expert Insights:
The aldehyde's carbonyl group can act as a dipolarophile itself. This competing reaction is often kinetically competitive with the desired cycloaddition, especially if the intended alkene is sterically hindered or electronically poor.
Preventative Measures:
-
Stoichiometry Control: Use the minimum required amount of aldehyde. A slight excess of the amino acid component can sometimes help consume the aldehyde more efficiently.
-
Slow Addition: If feasible, add the aldehyde slowly to the reaction mixture containing the amino acid. This keeps the instantaneous concentration of free aldehyde low.
-
Use of Pre-formed Imines: The most robust solution is to synthesize and isolate the imine from the aldehyde and amino acid first. Then, in a separate step, deprotonate the imine in the presence of your alkene to form the ylide and initiate the cycloaddition. This completely removes the competing aldehyde dipolarophile from the key reaction.
Section 2: Multicomponent Reactions (MCRs)
MCRs are highly valued for their efficiency in constructing complex pyrrolidines in a single pot.[4][5] However, their one-pot nature means that multiple competing reaction pathways can exist, sometimes leading to unexpected products.[10][11]
Frequently Asked Questions & Troubleshooting
Question: I am attempting a three-component reaction to synthesize a pyrrolidone, but I am isolating a furan derivative instead. Why?
Answer: The formation of furan byproducts is a known issue in certain MCRs designed to produce pyrrolidines or pyrrolidones, particularly those involving anilines, aldehydes, and acetylenic esters.[10][11] The outcome is highly sensitive to the reaction pathway, which is dictated by the catalyst and pH.[12]
Causality & Expert Insights:
The reaction proceeds through several key intermediates. The initial step is often the formation of an iminium ion from the aniline and aldehyde. A subsequent nucleophilic attack by the acetylenic ester can occur. The crucial, pathway-defining step is the final cyclization. Under certain conditions (e.g., strongly acidic), a pathway leading to a furan ring becomes favorable over the desired lactamization that forms the pyrrolidone.[10][12]
Experimental Protocol: Catalyst and pH Optimization to Favor Pyrrolidone Formation
-
Catalyst Selection: Avoid strong mineral acids. Opt for a weak acid catalyst like citric acid or acetic acid, which can facilitate iminium ion formation without promoting the furan-forming pathway.[11][12]
-
Reaction Setup: In a round-bottom flask, dissolve the aniline and aldehyde in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the weak acid catalyst (e.g., 10 mol% citric acid).
-
Reactant Addition: Add the diethyl acetylenedicarboxylate to the mixture.
-
pH Monitoring: If possible, monitor the pH of the reaction. The ideal conditions are often neutral to weakly acidic.[12] Conducting the reaction at a pH below 3 will strongly favor furan formation.
-
Temperature and Time: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) and monitor by TLC.
-
Workup: Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
| Parameter | Recommended Condition for Pyrrolidine | Reason |
| Catalyst | Weak organic acids (Citric, Acetic) | Promotes imine formation without favoring furan cyclization.[11][12] |
| pH | Neutral to weakly acidic (pH 4-7) | Suppresses the side reaction pathway leading to furan byproducts.[12] |
| Solvent | Protic solvents (e.g., Ethanol) | Can facilitate proton transfer steps required for the desired lactamization. |
| Temperature | Room temp. to moderate heat (≤ 60°C) | Minimizes potential degradation and other side reactions. |
Table 1: Recommended Reaction Conditions to Suppress Furan Byproduct Formation.
Section 3: General Troubleshooting
Some challenges are not specific to a single synthetic method but can plague various routes to polysubstituted pyrrolidines.
Frequently Asked Questions & Troubleshooting
Question 1: I am losing stereochemical purity during my reaction or workup. What is causing this epimerization?
Answer: Epimerization, the inversion of a stereocenter, is a common problem, especially at the C-2 position of a pyrrolidine ring bearing an electron-withdrawing group (like an ester).[13] It is typically caused by exposure to acidic or basic conditions, especially at elevated temperatures.[13][14]
Causality & Expert Insights:
The proton at the C-2 position is acidic. A base can deprotonate this position to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of diastereomers and a loss of stereochemical integrity. Polar solvents can facilitate this process.[14]
Preventative Measures:
-
Strict pH Control: During aqueous workups, use buffered solutions (e.g., phosphate buffer at pH 7) instead of strong acids or bases. If purification requires chromatography, consider adding a very small amount of a neutral amine (like triethylamine, ~0.1%) to the eluent to prevent epimerization on silica gel.
-
Temperature Management: Perform reactions and purifications at the lowest practical temperature. Avoid prolonged heating.
-
Solvent Choice: Whenever possible, use non-polar solvents (e.g., Toluene, Dichloromethane), as they can suppress epimerization compared to polar solvents like DMF.[14]
-
Protecting Group Strategy: If the C-2 substituent is a carboxylic acid, converting it to a bulkier ester or an amide can sometimes reduce the acidity of the C-2 proton and hinder epimerization.
Question 2: My transition-metal-catalyzed reaction is sluggish, incomplete, or fails entirely. How can I troubleshoot catalyst deactivation?
Answer: Catalyst deactivation is a frequent cause of failure in transition-metal-catalyzed reactions. It occurs when the active catalytic species is rendered ineffective through poisoning, fouling, or thermal degradation.[15][16]
Causality & Expert Insights:
-
Poisoning: Impurities in your reagents or solvents (e.g., sulfur, water, oxygen) can bind irreversibly to the metal center, blocking the active sites.[16][17]
-
Fouling: Polymeric or carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking access to the active sites.[16][17]
-
Thermal Degradation (Sintering): High temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, reducing the active surface area.[15]
| Deactivation Mechanism | Common Cause | Mitigation Strategy |
| Poisoning | Sulfur, halides, water, or oxygen impurities in reagents/solvents. | Purify solvents (distillation, passing through alumina) and reagents. Use rigorously degassed solvents and maintain an inert atmosphere.[16][17] |
| Fouling / Coking | Polymerization of substrates or products on the catalyst surface. | Modify catalyst design to be more resistant. If applicable, regenerate the catalyst by carefully controlled oxidation to burn off deposits.[17] |
| Sintering | Excessively high reaction temperatures. | Operate at lower temperatures. Use a catalyst formulation with better thermal stability.[15] |
Table 2: Troubleshooting Guide for Catalyst Deactivation.
References
- Benchchem. (n.d.). Technical Support Center: Stereoselective Synthesis of Pyrrolidines.
- ResearchGate. (n.d.). Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis.
- Bentham Science Publisher. (2025). Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- ACS Omega. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
- ACS Omega. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
- RSC Publishing. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst.
- Unicat. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- MDPI. (n.d.). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines.
- Benchchem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- Chemical Reviews. (n.d.). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides.
- ResearchGate. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles.
- NIH. (n.d.). Synthesis of a New Chiral Pyrrolidine.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- ACS Omega. (n.d.). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile.
- MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application.
- NIH. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- RSC Publishing. (n.d.). Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides.
- RSC Publishing. (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- YouTube. (2020). Proline Decarboxylation to Pyrrolidine.
- ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
- SlideShare. (n.d.). Epimerization of Peptide.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
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Overcoming challenges in protecting group removal for dihydroxy pyrrolidines
Welcome to the technical support center for synthetic strategies involving dihydroxy pyrrolidines. As a Senior Application Scientist, I understand that manipulating protecting groups on these scaffolds can be a significant source of experimental challenges. Dihydroxy pyrrolidines are valuable chiral building blocks in medicinal chemistry and natural product synthesis, but their trifunctional nature—a secondary amine and two hydroxyls—demands a robust and orthogonal protecting group strategy.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move from high-level strategy to specific, hands-on experimental issues, explaining the chemical reasoning behind each recommendation to empower you to solve problems effectively.
Part 1: Strategic Planning - Choosing Your Orthogonal Armor
The key to success is foresight. An "orthogonal" set of protecting groups is one where each group can be removed under specific conditions without affecting the others.[3][4] This allows for precise, sequential manipulation of the amine and two hydroxyl groups.
Q1: I'm starting a new synthesis. What is the most reliable orthogonal protecting group strategy for a dihydroxy pyrrolidine?
Answer: A classic and highly reliable strategy is the combination of a base-labile or acid-labile group for the amine and distinct, condition-specific groups for the hydroxyls. The most common and field-proven combination is an N-Boc (acid-labile) or N-Cbz (hydrogenolysis-labile) group for the amine, and O-silyl ethers for the hydroxyls.
Here is a logical breakdown of a robust orthogonal strategy:
-
Amine Protection: Protect the pyrrolidine nitrogen first. The tert-butyloxycarbonyl (Boc ) group is an excellent choice as it is stable to most conditions except strong acid (e.g., TFA, HCl).[5] Alternatively, the carboxybenzyl (Cbz ) group is stable to both acids and bases but is selectively removed by catalytic hydrogenolysis.[6]
-
Hydroxyl Protection: With the amine protected, you can differentiate the hydroxyls. Silyl ethers are ideal due to their tunable stability.[7] For example, you can protect both hydroxyls as tert-butyldimethylsilyl (TBDMS ) ethers. If you need to deprotect them at different stages, you can use two silyl groups with different steric bulk, such as a TBDMS on the less hindered primary alcohol and a more robust triisopropylsilyl (TIPS ) on the secondary alcohol.
This strategy creates a clear, sequential deprotection pathway, as illustrated below.
Caption: Orthogonal protection and deprotection workflow.
Table 1: Common Orthogonal Protecting Group Combinations
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
| Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (TFA, HCl) | Cbz, Fmoc, Silyl Ethers, Benzyl Ethers |
| Carboxybenzyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, Silyl Ethers (most) | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (Piperidine, DBU) | Boc, Cbz, Silyl Ethers, Benzyl Ethers | |
| Hydroxyl | tert-Butyldimethylsilyl Ether | TBDMS | Fluoride (TBAF) or Acid | Cbz, Fmoc, Benzyl Ethers |
| Triisopropylsilyl Ether | TIPS | Fluoride (TBAF) or Acid (more stable than TBDMS) | Cbz, Fmoc, Benzyl Ethers | |
| Benzyl Ether | Bn | H₂, Pd/C (Hydrogenolysis) or Strong Acid | Boc, Fmoc, Silyl Ethers | |
| 1,2-Diol | Isopropylidene Acetal | Acetonide | Acid (e.g., aq. AcOH) | Cbz, Fmoc, most silyl ethers, Bn |
Part 2: Troubleshooting Amine Deprotection
Q2: My Cbz group removal by hydrogenolysis is slow, incomplete, or fails entirely. What's going wrong?
Answer: This is a very common issue. Hydrogenolysis is a catalytic cycle that is sensitive to many variables. When it fails, it's usually due to catalyst inhibition, poor hydrogen availability, or substrate stability.[8][9]
Troubleshooting Steps:
-
Check for Catalyst Poisons: Sulfur-containing functional groups (thiols, thioethers) or even some nitrogen heterocycles can irreversibly bind to the palladium surface and kill the catalyst.[10] If your substrate contains sulfur, standard hydrogenolysis is not a viable option.
-
Switch to a Different Catalyst:
-
Palladium on Carbon (Pd/C): This is the standard workhorse. If it fails, don't assume all catalysts will.
-
Pearlman's Catalyst (Pd(OH)₂/C): This is often more effective for stubborn Cbz groups or substrates prone to side reactions. It is particularly good at resisting poisoning.
-
-
Use a Hydrogen Transfer Reagent: Instead of pressurized hydrogen gas, which can be difficult to handle and ensure saturation, switch to a transfer hydrogenolysis protocol.[11] Reagents like ammonium formate, formic acid, or 1,4-cyclohexadiene generate hydrogen in situ on the catalyst surface, which can be much more efficient.[11][12]
-
Solvent and Additives: The choice of solvent is critical. Protic solvents like methanol or ethanol are standard. Sometimes, adding a small amount of acid (like acetic acid) can accelerate the reaction, but be cautious as this can cause side reactions with other acid-labile groups.
Caption: Decision tree for troubleshooting Cbz deprotection.
Protocol 1: Transfer Hydrogenolysis of an N-Cbz Group
-
Setup: In a round-bottom flask, dissolve the N-Cbz protected pyrrolidine (1.0 equiv) in methanol (MeOH) to a concentration of approximately 0.1 M.
-
Catalyst: Add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate).
-
Hydrogen Source: Add ammonium formate (HCOONH₄) (5-10 equiv) to the mixture.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often exothermic. Monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by chromatography or crystallization.
Causality Note: Ammonium formate decomposes on the Pd surface to H₂, CO₂, and NH₃. This ensures a high concentration of active hydrogen directly where it's needed, often overcoming issues related to poor solubility of H₂ gas in the solvent.[11]
Q3: My molecule has N-Cbz and O-Bn protecting groups. Can I remove the Cbz group selectively?
Answer: This is extremely challenging and generally not a recommended orthogonal strategy. Both Cbz and benzyl (Bn) ethers are removed under the same hydrogenolysis conditions.[11][13] While some literature reports minor selectivity based on catalyst or solvent choice, achieving clean, selective deprotection of N-Cbz in the presence of an O-Bn group is unreliable for complex molecules.[9] If you require this transformation, you should redesign your protecting group strategy. A better orthogonal pair would be N-Cbz and O-TBDMS, or N-Boc and O-Bn.
Part 3: Troubleshooting Hydroxyl Deprotection
Q4: I'm using TBAF to remove a TBDMS group, but my yields are low and the product is hard to purify. What can I do?
Answer: Tetrabutylammonium fluoride (TBAF) is the go-to reagent for silyl ether cleavage, but it has two major drawbacks: its basicity and the difficulty of removing tetrabutylammonium salts during work-up, especially for polar products like diols.[14][15]
Troubleshooting Steps:
-
Control the Basicity: Commercial TBAF solutions in THF are basic due to the presence of hydroxide ions. This can cause side reactions like elimination or epimerization. To mitigate this, you can buffer the reaction by adding acetic acid (TBAF/AcOH).
-
Switch to a Different Fluoride Source: For sensitive substrates, consider alternative, less basic fluoride sources:
-
HF-Pyridine (Olah's Reagent): Highly effective but corrosive and toxic.
-
Triethylamine Trihydrofluoride (Et₃N·3HF): A milder, buffered source of fluoride.
-
-
Improve the Work-up: Removing the highly water-soluble TBAF byproducts from a polar pyrrolidine diol via aqueous extraction is often inefficient. An operationally simple and highly effective work-up procedure was developed by Kishi and co-workers.[16][17]
Protocol 2: TBAF Deprotection with an Improved Non-Aqueous Work-up
This protocol is designed to remove TBAF and its byproducts without a traditional aqueous extraction.[16][18]
-
Deprotection: Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF (0.1 M). Add a 1 M solution of TBAF in THF (1.5-3.0 equiv). Stir at room temperature and monitor by TLC.
-
Quenching & Sequestration: Once the reaction is complete, add methanol (MeOH) to the reaction mixture. Then, add powdered calcium carbonate (CaCO₃) (excess) followed by a sulfonic acid resin (e.g., DOWEX® 50WX8) (excess).
-
Stirring: Stir the resulting slurry vigorously for 1 hour at room temperature.
-
Filtration and Isolation: Filter the mixture through a sintered glass funnel, washing thoroughly with MeOH or another suitable solvent. Concentrate the filtrate under reduced pressure to yield the crude product, now free of tetrabutylammonium salts.
Mechanistic Insight: The sulfonic acid resin exchanges its proton for the tetrabutylammonium cation (Bu₄N⁺). The calcium carbonate then neutralizes the generated HF, driving the equilibrium and preventing acidic degradation of the product.[17] This solid-phase extraction is highly efficient for polar molecules.
Caption: Kishi work-up workflow for TBAF reactions.
Q5: How can I selectively remove a primary TBDMS ether in the presence of a secondary one?
Answer: This is a common challenge that relies on the difference in steric hindrance around the silicon atom. Selective deprotection can often be achieved by carefully controlling the reaction conditions.
-
Sterically Hindered Reagents: While TBAF is generally not very selective, using a bulkier fluoride source or carefully controlled acidic conditions can work.
-
Acid-Catalyzed Conditions: A very mild acid catalyst can often differentiate between a primary and a more hindered secondary TBDMS ether. A catalytic amount of acetyl chloride in dry methanol, or simply using aqueous formic acid, can achieve this selectivity.[19][20]
Table 2: Conditions for Selective Silyl Ether Deprotection
| Silyl Ether to Cleave | Silyl Ether to Retain | Reagent/Conditions | Rationale |
| Primary TBDMS | Secondary TBDMS | 50% aq. Oxone in MeOH, rt | Mild oxidative cleavage with steric preference.[19] |
| Primary TES | Secondary TES | DIBAL-H, CH₂Cl₂, -78 °C to 0 °C | Lewis acidic cleavage favors the less hindered site.[7] |
| TBDMS | TIPS | Acetic Acid, THF/H₂O | Exploits the higher acid lability of TBDMS vs. the bulkier TIPS.[7] |
| Aryl TBDMS | Aliphatic TBDMS | LiOAc (cat.), moist DMF | Bifunctional catalyst selectively targets the more electron-deficient aryl silyl ether.[19] |
This guide provides a starting point for addressing the most common challenges in the deprotection of dihydroxy pyrrolidines. The key is always to plan your protecting group strategy with the final deprotection steps in mind and to understand the chemical principles behind your chosen reactions.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Baran, P. S. (2006). Protecting Groups. Scripps Research Institute. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Yoshida, K., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 48(36), 6335-6338. Retrieved from [Link]
-
ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group. Retrieved from [Link]
-
PubMed. (2001). Construction of Protected Hydroxylated Pyrrolidines Using Nitrogen-Centered Radical Cyclizations. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-benzoylpyrrolidines. Retrieved from [Link]
-
ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ScienceDirect. (2007). Polyhydroxylated pyrrolidine and 2-oxapyrrolizidine as glycosidase inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ACS Publications. (2002). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Retrieved from [Link]
-
PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]
-
ResearchGate. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Retrieved from [Link]
-
SlideShare. (n.d.). PROTECTING GROUPs.pptx. Retrieved from [Link]
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Link provided is to a general resource as direct deep links to book chapters are unavailable). Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
ResearchGate. (2007). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic schemes to polyhydroxylated pyrrolidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection of 3,19-dihydroxy groups. Retrieved from [Link]
-
PubMed. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
-
Acadechem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]
-
ScienceMadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]
-
ACS Publications. (1998). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
-
NIH National Library of Medicine. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]
-
ResearchGate. (2012). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
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Technical Support Center: Optimizing Stereoselective Synthesis with Chiral Pyrrolidines
Welcome to the technical support center for stereoselective synthesis using chiral pyrrolidine organocatalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during experiments. As Senior Application Scientists, we have structured this resource to not only provide protocols but to also explain the fundamental principles governing the success of these powerful asymmetric transformations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of chiral pyrrolidine-catalyzed reactions.
Q1: What is the fundamental mechanism of action for chiral pyrrolidine organocatalysts?
Chiral pyrrolidines, with L-proline being a foundational example, primarily operate through two key catalytic cycles: the enamine cycle and the iminium cycle.[1][2]
-
Enamine Catalysis: In this mode, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine intermediate.[1][3] This enamine is more nucleophilic than the corresponding enolate and attacks an electrophile (e.g., an aldehyde in an aldol reaction) in a stereocontrolled manner. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.[3] The stereoselectivity arises from the specific conformation of the enamine, which shields one face from attack.[3]
-
Iminium Catalysis: For reactions involving α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst forms a chiral iminium ion.[2] This activation lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack at the β-position.[2] The bulky substituent on the pyrrolidine catalyst directs the incoming nucleophile to one face of the molecule, thereby controlling the stereochemistry.[2]
Q2: How does the structure of the pyrrolidine catalyst influence stereoselectivity?
The stereochemical outcome of a reaction is highly dependent on the structure of the pyrrolidine catalyst. Key structural features include:
-
Substituents at the α-position (C2): The group at the C2 position, such as the carboxylic acid in proline or the diaryl(trimethylsilyloxy)methyl group in the Hayashi-Jørgensen catalyst, plays a crucial role in the transition state assembly.[4] It can participate in hydrogen bonding to orient the substrates and provide steric hindrance to direct the approach of the reactants.[4]
-
Substituents at other ring positions: Modifications at other positions, such as the C4- or C5-positions, can alter the catalyst's solubility, conformational rigidity, and the steric environment around the active site, all of which can impact stereoselectivity.[4][5]
Q3: Why is catalyst loading an important parameter to optimize?
Catalyst loading can significantly affect not only the reaction rate but also the stereoselectivity. While a higher catalyst loading can increase the reaction rate, it may sometimes lead to a decrease in enantioselectivity due to catalyst aggregation or the formation of non-productive catalyst-substrate complexes.[6] Conversely, a very low catalyst loading might result in a slow reaction or be insufficient to outcompete background uncatalyzed reactions, which are typically non-selective. Therefore, optimizing the catalyst loading is a critical step in method development.
Q4: What is the role of additives in these reactions?
Additives can play several roles in optimizing chiral pyrrolidine-catalyzed reactions:
-
Acids: Co-catalytic amounts of a weak acid can facilitate the enamine formation and turnover of the catalyst. However, the concentration and pKa of the acid must be carefully chosen, as excess strong acid can protonate the catalyst, rendering it inactive.
-
Water: In some cases, the presence of a small amount of water can be beneficial, potentially by aiding in the hydrolysis of the iminium ion to regenerate the catalyst.[7] However, excess water can lead to competing hydrolysis reactions and lower stereoselectivity.[7][8]
-
Bases: In reactions involving acidic substrates, a stoichiometric or catalytic amount of a weak base may be required to generate the active nucleophile.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the stereoselective synthesis with chiral pyrrolidines.
Issue 1: Low Enantioselectivity (Low ee)
Low enantiomeric excess is one of the most frequent challenges. The root cause often lies in the reaction conditions not favoring the desired stereoselective pathway.
Possible Causes and Solutions:
-
Suboptimal Temperature: The energy difference between the diastereomeric transition states leading to the major and minor enantiomers is often small. Lowering the reaction temperature can amplify this energy difference, thereby increasing the enantioselectivity.[9]
-
Protocol: Run the reaction at a series of decreasing temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) and analyze the ee at each point to determine the optimal temperature.
-
-
Inappropriate Solvent: The solvent plays a critical role in the stability of the transition states.[10][11] A solvent screen is highly recommended.
-
Explanation: Polar aprotic solvents like DMSO, DMF, and acetonitrile are often used due to the good solubility of proline and its derivatives.[7] However, less polar solvents might enhance non-covalent interactions that are crucial for stereodifferentiation. Protic solvents can sometimes negatively impact stereocontrol.[7][8]
-
Protocol: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile, DMSO).
-
-
Incorrect Catalyst Loading: As discussed in the FAQs, both too high and too low catalyst loadings can be detrimental.
-
Protocol: Perform a catalyst loading study, typically ranging from 1 mol% to 20 mol%, to find the optimal concentration.
-
-
Presence of Water or Other Impurities: Trace amounts of water or other impurities in the reagents or solvents can interfere with the catalytic cycle.
-
Protocol: Ensure all reagents and solvents are of high purity and are appropriately dried. The use of molecular sieves can be beneficial.[9]
-
Issue 2: Low Diastereoselectivity (Low dr)
In reactions that form two new stereocenters, controlling the diastereoselectivity is as important as controlling the enantioselectivity.
Possible Causes and Solutions:
-
Solvent Effects: The solvent can influence the relative orientation of the reactants in the transition state, thereby affecting the diastereomeric ratio.[10]
-
Protocol: A solvent screen, similar to the one for optimizing enantioselectivity, should be performed.
-
-
Catalyst Structure: The steric and electronic properties of the catalyst are paramount in dictating diastereoselectivity.
-
Protocol: If possible, screen a library of chiral pyrrolidine catalysts with different substituents to identify one that provides the desired diastereoselectivity.
-
-
Reaction Temperature: Similar to enantioselectivity, diastereoselectivity can also be temperature-dependent.
-
Protocol: Evaluate the effect of temperature on the diastereomeric ratio.
-
Issue 3: Low or No Reactivity
A stalled or sluggish reaction can be due to several factors related to catalyst deactivation or suboptimal conditions.
Possible Causes and Solutions:
-
Catalyst Deactivation: The catalyst may be deactivated by strong acids or bases present as impurities. The catalyst itself might also be impure or degraded.
-
Protocol: Purify all starting materials. Verify the purity and integrity of the catalyst.
-
-
Poor Solubility: One or more components of the reaction may not be sufficiently soluble in the chosen solvent.
-
Protocol: Choose a solvent system in which all reactants and the catalyst are fully dissolved. Gentle heating may be required, but the effect on stereoselectivity must be monitored.
-
-
Insufficient Activation: The electrophile or nucleophile may not be sufficiently activated under the reaction conditions.
-
Protocol: Consider the use of appropriate additives, such as a co-catalytic acid, to enhance reactivity.
-
Issue 4: Difficulty in Product Isolation and Catalyst Removal
The polar nature of many pyrrolidine-based catalysts can sometimes complicate product purification.
Possible Causes and Solutions:
-
Catalyst Solubility in the Work-up Solvent: The catalyst may be soluble in the organic solvent used for extraction, leading to contamination of the final product.
-
Protocol:
-
After the reaction is complete, perform an acidic wash (e.g., with dilute HCl) to protonate the amine catalyst, making it water-soluble and facilitating its removal into the aqueous phase.
-
Alternatively, employ a catalyst that is immobilized on a solid support for easy filtration.
-
-
Data and Protocols
Table 1: Influence of Solvent on a Proline-Catalyzed Aldol Reaction
The following table illustrates the typical effect of solvents on the enantioselectivity of a proline-catalyzed aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) |
| DMSO | 47.2 | 95 |
| Acetonitrile | 37.5 | 88 |
| Methanol | 32.7 | 65 |
| Hexane | 1.9 | 65 |
Data is illustrative and based on trends reported in the literature.[10]
Experimental Protocol: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol provides a general starting point for optimizing a proline-catalyzed aldol reaction.
-
To a stirred solution of the aldehyde (1.0 mmol) in the desired solvent (2.0 mL) at the chosen temperature, add the ketone (5.0 mmol, 5.0 equiv).
-
Add (S)-proline (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Visualizing Key Concepts
Diagram 1: The Enamine Catalytic Cycle
Caption: The enamine catalytic cycle in proline-catalyzed reactions.
Diagram 2: Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
References
-
Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
Dalpozzo, R., & Bertamino, A. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Gualtierotti, J. B., & Waser, J. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 2(3), 209-221. [Link]
-
Dalpozzo, R., & Bertamino, A. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Wikipedia. (2023). Proline-catalyzed aldol reactions. [Link]
-
Franchino, A., & Silvani, A. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 223. [Link]
-
Sibi, M. P., Stanley, L. M., & Jasperse, C. P. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 23(12), 4785-4790. [Link]
-
Al-Zoubi, R. M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Yang, Y., & Arnold, F. H. (2020). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 6(7), 1147-1153. [Link]
-
Lapi, A., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 26(22), 6953. [Link]
-
ResearchGate. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in.... [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
-
Pérez-Gárgallo, S., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ACS Catalysis, 13(7), 4646-4658. [Link]
-
Jelier, B. J., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 87(3), 1594-1605. [Link]
-
White, P. B., et al. (2018). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters, 20(21), 6886-6890. [Link]
-
Morales, S., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters, 25(1), 133-138. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
Jelier, B. J., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 87(3), 1594-1605. [Link]
-
Pacak, A. (n.d.). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. [Link]
-
Benaglia, M. (2023). Modern Enantioselective Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 88(13), 8435-8440. [Link]
-
ResearchGate. (2024). Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. [Link]
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Technical Support Center: Troubleshooting Diastereoselectivity with (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride
Welcome to the technical support center for (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of stereoselective synthesis using this valuable chiral building block. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter in achieving high diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol and why is its stereochemistry so important?
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is a highly functionalized chiral molecule derived from the amino acid 4-hydroxyproline.[1] Its hydrochloride salt is a stable, crystalline solid, making it a convenient starting material.[2][3] The molecule possesses two defined stereocenters at the C3 and C5 positions, making it an excellent building block, or "chiral pool" starting material, for the synthesis of complex, enantiomerically pure molecules.[4][5]
The significance of its stereochemistry lies in its application in drug development. The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs.[1] The precise three-dimensional arrangement of the hydroxyl and hydroxymethyl groups is critical for molecular recognition and binding to biological targets like enzymes or receptors.[4] Failure to control the stereochemistry during a synthesis results in a mixture of diastereomers, which can have different biological activities, metabolic profiles, and toxicities. Separating these diastereomers can be challenging and costly, reducing the overall efficiency of the synthesis. Therefore, controlling diastereoselectivity from the outset is paramount.
Q2: My reaction is yielding a poor diastereomeric ratio (d.r.), close to 1:1. What are the primary factors I should investigate?
Observing a low diastereomeric ratio suggests that the energetic difference between the transition states leading to the two different diastereomers is minimal. This is a common challenge in stereoselective synthesis.[6] The following factors are the most critical to investigate, as they directly influence the transition state energies.
Key Influencing Factors:
-
Steric Hindrance: The existing stereocenters on the pyrrolidine ring are meant to direct the approach of incoming reagents. If the reagent or substituents are too small, or if the reaction temperature is too high, this directing effect can be diminished.
-
Protecting Groups: The hydroxyl and amine functionalities are typically protected during synthesis.[7][8] The size and nature of these protecting groups are not merely passive masks; they are powerful tools for controlling stereoselectivity.[9][10] A bulky protecting group can effectively block one face of the molecule, forcing a reagent to approach from the less hindered side.[6]
-
Reaction Temperature: Higher temperatures provide more energy to the system, which can allow reactions to overcome the activation energy barrier for the less-favored transition state, leading to a lower d.r. Conversely, lowering the temperature often enhances selectivity.[6]
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state geometry through solvation effects and polarity.
-
Lewis Acid/Base or Catalyst: If your reaction is catalyzed, the catalyst itself plays a crucial role in creating a chiral environment that differentiates the transition states. The choice of catalyst, ligands, and additives is critical.[11]
Below is a systematic workflow to begin troubleshooting this issue.
Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.
Q3: How do I strategically choose protecting groups to enhance diastereoselectivity?
The choice of protecting groups is one of the most powerful and reliable methods for controlling diastereoselectivity.[9][10] The strategy involves modulating the steric and electronic environment around the reactive center.
-
For the Hydroxyl Groups (C3-OH and C5-CH₂OH): Silyl ethers (like TBS, TIPS) or benzyl ethers (Bn) are common choices. The key is to consider their relative bulk. For instance, if you are performing a reaction at a center adjacent to C3, installing a very bulky protecting group like triisopropylsilyl (TIPS) on the C3-OH can effectively shield that face of the molecule.
-
For the Pyrrolidine Nitrogen (NH): The secondary amine is often protected as a carbamate (Boc, Cbz) or an N-benzyl derivative. An N-Boc group, for example, can influence the ring's conformation, which in turn affects the spatial positioning of the C3 and C5 substituents, thereby influencing the diastereochemical outcome of subsequent reactions.
The principle is to create a significant steric difference between the two faces of the molecule relative to the approaching reagent.
Caption: Influence of protecting group size on reagent approach and diastereoselectivity.
Q4: Can reaction conditions like solvent and temperature be optimized to favor one diastereomer?
Absolutely. These parameters should be screened systematically once a promising protecting group strategy is in place.
Temperature Effects
As a general rule, lower temperatures increase selectivity. Reactions are often screened at room temperature (RT), 0 °C, -20 °C, and -78 °C. The Arrhenius equation dictates that the rate of all reactions decreases at lower temperatures, so you may need to allow for longer reaction times. However, the reaction leading to the thermodynamically more stable transition state will be less affected, enhancing the d.r.
Table 1: Example of Temperature Effect on Diastereomeric Ratio (d.r.)
| Temperature (°C) | Diastereomeric Ratio (A:B) | Reaction Time (h) |
|---|---|---|
| 25 (RT) | 1.5 : 1 | 2 |
| 0 | 4 : 1 | 8 |
| -40 | 9 : 1 | 24 |
| -78 | >20 : 1 | 48 |
Solvent Effects
The choice of solvent can influence selectivity through several mechanisms, including:
-
Polarity: Apolar aprotic solvents (e.g., toluene, hexanes) often provide different selectivity compared to polar aprotic solvents (e.g., THF, CH₂Cl₂, acetonitrile).
-
Coordinating Ability: Solvents like THF can coordinate to metal cations (e.g., Li⁺, Mg²⁺) involved in the reaction, altering the geometry and reactivity of the transition state. This can be a powerful tool for tuning selectivity in reactions like aldol additions or reductions.[12]
Table 2: Example of Solvent Effect on Diastereomeric Ratio (d.r.) at 0°C
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (A:B) |
|---|---|---|
| Toluene | 2.4 | 6 : 1 |
| Diethyl Ether | 4.3 | 3.5 : 1 |
| THF | 7.6 | 8 : 1 |
| CH₂Cl₂ | 9.1 | 4 : 1 |
| Acetonitrile | 37.5 | 2 : 1 |
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions to Optimize Diastereoselectivity
This protocol outlines a systematic approach to optimizing a reaction, for example, the N-alkylation of a protected (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol derivative.
Materials:
-
N-Boc-(3S,5S)-5-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-3-ol
-
Base (e.g., NaH, K₂CO₃)
-
Alkylating agent (e.g., Benzyl bromide)
-
Anhydrous solvents (Toluene, THF, DMF)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Reaction vessels and stirring equipment
-
TLC plates and appropriate eluent
-
Quenching solution (e.g., saturated NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Na₂SO₄)
-
Instrumentation for analysis (NMR, Chiral HPLC/GC)
Procedure:
-
Setup Parallel Reactions: Prepare a set of identical, dry reaction flasks under an inert atmosphere. For this example, set up three flasks for screening solvents.
-
Substrate Addition: To each flask, add the N-Boc protected pyrrolidinol substrate (1 eq.) dissolved in the respective anhydrous solvent (Toluene in Flask 1, THF in Flask 2, DMF in Flask 3) to a concentration of 0.1 M.
-
Cooling and Base Addition: Cool all flasks to the initial screening temperature (e.g., 0 °C). Add the base (e.g., NaH, 1.2 eq.) portion-wise to each flask. Stir for 30 minutes to allow for deprotonation.
-
Reagent Addition: Add the alkylating agent (e.g., Benzyl bromide, 1.1 eq.) dropwise to each flask.
-
Reaction Monitoring: Allow the reactions to stir at the set temperature. Monitor the consumption of the starting material by TLC at regular intervals (e.g., every hour).
-
Workup: Once the starting material is consumed, quench the reactions by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product if necessary via column chromatography. Analyze the diastereomeric ratio of the purified product using ¹H NMR spectroscopy (by integrating distinct signals for each diastereomer) or, for more accuracy, by chiral HPLC or GC.
-
Optimization: Based on the results, select the best solvent and then perform a similar screen for temperature (e.g., RT, 0 °C, -20 °C, -78 °C) to further refine the conditions.
References
-
PubChem. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2011). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. PubMed. Retrieved from [Link]
-
Kornienko, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition. Retrieved from [Link]
-
Heathcock, C. H. (1981). Chiral Pool Syntheses and Diastereoselective Reactions. Science. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. Retrieved from [Link]
-
ResearchGate. (2014). Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. Molecules. Retrieved from [Link]
-
Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
PubMed Central. (2014). Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. Molecules. Retrieved from [Link]
-
Bode, J. (n.d.). Asymmetric reactions_synthesis. ETH Zürich. Retrieved from [Link]
-
Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. The Chemical Record. Retrieved from [Link]
-
Reddy, R. P., & Kumar, P. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters. Retrieved from [Link]
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- 3. CAS 1350834-24-0 | this compound - Synblock [synblock.com]
- 4. (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride | 1107658-77-4 | Benchchem [benchchem.com]
- 5. ethz.ch [ethz.ch]
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- 7. jocpr.com [jocpr.com]
- 8. media.neliti.com [media.neliti.com]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability issues of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride under acidic/basic conditions
Welcome to the technical support guide for (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule under various experimental conditions. Given the specific stereochemistry and functional groups (a secondary amine, a primary alcohol, and a secondary alcohol), understanding its behavior in acidic and basic environments is crucial for developing robust formulations and analytical methods.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols based on established principles of pharmaceutical stress testing and the known chemistry of pyrrolidine derivatives.[1][2][3][][5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The molecule possesses three key functional groups that can influence its stability:
-
Secondary Pyrrolidine Amine: The nitrogen atom in the pyrrolidine ring is a nucleophilic and basic center. In its hydrochloride salt form, the amine is protonated, which generally increases its stability against oxidation. However, under basic conditions, the free amine is regenerated and can be susceptible to oxidation and other reactions.
-
Primary and Secondary Alcohols: The hydroxymethyl and hydroxyl groups are generally stable but can undergo oxidation to form aldehydes, ketones, or carboxylic acids under strong oxidizing conditions. They can also be susceptible to dehydration under harsh acidic conditions and high temperatures.
Q2: What are the likely degradation pathways for this molecule under acidic conditions?
A2: Under acidic conditions, the primary concern for molecules with alcohol functionalities is acid-catalyzed dehydration, especially at elevated temperatures. For (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, this could theoretically lead to the formation of unsaturated pyrrolidine derivatives. However, the pyrrolidine ring itself is generally stable to acid hydrolysis. The hydrochloride salt form should be stable in most acidic solutions used in typical HPLC analysis and formulation.
Q3: What degradation is expected under basic conditions?
A3: Basic conditions neutralize the hydrochloride salt, liberating the free secondary amine. This free amine is more susceptible to oxidation than its protonated form. The presence of oxygen (even dissolved in the solvent) can lead to the formation of various oxidation products, including N-oxides or ring-opened byproducts. The hydroxyl groups are less likely to be directly affected by mild basic conditions, but strong bases could deprotonate them, potentially altering reactivity. Studies on similar pyrrolidine structures have shown that they can be extremely unstable in alkaline mediums.[1]
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating analytical method is essential. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5] A well-developed HPLC method should be able to separate the parent compound from any potential degradation products.
-
Initial Method Development: A good starting point is a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Forced Degradation Studies: To ensure your method is "stability-indicating," you must perform forced degradation studies.[6][7] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate degradation products.[3][][5] The goal is to demonstrate that your analytical method can resolve these degradants from the main peak.
Troubleshooting Guide
This section provides practical advice for common issues encountered during the handling and analysis of this compound.
Issue 1: Loss of parent compound peak area or appearance of unknown peaks in HPLC analysis over time.
-
Potential Cause: Degradation of the compound in the analytical sample solution.
-
Troubleshooting Steps:
-
Check the pH of your sample diluent: If your diluent is unbuffered and has a basic pH, the compound can degrade. It is advisable to use a slightly acidic buffer (e.g., pH 3-5) as the sample diluent to maintain the protonated, more stable form of the amine.
-
Sample Temperature: Keep sample vials in a cooled autosampler (e.g., 4-8 °C) to minimize the rate of degradation during long analytical runs.
-
Light Exposure: Protect samples from light, especially if photostability has not been established. While not the primary suspect for this structure, it is a standard precaution in stability studies.
-
Issue 2: Inconsistent results or poor peak shape in HPLC.
-
Potential Cause: Interaction of the amine with the stationary phase.
-
Troubleshooting Steps:
-
Use a suitable mobile phase pH: The secondary amine can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Using a mobile phase with a low pH (e.g., 2.5-3.5) will ensure the amine is protonated and reduces this interaction.
-
Consider an alternative stationary phase: If peak shape issues persist, consider using a column with end-capping or a different stationary phase (e.g., a polar-embedded phase) that is more compatible with basic analytes.
-
Experimental Protocols: Forced Degradation Studies
To proactively assess the stability of this compound, a forced degradation study is recommended. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC grade acetonitrile and/or methanol
-
pH meter
-
Heating block or oven
-
Calibrated HPLC system with UV and/or MS detector
General Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/organic mixture) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the stressor solution.
-
Expose the solutions to the conditions outlined in the table below.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Stress Conditions Summary
| Stress Condition | Reagent | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 24 hours | To test for acid-catalyzed degradation (e.g., dehydration). |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Up to 8 hours | To test for base-catalyzed degradation (e.g., oxidation of the free amine). |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours | To investigate susceptibility to oxidation. |
| Thermal Stress | Solid Compound | 80 °C | Up to 48 hours | To assess the intrinsic thermal stability of the solid form. |
Visualization of Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways based on the functional groups present in the molecule.
Caption: Workflow for conducting stability studies.
References
-
PubChem. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Gornostal, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]
-
Szerkus, O., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. Retrieved from [Link]
-
Boczar, D., et al. (2022). Stress Testing: The Chemistry of Drug Degradation. International Journal of Molecular Sciences. Retrieved from [Link]
-
Campbell, A., et al. (2022). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Rega, R., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Retrieved from [Link]
-
Gornostal, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]
-
Pérez, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Retrieved from [Link]
-
Díez, D., et al. (2007). Studies on the Lithiation of Hydroxypyrrolidines: Synthesis of Polyhydroxylated Pyrrolidines via Chiral Enecarbamates. European Journal of Organic Chemistry. Retrieved from [Link]
-
Protheragen. (n.d.). API Stress Testing Studies. Retrieved from [Link]
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Fujii, K., et al. (2009). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Liu, W., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters. Retrieved from [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Alsante, K. M., et al. (2011). Pharmaceutical stress testing. Pharmaceutical Development and Technology. Retrieved from [Link]
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Technical Support Center: Recrystallization of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Welcome to the technical support center for the purification of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS: 1350834-24-0).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this key chiral intermediate. As a polar, chiral molecule rich in hydroxyl groups, its purification requires a nuanced approach to achieve high purity and yield.[4][5]
Quick Troubleshooting & FAQs
This section provides rapid answers to the most common issues encountered during the recrystallization of this compound.
Q1: My compound will not dissolve in the chosen solvent, even when heating. What should I do?
A1: This is a classic solvent mismatch issue. This compound is a polar salt. If it's failing to dissolve, your solvent is likely not polar enough.
-
Solution 1: Switch to a More Polar Solvent. If you are using a solvent like isopropanol and observing poor solubility, switch to a more polar alcohol such as ethanol or methanol. These are excellent starting points for this class of compound.[6]
-
Solution 2: Increase Solvent Volume. You may be at the saturation limit. Add small, incremental volumes of hot solvent until the solid dissolves completely. However, be mindful that using an excessive amount of solvent is the most common cause of low yield.[7]
-
Solution 3: Consider a Mixed Solvent System. If a single solvent proves difficult, a mixed-solvent system (e.g., methanol/ethyl acetate) may be required. See Protocol B for a detailed methodology. A similar approach has been successfully used for related hydrochloride salts.[8]
Q2: I've cooled the solution, but no crystals have formed. How can I induce crystallization?
A2: Your solution is likely supersaturated, meaning it has dissolved more compound than it should theoretically hold at that temperature, and it lacks a nucleation point to begin crystal growth.[7]
-
Solution 1: Induce Nucleation by Scratching. Use a clean glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide ideal sites for crystals to begin forming.[6]
-
Solution 2: Add a Seed Crystal. If you have a small amount of the pure, crystalline product, add a single, tiny crystal to the solution. This will act as a template for rapid crystal growth.[6]
-
Solution 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[7]
-
Solution 4: Prolonged Cooling. Place the flask in an ice bath or refrigerator to achieve a lower temperature, which will decrease the solubility of your compound and promote precipitation.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: Oiling out occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystal. This often happens if the compound is significantly impure or if the solution is cooled too rapidly.[7]
-
Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Then, allow the flask to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors the formation of well-ordered crystals over an amorphous oil.[7]
-
Solution 2: Change Solvent System. Your compound's melting point may be lower than the boiling point of your solvent. Select a solvent with a lower boiling point or transition to a mixed-solvent system where the addition of an "anti-solvent" can induce crystallization at a lower temperature.
Q4: The yield of my recrystallized product is disappointingly low. What went wrong?
A4: Low yield is a frequent issue and can almost always be traced back to one of a few key procedural steps.
-
Cause 1: Too Much Solvent. This is the most common error. An excessive volume of solvent will retain a significant portion of your product in the solution (the "mother liquor") even after cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. To recover product from the mother liquor, you can reduce the solvent volume by evaporation and attempt a second crystallization.[7]
-
-
Cause 2: Premature Crystallization. If the product crystallizes in the filter funnel during a hot filtration step (used to remove insoluble impurities), it will be lost.
-
Solution: Use a pre-heated filter funnel and receiving flask. It can also be beneficial to add a small excess of hot solvent (~5-10%) just before filtration to ensure the compound remains in solution.
-
-
Cause 3: Incomplete Precipitation. Ensure the solution is cooled sufficiently. An ice bath is recommended after the initial cooling to room temperature to maximize the precipitation of the solid from the solution.
Q5: My final product is still impure. What are my options?
A5: While recrystallization is a powerful technique, a single pass may not be sufficient for removing all impurities, especially if they have similar solubility profiles to your target compound.
-
Solution 1: Perform a Second Recrystallization. Repeating the recrystallization process with the once-purified material will almost always result in a significant increase in purity.
-
Solution 2: Use Activated Charcoal. If your product has a persistent color when it should be a white or colorless solid, highly colored impurities may be the cause. Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[6]
-
Solution 3: Consider an Alternative Purification Method. If impurities persist, they may be too similar in structure and polarity to be removed by recrystallization alone. Techniques like column chromatography are designed to separate compounds with very subtle differences.[9][]
Experimental Protocols & Methodologies
Data Presentation: Solvent Selection Guide
The choice of solvent is the most critical parameter in a successful recrystallization. For this compound, a highly polar compound, the following solvents are recommended starting points.
| Solvent | Boiling Point (°C) | Polarity Index | Primary Role & Rationale |
| Methanol | 65 | 5.1 | Good Solvent: High polarity effectively dissolves the hydrochloride salt at elevated temperatures. Its volatility makes it easy to remove. |
| Ethanol | 78 | 4.3 | Good Solvent: Excellent general-purpose polar solvent. Slightly less polar than methanol, which can be advantageous for creating a steeper solubility curve.[6] |
| Isopropanol | 82 | 3.9 | Marginal/Good Solvent: Lower polarity may require more heating but can provide excellent crystal formation upon cooling due to a large solubility differential. |
| Water | 100 | 10.2 | Good Solvent (with caution): Highest polarity, but high boiling point can sometimes promote oiling out. Best used in a mixed system with an alcohol.[11] |
| Ethyl Acetate | 77 | 4.4 | Anti-Solvent: The compound has low solubility in this medium-polarity solvent. Ideal for use as the "poor" solvent in a mixed-solvent system with methanol or ethanol.[8] |
| Diethyl Ether | 35 | 2.8 | Anti-Solvent: Very low polarity and low boiling point. Effective at precipitating the polar compound from a solution. Use with caution due to high volatility and flammability. |
Protocol A: Single-Solvent Recrystallization (Ethanol)
This protocol is the recommended starting point for purifying the title compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar. Add a minimal volume of ethanol.
-
Heating: Heat the suspension to a gentle boil on a hot plate with stirring.
-
Solvent Addition: Continue adding ethanol in small portions until all the solid has just dissolved. Note the total volume used. Adding a slight excess (~2-5%) can prevent premature crystallization.
-
(Optional) Hot Filtration: If insoluble impurities are present, pre-heat a new flask and a filter funnel. Quickly filter the hot solution to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the flask and the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol B: Mixed-Solvent Recrystallization (Methanol/Ethyl Acetate)
This method is highly effective when a single solvent is not ideal and is based on protocols for similar polar hydrochloride salts.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot methanol required for complete dissolution.
-
Anti-Solvent Addition: While the methanol solution is still hot, add ethyl acetate dropwise with swirling.
-
Induce Turbidity: Continue adding ethyl acetate until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot methanol to re-dissolve the precipitate until the solution is clear again.
-
Cooling & Isolation: Follow steps 5-8 from Protocol A, using an ice-cold methanol/ethyl acetate mixture for the washing step.
Visualization of Workflows
Recrystallization Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization process.
Caption: A flowchart for diagnosing and solving common recrystallization problems.
Solvent Selection Workflow
This diagram illustrates the decision-making process for selecting a suitable recrystallization solvent system.
Caption: A decision tree for selecting an appropriate recrystallization solvent.
References
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PubChem. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Al-Ghanayem, A. et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
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Helm, R. V. et al. Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. ACS Publications. [Link]
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American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
- Google Patents. Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
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Maleev, V. I. et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]
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Neopharm Labs. Chiral and Achiral Compounds Purification. [Link]
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BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]
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University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
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University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
- Google Patents. Synthetic method of 3-hydroxyazetidine hydrochloride.
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LabNetwork. This compound, 98% Purity. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride
Introduction: The Imperative of Unambiguous Structural Elucidation
In the landscape of pharmaceutical development and chemical research, the precise structural confirmation of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Chiral amines, in particular, are prevalent structural motifs in a vast array of biologically active compounds and approved drugs.[1] The subject of this guide, (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (Molecular Formula: C₅H₁₂ClNO₂, Molecular Weight: 153.61 g/mol [2][3]), is a chiral building block whose utility is intrinsically tied to its specific stereochemistry. Its structure presents several key features for analysis: a saturated five-membered pyrrolidine ring, two defined stereocenters at the C3 and C5 positions, a secondary alcohol, a primary alcohol, and a secondary amine protonated as a hydrochloride salt.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to confirm the identity and structure of this molecule. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, presenting a self-validating system of analysis where data from multiple techniques converge to provide an irrefutable structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule in solution. For a molecule like this compound, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while 2D NMR techniques can confirm atomic connectivity.
Expertise in Action: The Critical Choice of Solvent
The hydrochloride salt form of the analyte dictates our choice of solvent. While CDCl₃ is common, the salt's polarity may lead to poor solubility. More importantly, the acidic protons on the nitrogen and hydroxyl groups are highly labile and would rapidly exchange with deuterium in solvents like D₂O or CD₃OD, potentially obscuring these key signals.[4] Therefore, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice. DMSO-d₆ is a polar aprotic solvent that readily dissolves the hydrochloride salt and, crucially, slows the exchange rate of N-H and O-H protons, allowing for their observation.[5][6][7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Expected Data and Interpretation
The protonation of the pyrrolidine nitrogen will cause a downfield shift for all adjacent protons (H2 and H5) compared to the free base, a key indicator of the salt form.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Insights |
|---|---|---|---|---|
| NH₂⁺ | 8.5 - 9.5 | Broad singlet | 2H | Broad, exchangeable signal. Confirms protonated amine. |
| CH₂OH | 4.5 - 5.5 | Broad singlet | 1H | Exchangeable proton on primary alcohol. |
| C3-OH | 4.5 - 5.5 | Broad singlet | 1H | Exchangeable proton on secondary alcohol. |
| H3 | ~4.2 | Multiplet | 1H | Proton attached to carbon with secondary alcohol. |
| H5 | ~3.8 | Multiplet | 1H | Proton attached to carbon with hydroxymethyl group. |
| CH₂ OH | ~3.5 | Multiplet | 2H | Diastereotopic protons of the hydroxymethyl group. |
| H2 | ~3.0 - 3.3 | Multiplet | 2H | Diastereotopic protons adjacent to the nitrogen. |
| H4 | ~1.8 - 2.2 | Multiplet | 2H | Diastereotopic protons on C4. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Key Insights |
|---|---|---|
| C3 | ~68 | Carbon bearing the secondary hydroxyl group. |
| C5 | ~62 | Carbon bearing the hydroxymethyl group. |
| CH₂OH | ~60 | Carbon of the primary alcohol. |
| C2 | ~48 | Carbon adjacent to the protonated nitrogen. |
| C4 | ~35 | Aliphatic carbon within the ring. |
The presence of exactly five distinct signals in the proton-decoupled ¹³C NMR spectrum is a primary confirmation of the molecule's carbon backbone.
Mass Spectrometry (MS): The Definitive Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of the elemental composition. For a salt, Electrospray Ionization (ESI) is the ideal technique as it is a soft ionization method suitable for polar, non-volatile compounds.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Acquisition Mode: Operate in positive ion mode (ESI+). The mobile phase can be a simple mixture like 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.
-
Data Analysis: Identify the mass-to-charge ratio (m/z) of the most abundant ion and compare it to the theoretical mass of the expected species.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis.
Expected Data and Interpretation
In ESI+ mode, the analyte observed is the protonated free base, not the intact salt. The free base (C₅H₁₁NO₂) has a monoisotopic mass of 117.0790 Da.[8]
Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)
| Ion Species | Theoretical m/z | Expected Observation |
|---|---|---|
| [M+H]⁺ | 118.0862 | The base peak in the spectrum, confirming the mass of the protonated free base. |
| [M+Na]⁺ | 140.0681 | A common adduct, often observed at lower intensity. |
| [M-H₂O+H]⁺ | 100.0757 | A potential fragment from the loss of a water molecule. |
A measured mass of 118.0862 ± 5 ppm provides high confidence in the elemental formula C₅H₁₂NO₂⁺.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent verification tool.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample chamber, then collect the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to specific functional groups.
Workflow for IR Spectroscopy Analysis
Caption: Workflow for Infrared Spectroscopy analysis.
Expected Data and Interpretation
The IR spectrum will be characterized by broad, strong absorptions in the high-frequency region due to the O-H and N-H bonds, which are involved in hydrogen bonding in the solid state.
Table 4: Predicted Major IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohols |
| 3100 - 2800 | Strong, Broad | N-H Stretch | Ammonium (R₂NH₂⁺) |
| 2960 - 2850 | Medium | C-H Stretch | Aliphatic CH₂, CH |
| 1600 - 1500 | Medium | N-H Bend | Ammonium (R₂NH₂⁺) |
| 1150 - 1050 | Strong | C-O Stretch | Primary & Secondary Alcohols |
The very broad and complex absorption between 2800-3400 cm⁻¹ is a hallmark of an amine salt containing hydroxyl groups.[9][10][11]
Comparative Analysis and Complementary Techniques
| Technique | Strengths for this Molecule | Limitations |
| NMR Spectroscopy | - Unambiguously determines the C-H framework and connectivity.- Provides information on the protonation state.- Can help infer relative stereochemistry through coupling constants and NOE experiments. | - Cannot distinguish between enantiomers (e.g., (3S,5S) vs. (3R,5R)).- Requires higher sample quantity than MS. |
| Mass Spectrometry | - Provides highly accurate molecular weight and elemental composition.- Very high sensitivity. | - Does not provide information on connectivity or stereochemistry.- Analyzes the free base, not the intact salt. |
| IR Spectroscopy | - Rapid confirmation of key functional groups (OH, NH₂⁺, C-H, C-O).- Simple and inexpensive. | - Provides limited structural detail.- Overlapping bands can make interpretation complex. |
Alternative and Essential Complementary Method: Chiral Chromatography
While the combination of NMR, MS, and IR can confirm the constitution and relative stereochemistry of the molecule, it cannot confirm the absolute configuration or the enantiomeric purity. For this, a chiroptical method is required.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard for determining enantiomeric excess (e.e.). The racemic compound would be separated into its two enantiomers on a chiral stationary phase, while the target compound should show only a single peak corresponding to the (3S,5S) enantiomer when compared to a standard. This technique is crucial for quality control in any synthesis of enantiopure compounds.[12][]
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the convergence of data from several orthogonal analytical techniques. NMR spectroscopy serves as the primary tool, providing a detailed blueprint of the molecular structure. Mass spectrometry offers an unequivocal confirmation of the molecular formula. IR spectroscopy acts as a rapid and reliable check for the presence of the expected functional groups. Finally, chiral chromatography is indispensable for verifying the absolute stereochemical integrity and enantiomeric purity. By integrating the results from this suite of analyses, researchers and drug development professionals can have the highest degree of confidence in the identity and quality of this critical chiral building block.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15817396, (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75481366, this compound. Retrieved from [Link].
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Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. Retrieved from [Link].
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ResearchGate (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link].
-
Jiménez, J., et al. (2021). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. ACS Central Science. Retrieved from [Link].
-
Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics. Retrieved from [Link].
-
Reddit (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link].
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Cruz-Acosta, F., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link].
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Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Retrieved from [Link].
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Waleed, M., Hassan, Z. M., & Ali, R. W. (2023). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. ResearchGate. Retrieved from [Link].
-
Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link].
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Southern, S. A., et al. (2007). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Retrieved from [Link].
-
Avonts, L., et al. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Effects. Magnetic Resonance in Chemistry. Retrieved from [Link].
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LibreTexts Chemistry (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].
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A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride
Introduction
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is a vital chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its stereochemical configuration is critical, as enantiomers of a drug molecule often exhibit profoundly different pharmacological activities and toxicological profiles.[3][4][5] Consequently, the accurate and precise determination of its enantiomeric excess (ee) is a non-negotiable requirement for quality control and regulatory compliance in drug development.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this analytical challenge.[4][6] This guide provides a comparative analysis of suitable chiral HPLC methods, grounded in the physicochemical properties of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride—a polar, hydrophilic amino alcohol. We will explore the mechanistic basis for selecting appropriate CSPs and mobile phases, present comparative data, and provide a detailed experimental protocol for a recommended starting method.
The Foundation: Principles of Chiral Recognition in HPLC
Chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. For a separation to occur, there must be a difference in the stability or formation energy of these two diastereomeric complexes. This is often described by the "three-point interaction model," where one enantiomer can establish multiple simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) with the CSP, leading to a stronger retention and thus a later elution time compared to its counterpart.[3]
Given the polar and amphiprotic nature of our target analyte, the selection of a CSP and mobile phase system capable of facilitating these specific interactions is paramount.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The analysis of a polar, non-aromatic compound like this compound requires careful consideration of the CSP. Polysaccharide-based and zwitterionic CSPs are the most promising candidates.
Polysaccharide-Based CSPs (The Workhorse)
Immobilized or coated derivatives of cellulose and amylose (e.g., Chiralpak® and Chiralcel® series) are the most widely successful CSPs in chiral chromatography.[4][7]
-
Separation Mechanism: The carbamate or ester derivatives on the polysaccharide backbone form helical grooves. These grooves create a defined chiral environment where analytes can interact via hydrogen bonding (with the -OH and -NH groups of our analyte), dipole-dipole interactions, and steric hindrance.[8][9]
-
Mode of Operation: Normal Phase (NP) and Polar Organic Mode (POM) are typically the most effective for polar analytes.[7][10]
-
Normal Phase (NP): Utilizes a non-polar mobile phase like hexane or heptane with a polar modifier, usually an alcohol (isopropanol or ethanol).
-
Polar Organic Mode (POM): Employs polar organic solvents like methanol, ethanol, or acetonitrile. This mode is often advantageous for hydrochloride salts which may have poor solubility in NP solvents.[11]
-
-
Critical Insight - The Role of Additives: For basic compounds like pyrrolidines, peak shape and resolution are dramatically improved by adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[7][12] The additive competes with the analyte for highly active (and achiral) residual silanol sites on the silica support, preventing peak tailing and improving the efficiency of the chiral recognition process.[13]
Zwitterionic CSPs (The Specialist)
These CSPs are specifically designed for the separation of amphoteric compounds like amino acids and amino alcohols.[14]
-
Separation Mechanism: Zwitterionic CSPs contain both acidic (anionic) and basic (cationic) functional groups. Chiral recognition is achieved through a combination of ion-exchange and zwitterionic interactions with the analyte, which can exist in cationic, anionic, or zwitterionic forms depending on the mobile phase pH.[14]
-
Mode of Operation: A unique polar ionic mode is used, typically with methanol as the main solvent component.
-
Critical Insight - Additive Control: The separation is finely tuned by the concentration of both an acidic (e.g., formic acid) and a basic (e.g., diethylamine) additive in the mobile phase. These additives control the ionization states of both the CSP and the analyte, thereby modulating retention and selectivity.[14]
Cyclodextrin-Based CSPs (A Less Likely Candidate)
These CSPs feature a toroidal structure with a hydrophobic interior and a hydrophilic exterior.
-
Separation Mechanism: The primary mechanism is the formation of inclusion complexes, where a part of the analyte fits into the chiral cavity.[8][15]
-
Why it's less suitable: Successful separation on cyclodextrin phases often requires the analyte to possess a hydrophobic moiety, typically an aromatic ring, that can fit snugly into the cavity.[15] Since (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol lacks such a feature, achieving adequate separation with this type of CSP is less probable.
Performance Comparison Summary
| Feature | Polysaccharide-Based CSPs | Zwitterionic CSPs | Cyclodextrin-Based CSPs |
| Primary Interaction | H-bonding, Dipole-Dipole, Steric | Ion-Exchange, Zwitterionic | Inclusion Complexation |
| Typical Mode | Normal Phase (NP), Polar Organic (POM) | Polar Ionic Mode | Reversed-Phase (RP), POM |
| Mobile Phase | Hexane/Alcohol + Basic Additive (DEA) | Methanol + Acid/Base Additives | Buffered Aqueous/Organic |
| Suitability for Analyte | High. Broad applicability for polar compounds. | High. Specifically designed for amino alcohols. | Low. Lack of a hydrophobic/aromatic group. |
| Pros | High success rate, widely available. | Excellent for ampholytes, LC-MS compatible. | Good for polar compounds if structure is suitable. |
| Cons | NP solvents may have poor salt solubility. | Requires careful control of ionic additives. | Unlikely to resolve non-aromatic analytes. |
Experimental Protocol: A Recommended Starting Point
This protocol describes a robust starting method using a polysaccharide-based CSP, which offers the highest probability of success for initial method development.
System and Materials
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA-3 or Chiralcel® OD-3 (Immobilized Amylose or Cellulose tris(3,5-dimethylphenylcarbamate), 3 µm, 4.6 x 150 mm).
-
Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: this compound.
-
Racemic Standard: A 50:50 mixture of (3S,5S)- and (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride.
Solution Preparation
-
Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Filter through a 0.45 µm membrane and degas.
-
Sample Diluent: Use the mobile phase or a 50:50 mixture of Hexane/IPA.
-
Racemic Standard Preparation: Dissolve the racemic standard in the diluent to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Chiralpak® IA-3 (4.6 x 150 mm, 3 µm) | Proven high success rate for a broad range of chiral compounds. |
| Mobile Phase | n-Hexane / IPA / DEA (80:20:0.1, v/v/v) | Common starting point for NP chiral separations. DEA is critical for good peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Provides stable and reproducible retention times. |
| Injection Volume | 5 µL | Small volume to prevent peak overload. |
| UV Detection | 210 nm | Wavelength for detecting compounds lacking a strong chromophore. |
Analysis Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject the racemic standard to determine the retention times (t_R) of the two enantiomers and to calculate the resolution (R_s). The goal is to achieve baseline resolution (R_s ≥ 1.5).
-
Inject the sample solution.
-
Identify and integrate the peak areas for the desired (3S,5S) enantiomer and the undesired enantiomer.
Data Analysis and Calculation
The enantiomeric excess (ee) is calculated using the peak areas from the sample chromatogram:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Where:
-
Area_major is the peak area of the desired (3S,5S) enantiomer.
-
Area_minor is the peak area of the undesired enantiomer.
Method Optimization & Trustworthiness
The provided protocol is a starting point. If separation is not optimal, systematic adjustments should be made:
-
Mobile Phase Ratio: Vary the percentage of IPA (e.g., from 10% to 30%). Increasing the alcohol content will generally decrease retention times.
-
Alcohol Modifier: Substitute IPA with Ethanol, which can sometimes provide different selectivity.
-
DEA Concentration: Adjust the DEA concentration between 0.05% and 0.2%. This is a critical parameter for optimizing peak shape.[7]
A self-validating system requires confirmation. The method must be validated for its intended purpose, assessing parameters like linearity, precision, accuracy, and limit of quantification (LOQ) for the minor enantiomer, in accordance with regulatory guidelines.[12][16]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for method development and analysis.
Caption: Experimental workflow for chiral purity analysis.
Caption: Decision tree for initial CSP selection.
Conclusion
The determination of enantiomeric excess for this compound is reliably achieved using chiral HPLC. While several approaches exist, methods based on polysaccharide-derived chiral stationary phases operating in normal phase or polar organic mode represent the most robust and universally successful strategy. The critical factor for success is the inclusion of a basic additive, like diethylamine, in the mobile phase to ensure excellent peak shape and reproducibility. For more challenging separations or for laboratories specializing in polar analytes, zwitterionic CSPs offer a powerful, targeted alternative. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and implement accurate methods to ensure the stereochemical integrity of this crucial pharmaceutical intermediate.
References
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. Benchchem.
- Amino alcohol-derived chiral stationary phases. Chirality. PubMed.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.
- Chiral Method Development Strategies for HPLC. Sigma-Aldrich.
- Chiral HPLC Method Development. I.B.S.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Getting Started with Chiral Method Development. Regis Technologies.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate.
- HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica.
- (PDF) Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. ResearchGate.
- Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org.
- Typical HPLC chromatograms illustrating the separation of the enantiomers of OME (A) and IMP-B (B) in absence and in presence of DEA in methanol. Column. ResearchGate.
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- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
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- 11. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
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- 13. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
The Definitive Guide to the Structural Elucidation of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol Hydrochloride Derivatives: An X-ray Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. For chiral molecules such as the derivatives of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, understanding their exact spatial arrangement is paramount for elucidating structure-activity relationships (SAR) and optimizing pharmacological profiles. This guide offers an in-depth, comparative analysis of X-ray crystallography as the gold standard for the structural elucidation of these vital chiral building blocks.
While a publicly available crystal structure for this compound specifically remains elusive, this guide will utilize the detailed crystallographic analysis of a closely related chiral pyrrolidine derivative, 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxylic acid , to provide a comprehensive and practical framework for researchers. This analogue shares key structural motifs, including the chiral pyrrolidine ring and hydroxyl functionalization, making it an excellent case study for demonstrating the power and intricacies of X-ray crystallographic analysis.
The Imperative of Atomic-Level Precision: Why X-ray Crystallography Reigns Supreme
In the realm of structural biology and medicinal chemistry, a variety of techniques offer insights into molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, provides invaluable information about the solution-state conformation and dynamics of a molecule. Computational modeling, on the other hand, can predict low-energy conformations. However, for an unambiguous, high-resolution depiction of a molecule's solid-state structure, including the precise determination of stereochemistry, bond lengths, bond angles, and intermolecular interactions, single-crystal X-ray diffraction remains the unequivocal gold standard.[1]
The causality behind this choice lies in the fundamental principles of X-ray diffraction. By irradiating a well-ordered single crystal with a focused beam of X-rays, a unique diffraction pattern is generated. The angles and intensities of these diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.[2] This allows for the construction of a three-dimensional electron density map, from which the atomic positions can be determined with exceptional precision. For chiral molecules, this technique provides the definitive assignment of absolute configuration, a critical parameter in pharmaceutical development where enantiomers can exhibit vastly different biological activities.
A Comparative Look: X-ray Crystallography vs. Alternative Techniques
To fully appreciate the strengths of X-ray crystallography, it is essential to compare it with other common analytical methods used in structural elucidation.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing, and intermolecular interactions. | High-quality single crystal (typically >0.1 mm). | Provides an unambiguous and highly detailed molecular structure. | Crystal growth can be a significant bottleneck. The structure is in the solid state, which may not fully represent the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on atomic connectivity, chemical environment, and through-space proximity of atoms, allowing for determination of solution-state conformation and dynamics. | Soluble sample in a suitable deuterated solvent. | Provides information about the molecule's structure and behavior in a biologically relevant solution state. Can study dynamic processes. | Structure determination can be complex and may not provide the same level of precision for bond lengths and angles as X-ray crystallography. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide information about the molecule's connectivity. | A very small amount of sample that can be ionized. | Extremely sensitive, requiring minimal sample. Can be coupled with separation techniques like liquid chromatography (LC-MS) for mixture analysis. | Does not directly provide 3D structural information or stereochemistry. |
| Computational Modeling | Predicted low-energy conformations, molecular orbitals, and electrostatic potential. | No physical sample required, only the chemical structure. | Can explore a wide range of conformations and predict properties that are difficult to measure experimentally. | The accuracy of the results is highly dependent on the computational method and force field used. Predictions must be validated by experimental data. |
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following diagram illustrates the key stages involved in the X-ray crystallographic analysis of a small molecule like a this compound derivative.
Sources
A Comparative Guide to the Synthetic Routes of Chiral 3,5-Disubstituted Pyrrolidines
Introduction: The Significance of the Chiral 3,5-Disubstituted Pyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic motif, ranking among the most prevalent nitrogen-containing scaffolds in FDA-approved pharmaceuticals.[1] Its non-planar, three-dimensional structure is highly advantageous for exploring chemical space and achieving specific, high-affinity interactions with biological targets. Within this class of compounds, chiral 3,5-disubstituted pyrrolidines represent a particularly valuable structural motif. The defined stereochemistry at the C3 and C5 positions allows for precise spatial orientation of substituents, which is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. These structures are integral to a wide range of biologically active molecules, including antiviral agents, neurokinin receptor antagonists, and potent enzyme inhibitors.
Given their importance, the development of efficient and stereocontrolled synthetic routes to access enantioenriched 3,5-disubstituted pyrrolidines is a key focus in medicinal chemistry and drug development. This guide provides an in-depth comparison of three prominent and powerful strategies for their synthesis:
-
Organocatalytic Cascade Reactions
-
Diastereoselective Multicomponent Reactions
-
Asymmetric [3+2] Cycloaddition Reactions
This analysis will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed, field-proven protocols for each approach. The objective is to equip researchers with the necessary insights to select and implement the most suitable synthetic strategy for their specific research and development goals.
Organocatalytic Cascade Aza-Michael/Michael Addition
This strategy has emerged as a highly effective method for constructing polysubstituted pyrrolidines with excellent stereocontrol. The power of this approach lies in the use of a small chiral organic molecule (the organocatalyst) to orchestrate a sequence of bond-forming events in a single pot, often with high levels of atom economy. A common and successful variant involves a cascade aza-Michael/Michael addition reaction.
Causality and Mechanistic Insights
The key to this transformation is the dual activation capability of bifunctional organocatalysts, such as those derived from cinchona alkaloids or proline. These catalysts typically possess both a basic site (e.g., a tertiary amine) and a hydrogen-bond-donating group (e.g., a thiourea or squaramide moiety).
The reaction proceeds through the following key steps:
-
Aza-Michael Addition: The catalyst's basic site deprotonates the N-H of a tosylaminomethyl enone or a similar precursor, which then undergoes an aza-Michael addition to a nitroalkene. The hydrogen-bonding moiety of the catalyst simultaneously activates the nitroalkene, lowering its LUMO and directing the nucleophilic attack to a specific face.
-
Enamine Formation: The resulting intermediate is then deprotonated by the catalyst to form a chiral enamine.
-
Intramolecular Michael Addition: The enamine undergoes an intramolecular Michael addition, cyclizing to form the pyrrolidine ring. The stereochemistry of this step is controlled by the catalyst, which directs the cyclization to occur from a specific face of the enamine, thereby setting the stereocenters at C3 and C5.
This cascade approach allows for the highly controlled formation of multiple stereocenters in a single, efficient operation.
Comparative Performance Data
The following table summarizes the performance of a squaramide-catalyzed aza-Michael/Michael cascade reaction for the synthesis of various chiral trisubstituted pyrrolidines. [2]
| Entry | R¹ (Nitroalkene) | R² (Enone) | Yield (%) | dr (trans/cis) | ee (%) |
|---|---|---|---|---|---|
| 1 | Ph | Ph | 95 | 91:9 | 98 |
| 2 | 4-MeC₆H₄ | Ph | 92 | 90:10 | 97 |
| 3 | 4-ClC₆H₄ | Ph | 99 | 88:12 | >99 |
| 4 | 2-Furyl | Ph | 85 | 86:14 | 95 |
| 5 | Ph | Me | 88 | 85:15 | 96 |
| 6 | Ph | OEt | 90 | 89:11 | 99 |
Experimental Protocol: Squaramide-Catalyzed Cascade Synthesis
[2]
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the tosylaminomethyl enone (0.1 mmol, 1.0 equiv) and the bifunctional squaramide catalyst (0.01 mmol, 10 mol%).
-
Solvent and Reactant Addition: Add anhydrous toluene (1.0 mL) and stir the mixture for 5 minutes at room temperature. Add the nitroalkene (0.12 mmol, 1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-48 hours) until the starting enone is consumed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired chiral pyrrolidine product.
-
Characterization: Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess by chiral HPLC analysis.
Diastereoselective Multicomponent Reactions (MCRs)
Multicomponent reactions are highly convergent processes where three or more starting materials react in a single operation to form a product that contains substantial portions of all reactants. This strategy is exceptionally efficient for rapidly building molecular complexity. For pyrrolidine synthesis, TiCl₄-catalyzed MCRs have proven to be particularly effective. [2][3][4]
Causality and Mechanistic Insights
This reaction constructs up to three contiguous stereocenters in a single pot by coupling an optically active dihydrofuran, an N-tosyl imino ester, and a nucleophile (e.g., a silane), promoted by a Lewis acid such as titanium tetrachloride (TiCl₄). [2][3] The stereochemical outcome is dictated by a proposed reaction pathway:
-
Oxocarbenium Ion Formation: The Lewis acid (TiCl₄) coordinates to the oxygen of the chiral dihydrofuran and promotes its reaction with the N-tosyl imino ester, forming an oxocarbenium ion intermediate. The existing stereocenter on the dihydrofuran directs the facial selectivity of this step.
-
Nucleophilic Attack: The nucleophile (e.g., allyltrimethylsilane) attacks the oxocarbenium ion, leading to the formation of a substituted tetrahydrofuran derivative.
-
Lewis Acid-Promoted Rearrangement: In the absence of a coordinating solvent like acetonitrile, the strong Lewis acid (TiCl₄) can activate the newly formed tetrahydrofuran ring, leading to the formation of an oxonium ion.
-
Intramolecular Cyclization: This oxonium ion can then undergo an intramolecular Sₙ1 or Sₙ2 type ring-opening by the sulfonamide nitrogen, which attacks the benzylic carbon. This cyclization proceeds with a high degree of stereocontrol, often with inversion of configuration at the benzylic center, to furnish the highly substituted pyrrolidine. [3]The stereochemistry of the final product is thus a result of the initial chirality of the dihydrofuran and the controlled geometry of the intramolecular cyclization.
Comparative Performance Data
The diastereoselective synthesis of functionalized pyrrolidines via a TiCl₄-promoted MCR shows excellent control over the formation of up to three contiguous stereocenters. [3]
| Entry | Nucleophile | TiCl₄ (equiv) | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| 1 | Allyltrimethylsilane | 1.2 | >99:1 | 90 |
| 2 | Allyltributylstannane | 1.2 | 99:1 | 85 |
| 3 | Triethylsilane | 1.2 | 90:10 | 82 |
| 4 | Enolsilane | 4.2 | >99:1 | 63 |
| 5 | tert-Butyl enol ether | 4.2 | >99:1 | 88 |
Experimental Protocol: TiCl₄-Promoted Multicomponent Synthesis
-
Initial Reaction Setup: To a solution of optically active phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in CH₂Cl₂ at -78 °C, add TiCl₄ (1M solution in CH₂Cl₂, 1.2-4.2 equiv depending on the nucleophile).
-
Stirring: Stir the mixture at -78 °C for 1 hour.
-
Nucleophile Addition: Add the corresponding nucleophile (e.g., allyltrimethylsilane, 3.0 equiv).
-
Warming and Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel to yield the desired polysubstituted pyrrolidine derivative. The diastereomeric ratio is determined by ¹H and ¹³C NMR analysis.
Asymmetric [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides with alkenes is one of the most powerful and direct methods for the construction of the pyrrolidine core. [5]The development of catalytic asymmetric versions of this reaction has made it a premier strategy for accessing enantioenriched pyrrolidines. Silver(I)-catalyzed cycloadditions have shown particular promise in achieving high levels of stereocontrol.
Causality and Mechanistic Insights
This reaction involves the in-situ generation of an azomethine ylide from an imine precursor (typically an α-imino ester), which then undergoes a cycloaddition with a dipolarophile (an alkene). The stereoselectivity is controlled by a chiral catalyst, often a complex of a metal salt (e.g., AgOAc) and a chiral ligand (e.g., a chiral phosphine or phosphoramidite).
The mechanism for stereocontrol is generally understood as follows:
-
Ylide Formation and Chelation: The imine precursor coordinates to the silver(I) salt. In the presence of a base, a proton is abstracted from the α-carbon, generating a metalated azomethine ylide. This ylide is part of a chiral complex, where the chiral ligand creates a defined stereochemical environment around the metal center.
-
Coordination of Dipolarophile: The alkene (dipolarophile) coordinates to the chiral metal complex.
-
Stereoselective Cycloaddition: The cycloaddition proceeds through a concerted or stepwise mechanism within the chiral coordination sphere of the metal. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the approach of the dipolarophile to the ylide, thereby controlling the absolute stereochemistry of the newly formed stereocenters in the pyrrolidine ring. The choice of ligand is therefore critical for achieving high enantioselectivity.
Comparative Performance Data
The AgOAc-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles provides access to highly substituted pyrrolidines with excellent stereoselectivity. [6]
| Entry | Imine (R¹) | Dipolarophile | Yield (%) | dr (endo/exo) | ee (%) |
|---|---|---|---|---|---|
| 1 | Ph | N-Phenylmaleimide | 95 | >99:1 | 96 |
| 2 | 4-MeOC₆H₄ | N-Phenylmaleimide | 92 | >99:1 | 95 |
| 3 | 2-Naphthyl | N-Phenylmaleimide | 96 | >99:1 | 97 |
| 4 | Ph | Dimethyl Fumarate | 85 | >99:1 | 92 |
| 5 | Ph | Methyl Acrylate | 78 | 95:5 | 90 |
Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
[6]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve AgOAc (0.005 mmol, 5 mol%) and the chiral phosphine ligand (e.g., Taniaphos, 0.0055 mmol, 5.5 mol%) in anhydrous THF (1.0 mL). Stir the solution at room temperature for 30 minutes.
-
Reactant Addition: To the catalyst solution, add the α-imino ester (0.1 mmol, 1.0 equiv) and the alkene dipolarophile (0.12 mmol, 1.2 equiv).
-
Base Addition: Add a base, such as triethylamine (Et₃N) or DBU (0.1 mmol, 1.0 equiv).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) until the starting imine is consumed, as monitored by TLC (typically 12-24 hours).
-
Work-up and Purification: Filter the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched pyrrolidine.
-
Characterization: Determine the diastereomeric ratio by ¹H NMR analysis. Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Outlook
The synthesis of chiral 3,5-disubstituted pyrrolidines can be achieved with high levels of efficiency and stereocontrol using several powerful synthetic strategies.
-
Organocatalytic Cascade Reactions are ideal for constructing highly functionalized pyrrolidines with multiple stereocenters in a single step from simple acyclic precursors. The use of bifunctional catalysts provides a clear and predictable model for stereocontrol, making it a robust choice for library synthesis.
-
Diastereoselective Multicomponent Reactions offer unparalleled convergence and complexity generation. This method is particularly advantageous when rapid access to densely substituted pyrrolidine scaffolds is required, leveraging the chirality of a starting material to direct the formation of several new stereocenters.
-
Asymmetric [3+2] Cycloaddition Reactions represent a classic and highly reliable method for forming the pyrrolidine ring. The modularity of the catalyst system (metal and ligand) allows for fine-tuning of reactivity and selectivity, making it a versatile and powerful tool for the synthesis of a wide array of chiral pyrrolidines.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, scalability requirements, and the availability of starting materials. Each of the methodologies described herein provides a validated and authoritative pathway to these valuable chiral building blocks, empowering researchers in the fields of drug discovery and chemical biology.
References
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Wang, Z., et al. (2023). Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. PubMed Central. [Link]
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Various Authors. (2018). Silver-catalyzed Cycloaddition Reactions. ResearchGate. [Link]
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Minguens, M., et al. (2019). Silver‐Catalyzed Diastereoselective Synthesis of Spirocyclic Pyrrolidine‐Lactones by 1,3‐Dipolar Cycloaddition. ResearchGate. [Link]
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Ibrahem, I., et al. (2007). Organocatalytic asymmetric multi-component [C+NC+CC] synthesis of highly functionalized pyrrolidine derivatives. ePrints Soton. [Link]
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Various Authors. (2018). Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers. [Link]
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A Comparative Guide to the Efficacy of Chiral Pyrrolidine-Derived Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral pyrrolidine-based organocatalysts have emerged as a powerful and versatile class of molecules capable of inducing high stereoselectivity in a wide array of chemical transformations.[1][2] This guide provides an in-depth, objective comparison of the efficacy of key families of catalysts derived from the chiral pyrrolidine scaffold. By examining their performance through the lens of supporting experimental data, we aim to equip researchers with the insights needed to make informed decisions in catalyst selection for their specific synthetic challenges.
The Progenitor: L-Proline and its Enduring Legacy
The discovery that the simple, naturally occurring amino acid L-proline could catalyze asymmetric aldol reactions marked a pivotal moment in the field of organocatalysis.[3][4][5] Its accessibility, low cost, and non-toxic nature make it an attractive starting point for many synthetic endeavors.[3][6] L-proline and its derivatives primarily operate through an enamine-based catalytic cycle, mimicking the action of Class I aldolase enzymes.[4][7][8]
Mechanism of Action: Enamine Catalysis
The catalytic cycle of L-proline in an asymmetric aldol reaction begins with the formation of a nucleophilic enamine intermediate between the ketone and the secondary amine of the proline. This enamine then attacks the aldehyde electrophile. The stereochemical outcome is dictated by a well-organized, hydrogen-bonded transition state, where the carboxylic acid group of proline plays a crucial role in activating the aldehyde and controlling the facial selectivity.[9][10]
dot
Caption: Generalized Catalytic Cycle for L-Proline Catalyzed Aldol Reaction.
While groundbreaking, L-proline is not without its limitations. Reactions often require high catalyst loadings (10-30 mol%), and its solubility can be a challenge in many organic solvents.[11] Furthermore, while often providing good to high enantioselectivity, the ever-increasing demand for near-perfect stereocontrol in pharmaceutical synthesis has driven the development of more sophisticated pyrrolidine-based catalysts.
The Evolution of Excellence: Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts)
A significant leap forward in the design of chiral pyrrolidine catalysts was the introduction of diarylprolinol silyl ethers, commonly known as Jørgensen-Hayashi catalysts.[1] These catalysts feature a bulky diarylhydroxymethyl group at the 2-position of the pyrrolidine ring, with the hydroxyl group protected as a silyl ether. This structural modification has a profound impact on the catalyst's reactivity and stereoselectivity.
The bulky diarylprolinol silyl ether moiety effectively shields one face of the enamine intermediate, leading to highly predictable and often exceptional levels of stereocontrol.[12] These catalysts have demonstrated remarkable efficacy in a broad range of asymmetric transformations, including Michael additions, α-aminations, and α-oxidations, often with significantly lower catalyst loadings (as low as 0.5 mol%) compared to L-proline.[13][14][15]
Comparative Performance: L-Proline vs. Jørgensen-Hayashi Catalyst
The superiority of Jørgensen-Hayashi catalysts is particularly evident in the asymmetric Michael addition of aldehydes to nitroalkenes.
| Catalyst | Reaction | Substrates | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | Michael Addition | Propanal + β-nitrostyrene | 96 | >95:5 | 78 | [16] |
| (S)-Diphenylprolinol silyl ether | Michael Addition | Acetaldehyde + β-nitrostyrene | 85 | >99:1 | 99 | [17] |
| (S)-Diphenylprolinol silyl ether | Michael Addition | Nitroalkanes + α,β-unsaturated aldehydes | up to 98 | - | up to 99 | [18][19] |
The Power of Iminium Ion Catalysis: MacMillan Catalysts
Contemporaneous with the development of enamine catalysis, the MacMillan group introduced a complementary activation strategy: iminium ion catalysis. This approach utilizes chiral secondary amines, most notably imidazolidinones (MacMillan catalysts), to activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack.
Mechanism of Action: Iminium Ion Catalysis
In this catalytic cycle, the chiral secondary amine condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. This transformation lowers the LUMO of the enal, rendering it more susceptible to attack by a nucleophile. The bulky substituent on the catalyst directs the nucleophile to one face of the molecule, thereby controlling the stereochemical outcome.
dot
Caption: Generalized Catalytic Cycle for MacMillan Catalyst-mediated Reaction.
MacMillan catalysts have proven to be exceptionally effective in a wide range of reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions, often providing products with excellent enantioselectivities.[20][21]
Head-to-Head Comparison: Jørgensen-Hayashi vs. MacMillan Catalysts
While both catalyst families are highly effective, their optimal applications can differ based on their distinct modes of activation. For instance, in the 1,3-dipolar cycloaddition of nitrones to α,β-unsaturated aldehydes, a direct comparison highlights the nuanced differences in their performance. While a fluorinated Jørgensen-Hayashi catalyst can achieve high enantioselectivity (90% ee), a second-generation MacMillan catalyst has been shown to dramatically accelerate the reaction, reducing the reaction time by over 100-fold while maintaining excellent enantiomeric ratios.[20][21] This demonstrates that for certain transformations, the LUMO-lowering activation provided by MacMillan catalysts can offer a significant kinetic advantage.
Experimental Protocols
General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction
To a stirred solution of L-proline (0.025 mmol, 10 mol%) in a specified solvent (e.g., DMSO/acetone 4:1, 1 mL) is added the aldehyde (0.25 mmol) and the ketone (1.25 mmol) at a specified temperature (e.g., room temperature or -10 to 25 °C).[2][6] The reaction mixture is stirred for a specified time (e.g., 24-72 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[2] The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]
General Procedure for Asymmetric Michael Addition using a Jørgensen-Hayashi Catalyst
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and the diphenylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) in an appropriate solvent (e.g., toluene) at a specified temperature is added the nitroalkane (1.0 mmol). The reaction mixture is stirred for the specified time. After completion, the reaction mixture is directly subjected to column chromatography on silica gel to afford the desired Michael adduct.
General Procedure for MacMillan Catalyst-mediated Diels-Alder Reaction
To a solution of the MacMillan imidazolidinone catalyst (e.g., 20 mol%) and an acid additive (e.g., TFA, 20 mol%) in a suitable solvent (e.g., CH2Cl2/H2O) at a specified temperature is added the α,β-unsaturated aldehyde (1.0 equiv). After stirring for a few minutes, the diene (3.0 equiv) is added. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then concentrated and the residue is purified by flash chromatography on silica gel.
Synthesis of Catalyst Archetypes
Synthesis of a Representative Jørgensen-Hayashi Catalyst: (S)-2-(Tris(trimethylsilyl)siloxymethyl)pyrrolidine
The synthesis of these catalysts generally starts from commercially available (S)-proline. A key intermediate is (S)-diphenyl(pyrrolidin-2-yl)methanol, which is then silylated. The specific synthesis of the tris(trimethylsilyl)silyl ether derivative involves the reaction of the corresponding prolinol with tris(trimethylsilyl)silyl lithium.
Synthesis of a Representative MacMillan Catalyst: (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
The synthesis of first and second-generation MacMillan catalysts typically involves the condensation of an α-amino amide with an aldehyde or ketone.[22][23] For example, the reaction of (S)-phenylalanine methyl ester hydrochloride with methylamine affords the corresponding amide. Subsequent cyclization with pivaldehyde in the presence of a catalytic amount of a Lewis acid like FeCl3 yields the desired imidazolidinone.[22]
Conclusion: A Guide for Rational Catalyst Selection
The evolution of chiral pyrrolidine-based catalysts from the simple yet effective L-proline to the sophisticated and highly efficient Jørgensen-Hayashi and MacMillan catalysts represents a remarkable journey in the field of asymmetric organocatalysis. Each class of catalyst, with its unique structural features and mode of action, offers distinct advantages for specific transformations.
-
L-Proline remains a valuable tool for its simplicity, low cost, and effectiveness in a range of reactions, particularly when high catalyst loadings are tolerable.
-
Jørgensen-Hayashi catalysts excel in providing exceptional levels of enantioselectivity, often with very low catalyst loadings, making them ideal for reactions where stereocontrol is paramount.
-
MacMillan catalysts , through their iminium ion activation strategy, offer a powerful approach for a different spectrum of reactions and can provide significant rate enhancements.
The choice of catalyst should be guided by the specific requirements of the synthetic target, including the nature of the substrates, the desired level of stereoselectivity, and considerations of cost and scalability. This guide, by presenting a comparative analysis grounded in experimental data, aims to empower researchers to navigate the landscape of chiral pyrrolidine catalysts and select the optimal tool for their synthetic endeavors.
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The Critical Role of Stereochemistry: A Case Study with M1 Agonists
An In-Depth Guide to the Stereoselective Biological Activity of Hydroxymethyl-pyrrolidin-3-ol Derivatives as Muscarinic M1 Agonists
The principle of chirality is fundamental to drug discovery and development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological macromolecules like receptors and enzymes.[1] This guide provides a comparative analysis of the biological activity of enantiomers based on the 4-hydroxymethyl-pyrrolidin-3-ol scaffold, a key structural motif in various biologically active compounds.[2][3] We will focus on their activity as selective muscarinic M1 receptor agonists, a therapeutic target for neurodegenerative conditions such as Alzheimer's disease.[4][5][6]
The hydroxymethyl-pyrrolidin-3-ol core presents multiple stereocenters, leading to different possible stereoisomers. The precise spatial arrangement of the hydroxyl and hydroxymethyl groups is critical for establishing the specific hydrogen bonds and van der Waals interactions required for high-affinity binding to the target receptor. For muscarinic M1 receptors, which are G-protein coupled receptors (GPCRs), the orientation of key functional groups dictates not only the binding affinity (how tightly the drug binds) but also the functional efficacy (the degree to which it activates the receptor).
This guide will compare two representative enantiomeric compounds derived from this scaffold:
-
Eutomer: The pharmacologically more active enantiomer, designated here as (+)-Compound A .
-
Distomer: The less active enantiomer, designated as (-)-Compound B .
While inspired by the clinical candidate Talsaclidine, a selective M1 agonist, this guide uses a representative case study to illustrate the universal principles of stereopharmacology.[5][7]
Comparative Biological Activity Data
The differential activity of the enantiomers is typically quantified through receptor binding assays and functional assays. Below are representative data that highlight the stereoselectivity at muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | M1 Selectivity (vs. M2/M3) |
| (+)-Compound A (Eutomer) | 5.2 | 155 | 120 | 25 | 8.9 | ~30x / ~23x |
| (-)-Compound B (Distomer) | 850 | >10,000 | >10,000 | 1,200 | 980 | N/A |
Binding affinity (Ki) was determined by competitive radioligand binding assays using membranes from CHO cells expressing human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity at M1 Receptor (IP₁ Accumulation Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Carbachol) |
| (+)-Compound A (Eutomer) | 15.5 | 95% (Full Agonist) |
| (-)-Compound B (Distomer) | 2,300 | 25% (Partial Agonist) |
Functional activity was measured by quantifying the accumulation of inositol monophosphate (IP₁), a downstream product of M1 receptor activation, in CHO-hM1 cells. EC₅₀ represents the concentration for 50% maximal response. Eₘₐₓ is the maximal efficacy relative to the endogenous full agonist Carbachol.
These data clearly illustrate that (+)-Compound A is a potent and selective full agonist at the M1 receptor, while its enantiomer, (-)-Compound B , is significantly less potent and acts only as a weak partial agonist. This dramatic difference underscores the importance of controlling stereochemistry during drug design and synthesis.
Mechanism of Action: M1 Receptor Signaling Pathway
The muscarinic M1 receptor is coupled to the Gq family of G-proteins. Agonist binding by the eutomer, (+)-Compound A , initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses. In the context of Alzheimer's disease, this pathway is believed to promote the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the production of neurotoxic amyloid-β peptides.[8]
Caption: M1 Receptor Gq Signaling Pathway.
Experimental Protocols
To generate the comparative data presented, standardized pharmacological assays are essential. The following are representative protocols.
Radioligand Competition Binding Assay Protocol
This protocol determines the binding affinity (Ki) of test compounds by measuring their ability to displace a known radiolabeled ligand from the receptor.
Workflow Diagram
Caption: Workflow for a Radioligand Binding Assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds ((+)-Compound A and (-)-Compound B) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add 50 µL of cell membranes expressing the target muscarinic receptor subtype, 25 µL of radioligand (e.g., [³H]N-methylscopolamine), and 25 µL of the test compound dilution or buffer (for total and non-specific binding controls).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Conclusion and Drug Development Implications
The pronounced differences in biological activity between the enantiomers of hydroxymethyl-pyrrolidin-3-ol derivatives highlight a critical principle in modern drug development: stereochemistry is not a trivial detail but a determining factor of a drug's efficacy and safety.
-
Eutomer-Focused Development: Developing the eutomer ((+)-Compound A) as a single-enantiomer drug offers significant advantages. It allows for a lower therapeutic dose, potentially reducing off-target side effects and improving the safety profile. The inactive distomer ((-)-Compound B) is considered an impurity that contributes to metabolic load without therapeutic benefit.[1]
-
Synthetic Strategy: The data underscore the need for robust, stereoselective synthetic routes to ensure the production of the desired enantiomer in high purity.[9] Asymmetric synthesis or chiral resolution methods are essential investments in the development process.
-
Regulatory Perspective: Regulatory agencies worldwide increasingly demand characterization of individual enantiomers and justification for marketing a racemic mixture versus a single, active enantiomer.
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A Researcher's Guide to the Cost-Benefit Analysis of Chiral Pyrrolidine Synthesis Methods
The chiral pyrrolidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. The stereochemical orientation of substituents on the pyrrolidine ring is often a critical determinant of pharmacological activity, making the development of efficient and cost-effective enantioselective synthetic methods a paramount concern for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the most prevalent strategies for synthesizing chiral pyrrolidines, with a focus on providing the experimental data and practical insights necessary to make informed decisions in a laboratory setting.
Chiral Pool Synthesis: The Proline-Derived Pathway
Utilizing naturally occurring chiral molecules as starting materials, or "chiral pool" synthesis, represents one of the most established and direct routes to enantiomerically pure compounds.[1][2] In the context of pyrrolidine synthesis, the amino acid L-proline and its enantiomer D-proline are inexpensive and readily available chiral building blocks.[1][2]
Fundamental Workflow and Mechanistic Considerations
The general strategy involves the chemical modification of the functional groups already present on the proline scaffold. A typical sequence begins with the protection of the secondary amine, commonly with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol. This N-protected 2-(hydroxymethyl)pyrrolidine is a versatile intermediate for further elaboration.
Experimental Protocol: Synthesis of (S)-N-Boc-2-(hydroxymethyl)pyrrolidine from L-Proline
-
Amine Protection: L-proline (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water. Sodium bicarbonate (2.5 eq) is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). The reaction is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Esterification: The resulting N-Boc-L-proline is esterified. A common method is to dissolve the acid in methanol and add a catalytic amount of a strong acid like sulfuric acid, followed by heating to reflux for 2-4 hours.
-
Reduction: The crude methyl ester is dissolved in a suitable solvent such as tetrahydrofuran (THF) and cooled to 0 °C. A reducing agent, for instance, lithium aluminum hydride (LAH, 1.5 eq) or sodium borohydride (NaBH₄, 2.0 eq) with a co-reagent like lithium chloride, is added portion-wise. The reaction is stirred until completion.
-
Work-up and Purification: The reaction is carefully quenched with water and a base (e.g., 1 M NaOH). The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.
Cost-Benefit Analysis:
| Factor | Assessment | Supporting Data |
| Cost | Low. L-proline and common reagents (Boc₂O, NaBH₄) are commodity chemicals. | L-Proline: ~ |
| Scalability | Moderate to high. The reactions are generally robust, but the use of stoichiometric reagents can lead to significant waste streams on a large scale. The use of LAH presents safety challenges for scale-up. | Yields are typically in the 70-90% range over the multi-step sequence. |
| Stereocontrol | Excellent. The chirality is inherent to the starting material, ensuring high enantiopurity of the final product. | >99% ee is readily achievable. |
| Versatility | High. The hydroxyl and amine functionalities of the product serve as handles for a wide array of subsequent chemical transformations. | Can be converted to halides, azides, and other functional groups for further diversification. |
Workflow Diagram: Proline-Derived Synthesis
Caption: Synthetic pathway from L-proline to a chiral pyrrolidine intermediate.
Catalytic Asymmetric [3+2] Cycloaddition
Catalytic asymmetric [3+2] cycloaddition reactions represent a powerful and atom-economical approach to constructing highly functionalized chiral pyrrolidines from simple acyclic precursors.[3] This methodology involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. The stereochemical outcome is controlled by a chiral catalyst.
Fundamental Workflow and Mechanistic Considerations
A common variant involves the in situ generation of an azomethine ylide from an imino ester, which then undergoes a cycloaddition with an electron-deficient alkene. Chiral metal complexes, often based on copper or silver, with specialized chiral ligands are employed to induce high levels of enantioselectivity.
Experimental Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, Cu(OAc)₂·H₂O (5 mol%) and a chiral ligand such as (R)-BINAP (5.5 mol%) are placed in a flame-dried Schlenk flask. Anhydrous toluene is added, and the mixture is stirred at room temperature for 1 hour.
-
Reaction Assembly: The imino ester (1.0 eq) and the alkene (e.g., dimethyl maleate, 1.2 eq) are added to the catalyst solution.
-
Cycloaddition: The reaction mixture is heated to a specified temperature (e.g., 50-70 °C) and monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS) until the limiting reagent is consumed.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched pyrrolidine.
Cost-Benefit Analysis:
| Factor | Assessment | Supporting Data |
| Cost | Moderate to high. The primary cost is associated with the chiral ligand and the metal precursor. However, low catalyst loadings can make this method economically viable on a larger scale. | (R)-BINAP: > |
| Scalability | Good. The catalytic nature of the reaction reduces waste and can be amenable to large-scale production. Careful control of atmospheric conditions is necessary.[4] | Yields often range from 80-95%. |
| Stereocontrol | Excellent. High diastereo- and enantioselectivities are hallmarks of this method. | Enantiomeric excesses often exceed 95%. |
| Versatility | Very high. A wide variety of substituted pyrrolidines can be accessed by changing the imino ester and alkene components.[3] | Allows for the introduction of multiple stereocenters in a single step. |
Workflow Diagram: Asymmetric [3+2] Cycloaddition
Caption: Catalytic cycle for the enantioselective synthesis of pyrrolidines via [3+2] cycloaddition.
Organocatalytic Routes
Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, providing metal-free alternatives for the synthesis of chiral molecules.[5][6] For pyrrolidine synthesis, proline and its derivatives can themselves act as catalysts, often in Michael addition reactions to construct the pyrrolidine backbone.[7][8]
Fundamental Workflow and Mechanistic Considerations
A representative organocatalytic approach is the asymmetric Michael addition of an aldehyde or ketone to a nitroalkene, catalyzed by a chiral secondary amine like proline or a diarylprolinol silyl ether.[9] The resulting Michael adduct can then be reductively cyclized to afford the chiral pyrrolidine.[10]
Experimental Protocol: Proline-Catalyzed Michael Addition/Reductive Amination
-
Michael Addition: In a reaction vessel, the aldehyde (1.5 eq), the nitroalkene (1.0 eq), and L-proline (20 mol%) are dissolved in an appropriate solvent such as DMSO or chloroform. The mixture is stirred at room temperature for 24-48 hours.
-
Reductive Cyclization: Once the Michael addition is complete, the crude product is subjected to reduction and cyclization. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduces the nitro group to an amine, which then undergoes intramolecular cyclization.
-
Work-up and Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated. The resulting crude pyrrolidine is purified by column chromatography.
Cost-Benefit Analysis:
| Factor | Assessment | Supporting Data |
| Cost | Low. Proline is an inexpensive catalyst, and the other reagents are generally affordable. | L-Proline: ~$0.20/g; Nitroalkenes are readily prepared or commercially available. |
| Scalability | Good. The absence of metals can simplify purification and is often desirable in pharmaceutical manufacturing. Reactions can sometimes be sluggish, requiring longer reaction times. | Yields for the Michael addition are typically high (80-95%), with good to excellent enantioselectivity (80-99% ee). |
| Stereocontrol | Good to excellent. The enantioselectivity is highly dependent on the choice of catalyst and substrates. | Diarylprolinol silyl ether catalysts often provide higher enantioselectivities than proline itself. |
| Versatility | High. This method allows for the synthesis of a diverse range of substituted pyrrolidines by varying the carbonyl compound and the nitroalkene.[10] | Particularly useful for accessing 2,4- and 2,3,4-substituted pyrrolidines. |
Workflow Diagram: Organocatalytic Synthesis
Caption: General scheme for the organocatalytic synthesis of chiral pyrrolidines.
Conclusion and Recommendations
The selection of an optimal synthetic route to a chiral pyrrolidine is a multi-faceted decision that balances cost, scale, efficiency, and the specific structural requirements of the target molecule.
-
For rapid access to simple, enantiopure pyrrolidine scaffolds on a laboratory scale, chiral pool synthesis starting from proline is often the most practical and economical choice. Its primary limitation is the reliance on the inherent functionality of the starting material.
-
When the synthesis of highly complex and diversely substituted pyrrolidines is required, particularly for library synthesis or process development, catalytic asymmetric [3+2] cycloadditions offer unparalleled efficiency and stereocontrol. The initial investment in the catalyst is offset by the high value and complexity of the products.
-
Organocatalytic methods represent a green and cost-effective alternative, especially when metal contamination is a concern. These methods have matured significantly and now offer excellent levels of stereocontrol for a broad range of substrates.
Ultimately, a thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will empower researchers to design and execute the most effective synthetic strategies for their drug discovery and development endeavors.
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A Comparative Guide to the Validation of Stereochemical Assignment for Products Derived from (3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
Introduction: The Criticality of Stereochemical Integrity in Drug Development
In the synthesis of pharmaceutical compounds, the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount. For derivatives of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, a versatile chiral building block, confirmation of the stereochemical outcome of a synthetic route is not merely a procedural step but a fundamental requirement for ensuring efficacy and safety.[1] An incorrect stereoisomer can lead to reduced biological activity or, in the worst-case scenario, adverse toxicological effects. This guide provides a comparative overview of the essential analytical techniques employed to rigorously validate the stereochemical assignment of molecules derived from this important scaffold.
We will explore the underlying principles, experimental considerations, and comparative strengths and weaknesses of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of these validation methods to ensure the integrity of their synthesized compounds.
Comparative Analysis of Stereochemical Validation Techniques
The choice of analytical technique for stereochemical validation is often dictated by the nature of the sample, the information required (relative vs. absolute configuration), and the available instrumentation. Below is a summary of the primary methods discussed in this guide.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Relative Stereochemistry (NOE/ROE) | Soluble, ~1-5 mg | Non-destructive, solution-state analysis, provides detailed structural information | Does not directly determine absolute configuration, can be complex for flexible molecules |
| X-ray Crystallography | Absolute Stereochemistry | Single, high-quality crystal | Unambiguous determination of absolute configuration, provides precise bond lengths and angles | Crystal growth can be challenging, solid-state conformation may differ from solution |
| Chiral HPLC | Enantiomeric/Diastereomeric Purity | Soluble, small quantity | High sensitivity, excellent for separating stereoisomers, quantitative | Does not provide structural information, method development can be time-consuming |
| Mosher's Ester Analysis (NMR) | Absolute Stereochemistry | Soluble, requires derivatization | Applicable to chiral alcohols and amines, does not require crystallization | Indirect method, requires synthesis of diastereomeric esters, potential for misinterpretation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry
NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about molecular structure in solution.[2] For stereochemical assignment, the Nuclear Overhauser Effect (NOE) is a key parameter. The NOE arises from the through-space interaction between protons that are in close proximity (typically < 5 Å).[3][4] By irradiating a specific proton and observing which other protons show an enhanced signal, one can deduce the relative orientation of atoms within a molecule.
Key NMR Experiments for Stereochemical Validation:
-
1D NOE Difference Spectroscopy: A selective experiment where a single proton resonance is irradiated. The resulting spectrum shows only the protons that are spatially close to the irradiated proton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): A two-dimensional experiment that shows all NOE correlations in a single spectrum. Cross-peaks indicate protons that are close in space.[3]
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but particularly useful for medium-sized molecules where the NOE may be close to zero.[4]
Experimental Workflow for NOE/ROE Analysis
Caption: Workflow for determining relative stereochemistry using NMR.
Causality in Experimental Choices: The choice between 1D and 2D NOE experiments depends on the complexity of the molecule and the specific questions being asked. 1D experiments are often quicker and can provide clear answers for simple systems. 2D experiments are more comprehensive and are essential for complex molecules with overlapping proton signals. The selection of a suitable deuterated solvent is critical to ensure good signal resolution and to avoid interference with the analyte signals.
X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule.[5][6] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to generate a three-dimensional electron density map of the molecule, revealing the precise arrangement of all atoms.
The determination of absolute configuration is possible through the phenomenon of anomalous dispersion, which is significant for atoms heavier than carbon.[7] The Flack parameter, derived from the diffraction data, is a critical value for assessing the correctness of the assigned absolute configuration.[6] A value close to zero indicates a high probability that the assigned stereochemistry is correct.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: The primary challenge is often growing a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the purified compound.
-
Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the Bijvoet pairs in the diffraction data and calculating the Flack parameter.[6]
Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Separation and Purity Assessment
Chiral HPLC is an indispensable technique for separating enantiomers and diastereomers and for determining the enantiomeric or diastereomeric purity of a sample.[8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[9]
Comparison of Chiral HPLC Approaches:
-
Direct Chiral HPLC: The sample is directly injected onto a column containing a chiral stationary phase. This is the most common approach.
-
Indirect Chiral HPLC: The enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[8]
Logical Relationship of HPLC in Stereochemical Validation
Caption: Role of chiral HPLC in the stereochemical validation workflow.
Experimental Considerations for Chiral HPLC Method Development:
-
Column Selection: The choice of the chiral stationary phase is crucial. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and offer broad applicability.
-
Mobile Phase Optimization: The composition of the mobile phase (solvents and additives) has a significant impact on the separation. A systematic screening of different mobile phases is often necessary to achieve optimal resolution.
-
Detection: UV detection is commonly used, provided the analyte has a chromophore. For compounds without a chromophore, other detectors such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be employed.
Mosher's Ester Analysis: An NMR-Based Method for Absolute Configuration
For chiral secondary alcohols, Mosher's ester analysis is a well-established NMR method for determining absolute configuration without the need for crystallization.[10][11] The method involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[12]
The underlying principle is that the phenyl group of the MTPA moiety will shield nearby protons in a predictable manner depending on the absolute configuration of the alcohol. By comparing the ¹H NMR spectra of the two diastereomeric esters, the absolute stereochemistry can be deduced.[11][13]
Step-by-Step Mosher's Ester Analysis Protocol:
-
Esterification: The chiral alcohol is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the two diastereomeric Mosher esters.
-
NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters.
-
Chemical Shift Comparison: The chemical shifts of protons on either side of the newly formed ester linkage are compared. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
Configuration Assignment: A positive Δδ value for a given proton indicates that it is on one side of the Mosher ester plane, while a negative value indicates it is on the other side. This pattern of Δδ values allows for the assignment of the absolute configuration of the original alcohol.[12]
Conclusion: An Integrated Approach to Stereochemical Validation
The unambiguous determination of stereochemistry is a non-negotiable aspect of modern drug discovery and development. While each of the techniques discussed herein offers unique advantages, a truly robust validation strategy often involves an integrated approach. For instance, chiral HPLC can be used to confirm the enantiomeric purity of a sample, while NMR and X-ray crystallography can be employed to determine the relative and absolute stereochemistry, respectively. By understanding the principles and practical considerations of these powerful analytical tools, researchers can ensure the stereochemical integrity of their compounds and advance their research with confidence.
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A Comparative Guide to Chiral Diols in Asymmetric Synthesis: Benchmarking (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. The selection of an appropriate chiral catalyst or ligand is paramount in achieving high stereoselectivity. Chiral diols have emerged as a versatile and powerful class of molecules capable of inducing chirality in a wide array of chemical transformations. This guide provides a comprehensive comparison of the performance of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride against well-established chiral diols, namely BINOL and TADDOL, in key asymmetric reactions.
While direct, peer-reviewed experimental data on the catalytic application of this compound is notably scarce in publicly available literature, its structural features—a rigid pyrrolidine backbone, defined stereocenters, and two hydroxyl groups—position it as a promising candidate for a chiral ligand or organocatalyst. This guide will, therefore, benchmark its potential against the established performance of BINOL and TADDOL, providing a framework for its evaluation in asymmetric synthesis.
The Landscape of Chiral Diols in Asymmetric Catalysis
Chiral diols exert their influence in asymmetric reactions through various mechanisms. They can act as chiral ligands for metal centers, creating a chiral environment that directs the approach of substrates. Alternatively, they can function as organocatalysts, often through hydrogen bonding interactions, to activate substrates and control the stereochemical outcome of the reaction. The efficacy of a chiral diol is dictated by its structural rigidity, the spatial arrangement of its hydroxyl groups, and its electronic properties.
Two of the most successful and widely studied classes of chiral diols are BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). Their C2-symmetry and sterically demanding frameworks have proven highly effective in a multitude of asymmetric transformations.
Performance Benchmark: BINOL and TADDOL in Key Asymmetric Reactions
To establish a performance baseline, we will examine the efficacy of BINOL and TADDOL in three fundamental carbon-carbon bond-forming reactions: the Aldol reaction, the Diels-Alder reaction, and the Michael addition.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Chiral diols can catalyze this reaction by coordinating to a Lewis acid or by acting as hydrogen bond donors to organize the transition state.
| Chiral Diol | Aldehyde | Ketone | Catalyst System | Yield (%) | ee (%) | Reference |
| (S)-BINOL | 4-Nitrobenzaldehyde | Acetone | L-Proline (20 mol%), (S)-BINOL (1 mol%) | 90 | 98 | [1] |
| TADDOL | Benzaldehyde | Acetone | Ti(OiPr)4/TADDOL | 85 | 95 | [2] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring with up to four new stereocenters. Chiral diols can catalyze this reaction by activating the dienophile towards nucleophilic attack from the diene.
| Chiral Diol | Diene | Dienophile | Catalyst System | Yield (%) | ee (%) | Reference |
| (R)-BINOL | Cyclopentadiene | N-Acryloyloxazolidinone | (R)-BINOL-TiCl2 | 95 | 98 (endo) | [3] |
| TADDOL | 1-Amino-3-siloxy-1,3-butadiene | Methacrolein | TADDOL (20 mol%) | Good | 91 | [4][5] |
Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral diols can be employed to control the stereochemistry of the newly formed stereocenter.
| Chiral Diol | Michael Donor | Michael Acceptor | Catalyst System | Yield (%) | ee (%) | Reference |
| (R)-BINOL | Dibenzyl malonate | Cyclohexenone | Ni(OAc)2/(R)-BINOL-salen | 79 | 90 | [6] |
| TADDOL-derived | Malononitrile | Chalcone | TADDOL-phosphoric acid | 95 | 92 |
This compound: A Prospectus
While direct experimental comparisons are not available, we can infer the potential of this compound based on the extensive research into other pyrrolidine-based organocatalysts. The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, most notably in the form of proline and its derivatives.[7][8][9]
Structural Features and Potential Catalytic Role:
-
Rigid Bicyclic Core: The pyrrolidine ring provides a conformationally restricted backbone, which is crucial for effective stereochemical control.
-
Defined Stereocenters: The (3S,5S) configuration pre-organizes the hydroxyl and hydroxymethyl groups in a specific spatial arrangement.
-
Hydroxyl Groups as Active Sites: The two hydroxyl groups can act as hydrogen bond donors to activate electrophiles or as coordination sites for a metal center. The primary and secondary nature of these hydroxyls could also lead to differentiated reactivity.
-
Basic Nitrogen Atom: The pyrrolidine nitrogen can act as a Lewis base or a Brønsted base, potentially participating in the catalytic cycle.
It is plausible that (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol could function as a bifunctional catalyst, where the hydroxyl groups activate the electrophile and the nitrogen atom activates the nucleophile, similar to the proposed mechanism for many proline-derived catalysts.
Experimental Protocols for Benchmark Reactions
To facilitate the evaluation of this compound, detailed experimental protocols for the benchmark reactions are provided below. These can serve as a starting point for screening its catalytic activity.
General Procedure for a BINOL-Promoted Asymmetric Aldol Reaction
Reaction: Asymmetric aldol reaction between an aldehyde and a ketone.
Materials:
-
(S)-BINOL
-
L-Proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
DMSO (anhydrous)
Procedure:
-
To a solution of L-proline (0.2 mmol) in a mixture of acetone (1.0 mL) and DMSO (0.25 mL) is added (S)-BINOL (0.01 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
The aldehyde (1.0 mmol) is added, and the reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for a TADDOL-Catalyzed Asymmetric Diels-Alder Reaction
Reaction: Asymmetric Diels-Alder reaction between a diene and a dienophile.
Materials:
-
TADDOL derivative
-
Diene (e.g., 1-amino-3-siloxy-1,3-butadiene)
-
Dienophile (e.g., methacrolein)
-
Toluene (anhydrous)
Procedure:
-
To a solution of the TADDOL catalyst (0.1 mmol) in toluene (1.0 mL) at -78 °C is added the dienophile (0.5 mmol).
-
The mixture is stirred for 10 minutes, after which the diene (1.0 mmol) is added.
-
The reaction is stirred at -78 °C for the specified time (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NaHCO3 and warmed to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.[5]
Mechanistic Considerations and Catalyst Design
The stereochemical outcome of these reactions is governed by the formation of a well-organized transition state. The chiral diol plays a crucial role in assembling this transition state through a network of non-covalent interactions.
Caption: A generalized workflow for the development of an asymmetric reaction catalyzed by a chiral diol.
In the case of this compound, the interplay between the two hydroxyl groups and the nitrogen atom will be critical. The hydrochloride salt form may require in-situ neutralization or the use of a base to liberate the free amine for it to participate in catalysis. The relative stereochemistry of the hydroxyl and hydroxymethyl groups will dictate the facial selectivity of the reaction by creating a sterically and electronically differentiated environment.
Caption: A proposed bifunctional activation mode for (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol in an asymmetric reaction.
Conclusion and Future Outlook
While this compound remains a largely unexplored chiral diol in the realm of asymmetric catalysis, its structural relationship to the highly successful family of pyrrolidine-based organocatalysts suggests significant potential. This guide has provided a benchmark against the established and powerful chiral diols, BINOL and TADDOL, offering a clear performance target for future investigations.
The provided experimental protocols serve as a practical starting point for researchers to evaluate the catalytic efficacy of this promising yet underutilized chiral building block. The exploration of its catalytic activity in fundamental asymmetric transformations will undoubtedly contribute to the expanding toolkit of synthetic chemists and may unlock novel pathways to valuable, enantiomerically pure molecules for the pharmaceutical and fine chemical industries. Further research into its coordination chemistry with various metals could also unveil its potential as a chiral ligand in a broader range of catalytic systems.
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Rawal, V. H., et al. (2004). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 101(16), 5892-5896. [Link]
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Huang, Y., Unni, A. K., Thadani, A. N., & Rawal, V. H. (2003). Hydrogen bond: the quintessential catalyst for the all-carbon Diels–Alder reaction. Nature, 424(6945), 146-146. [Link]
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Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
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Ding, K., & Uozumi, Y. (Eds.). (2009). Handbook of asymmetric catalysis. John Wiley & Sons. [Link]
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Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogs: versatile chiral auxiliaries. Angewandte Chemie International Edition, 40(1), 92-138. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Introduction: As a key building block in modern drug discovery and development, (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS No. 1350834-24-0) is a staple in many research laboratories.[1][2] While its utility is significant, the responsible management of its waste is paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. Our objective is to empower you, our scientific partners, with the knowledge to handle this chemical's entire lifecycle with confidence and integrity.
Hazard Profile and Core Safety Summary
Before initiating any disposal procedure, it is crucial to understand the inherent hazards of the material. This compound is classified under the Globally Harmonized System (GHS) with the following warnings:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
These classifications mandate careful handling in a well-ventilated area, such as a chemical fume hood, and the consistent use of appropriate Personal Protective Equipment (PPE).[4] While not classified as acutely toxic, its irritant properties can cause significant discomfort and potential injury upon exposure. Furthermore, as a fine chemical solid, it may be hygroscopic; proper storage in a dry, sealed container is recommended to maintain its integrity and prevent clumping, which can affect handling.[1][5]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1350834-24-0 | [1][3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][3] |
| Molecular Weight | 153.61 g/mol | [1][3] |
| GHS Hazard Codes | H315, H319, H335 | [3] |
| Signal Word | Warning | [3] |
Core Disposal Protocol: A Step-by-Step Approach
The disposal of this compound is governed by its classification as a chemical waste. Adherence to institutional, local, and national regulations is not optional.[6] The following protocol provides a framework for compliant disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Causality: The first line of defense is always personal protection. Given the compound's irritant nature, direct contact with skin, eyes, and the respiratory system must be prevented.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[4]
-
Lab Coat: A standard, buttoned laboratory coat is mandatory to protect against skin contact.
-
Respiratory Protection: If handling large quantities of fine powder outside of a certified fume hood, a NIOSH-approved respirator may be necessary.[4]
Step 2: Waste Characterization and Segregation
Causality: Proper segregation prevents dangerous chemical reactions within a waste container and streamlines the final disposal process. Laboratories are considered hazardous waste generators and must manage waste streams carefully.[7]
-
Designate as Chemical Waste: All materials contaminated with this compound, including residual product, weigh boats, contaminated paper towels, and used PPE, must be treated as chemical waste.
-
Segregate from Incompatibles: This compound is a hydrochloride salt. While stable, it should be segregated from strong bases. It should also be kept separate from strong oxidizing agents.[8]
-
Maintain Solid Waste Stream: Dispose of the solid chemical and contaminated items into a designated solid chemical waste container. Do not mix with liquid waste streams.
Step 3: Containerization and Labeling
Causality: Clear, accurate labeling is a critical regulatory requirement that ensures safe handling, storage, and transport by all personnel, from the lab to the final disposal facility.[9]
-
Select an Appropriate Container: Use a robust, sealable container compatible with chemical solids (e.g., a wide-mouth polyethylene or glass jar with a screw-top lid).
-
Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label.
-
Complete the Label: Clearly write the full chemical name: "this compound". List all components of the waste, including contaminated items like gloves and wipes. Ensure the accumulation start date is recorded.
Step 4: Temporary On-site Accumulation
Causality: Regulations govern how and where waste can be stored before it is collected. These rules are designed to minimize risk within the laboratory.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[9]
-
Storage Conditions: Keep the container lid securely fastened at all times, except when adding waste. Store in a cool, dry, and well-ventilated secondary container.
Step 5: Arranging for Final Disposal
Causality: Final disposal must be handled by professionals who can process or destroy the chemical in an environmentally sound manner, compliant with all regulations.
-
Contact EHS: Follow your institution's specific procedures for waste pickup by contacting the Environmental Health & Safety (EHS) office.
-
Do Not Dispose Down the Drain: This chemical should never be disposed of in the sewer system.[10][11]
-
Professional Disposal: The waste will be collected by a licensed hazardous waste contractor for final disposal at an approved treatment, storage, and disposal facility (TSDF).[12]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[13]
-
Wearing full PPE, cover the spill with an inert absorbent material such as sand, dry lime, or vermiculite.[13][14]
-
Carefully sweep or scoop the material into a labeled hazardous waste container for disposal.[10]
-
Clean the spill area thoroughly.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]
Regulatory Context
In the United States, the management of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Many academic and research institutions operate under 40 CFR Part 262, Subpart K, which provides an alternative, more flexible set of standards for managing hazardous waste in laboratories compared to industrial settings.[16][17] Regardless of the specific regulatory framework, the core principles of waste identification, safe accumulation, and proper disposal by licensed facilities remain constant. Always consult your institution's EHS department, as they are the definitive authority on local and state requirements.[12]
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A Comprehensive Guide to the Safe Handling of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the safety protocols.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a pyrrolidine derivative. While specific toxicological data for this compound is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information. According to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a careful and considered approach to handling, focusing on preventing skin and eye contact, as well as inhalation. The precautionary statements associated with these hazards form the basis of the operational procedures outlined in this guide[1].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and preparing solutions | Safety glasses with side shields, nitrile gloves, lab coat | To prevent contact with skin and eyes from accidental spills or splashes. |
| Conducting reactions and work-up | Chemical splash goggles, nitrile gloves, lab coat, working in a fume hood | Provides a higher level of eye protection against splashes and ensures that any vapors or dusts are contained. |
| Handling large quantities (>25g) | Chemical splash goggles, face shield, nitrile gloves, chemical-resistant apron over a lab coat, working in a fume hood | Offers maximum protection for the face and body when the potential for significant exposure is higher. |
| Cleaning spills | Chemical splash goggles, face shield, nitrile gloves, chemical-resistant apron over a lab coat, respiratory protection (if significant dust or aerosols are generated) | Ensures comprehensive protection during cleanup of potentially hazardous material. |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: Standard safety glasses may not provide adequate protection against splashes. Chemical splash goggles are essential when handling solutions of this compound. For larger scale operations, a face shield should be worn in conjunction with goggles[2][3].
-
Hand Protection: Nitrile gloves are recommended for their chemical resistance. It is crucial to inspect gloves before each use and to practice proper glove removal techniques to avoid skin contamination[2].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols. If a fume hood is not available or if there is a risk of generating significant airborne particles, a NIOSH-approved respirator may be necessary[2][4][5].
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk.
Pre-Operational Checklist:
-
Ensure Proper Functioning of Safety Equipment: Verify that the chemical fume hood is operational and that eye wash stations and safety showers are accessible and unobstructed.
-
Assemble all Necessary PPE: Have all required PPE readily available and ensure it is in good condition.
-
Prepare a Designated Workspace: Clearly define the area where the compound will be handled and ensure it is free of clutter.
Step-by-Step Handling Procedure:
-
Don Appropriate PPE: Before handling the compound, put on your lab coat, gloves, and eye protection as outlined in the PPE table.
-
Work in a Ventilated Area: All manipulations of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[7].
-
Careful Weighing: When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling is complete, thoroughly wash your hands with soap and water, even if you were wearing gloves[2][7]. Contaminated gloves should be disposed of properly.
Visualizing PPE Selection Logic:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE.
Emergency Procedures: Being Prepared for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the contaminated material in a sealed container for proper disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department[6][7].
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Characterization: All waste containing this compound should be considered hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Disposal Method: Dispose of the chemical waste through your institution's hazardous waste program. Do not dispose of it down the drain or in the regular trash[2].
By adhering to these guidelines, researchers can handle this compound safely and responsibly, fostering a culture of safety in the laboratory.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
